2-Chloro-6-methyl-1,5-naphthyridine
Description
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Properties
IUPAC Name |
2-chloro-6-methyl-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-8-7(11-6)4-5-9(10)12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSSCIABGWUPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456876 | |
| Record name | 2-chloro-6-methyl-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764717-61-5 | |
| Record name | 2-Chloro-6-methyl-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764717-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-6-methyl-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
An In-depth Technical Guide to the Core Properties of 2-Chloro-6-methyl-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of this compound, a key heterocyclic building block. As a Senior Application Scientist, my objective is to present not just the fundamental data but also the scientific reasoning behind its synthesis, reactivity, and application, ensuring this document serves as a practical and authoritative resource for professionals in the field.
The 1,5-naphthyridine ring system, a nitrogen-containing heterocyclic scaffold, is of considerable interest in medicinal chemistry.[1] These structures are recognized for a wide array of biological activities, including antiproliferative, antibacterial, and anti-inflammatory properties.[2][3][4] Within this class, this compound emerges as a particularly valuable synthetic intermediate. Its strategic importance lies in the reactive chloro substituent, which serves as a versatile handle for introducing diverse functional groups, thereby enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships in drug discovery programs.[1][5]
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data provides the baseline for its handling, storage, and use in quantitative chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 764717-61-5 | [5][6][7] |
| Molecular Formula | C₉H₇ClN₂ | [5] |
| Molecular Weight | 178.62 g/mol | [5][6] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥95% | [5][6] |
| Storage | 2-8°C, store under inert gas | [5][6] |
| InChI Key | DWSSCIABGWUPBY-UHFFFAOYSA-N | [6] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is most effectively achieved via the chlorination of its corresponding hydroxyl precursor, 6-methyl-1,5-naphthyridin-2(1H)-one. This transformation is a cornerstone reaction in naphthyridine chemistry, converting a relatively inert hydroxyl/oxo group into a highly reactive chloro group, which is an excellent leaving group for subsequent nucleophilic substitution and cross-coupling reactions.[1]
Causality of the Synthetic Strategy
The choice of a chlorinating agent like phosphorus oxychloride (POCl₃) is deliberate. The oxygen atom of the naphthyridinone tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. The subsequent elimination, often facilitated by a base or heat, expels a dichlorophosphate anion and introduces the chlorine atom onto the ring, yielding the desired 2-chloro derivative. This two-step process (precursor synthesis followed by chlorination) is a reliable and scalable method for producing halo-1,5-naphthyridines.[1][8]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Chlorination of 6-Methyl-1,5-naphthyridin-2-ol
This protocol is a representative procedure based on established methods for the chlorination of hydroxypyridines and related heterocycles.[1][8]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 6-methyl-1,5-naphthyridin-2-ol (1 equivalent).
-
Reaction Setup: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask at room temperature under a nitrogen atmosphere. Note: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is dominated by the reactivity of its C2-chloro substituent. This position is activated towards two principal classes of transformations that are fundamental to modern medicinal chemistry.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ring nitrogens makes the chloro-position susceptible to attack by nucleophiles. This allows for the direct introduction of amines, alcohols, and thiols, providing straightforward access to a wide range of derivatives.[1][2]
-
Metal-Catalyzed Cross-Coupling: The C-Cl bond serves as an excellent handle for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings enable the formation of C-C, C-N, and C-O bonds, allowing for the attachment of aryl, heteroaryl, alkyl, and amino groups with high efficiency and regioselectivity.[9]
Caption: Key reactivity pathways of this compound.
Expected Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the naphthyridine core. A sharp singlet in the upfield region (around 2.5 ppm) would correspond to the methyl (CH₃) group protons. The coupling constants between adjacent aromatic protons would be characteristic of the pyridine ring system.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The methyl carbon will appear at the high-field end of the spectrum (around 20 ppm). The aromatic carbons will resonate in the typical 110-160 ppm range, with the carbon atom bearing the chlorine (C2) being significantly influenced by the halogen's electronic effect.
-
Mass Spectrometry: The mass spectrum (electron ionization, EI) would show a molecular ion peak (M⁺) at m/z 178. A characteristic isotopic pattern for the presence of one chlorine atom, a peak at M+2 with approximately one-third the intensity of the M⁺ peak, would be a definitive feature.
Applications in Research and Development
The utility of this compound is centered on its role as a versatile building block.
-
Pharmaceutical Intermediates: It is employed in the synthesis of compounds targeting a range of therapeutic areas, including neurological and cardiovascular disorders.[5] Its structure is valuable for creating potential enzyme inhibitors and receptor modulators.[5]
-
Complex Heterocyclic Frameworks: Beyond direct drug analogues, it is used in academic and industrial research to construct novel, complex heterocyclic systems for evaluation in medicinal chemistry and material science.[5][10]
-
Agrochemicals: The naphthyridine scaffold has also found application in the development of pesticides and herbicides, where this chloro-intermediate can serve as a starting point for new active ingredients.[5]
Safety, Handling, and Storage
Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.
-
Hazard Identification: The compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6]
-
Precautionary Measures: Standard laboratory precautions should be taken, including wearing gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust.[6]
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and atmospheric components.[5][6]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, predictable synthesis, and versatile reactivity make it an indispensable building block for researchers aiming to develop novel pharmaceuticals, agrochemicals, and materials. Understanding its core properties and the chemical principles governing its use is paramount to leveraging its full potential in research and development.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound | 764717-61-5 [sigmaaldrich.com]
- 7. This compound | 764717-61-5 [sigmaaldrich.com]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Chloro-6-methyl-1,5-naphthyridine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Significance of the 1,5-Naphthyridine Core
The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, stands as a cornerstone in modern medicinal chemistry. Its rigid, planar structure, punctuated by two nitrogen atoms, provides an exquisite framework for designing molecules with high affinity and selectivity for a diverse array of biological targets. This guide focuses on a key derivative, 2-Chloro-6-methyl-1,5-naphthyridine, a versatile intermediate and a building block for potent, biologically active compounds. As Senior Application Scientists, our goal is to not only present the known facts but to illuminate the causal relationships behind the experimental methodologies and to provide a trustworthy, self-validating resource for researchers in the field. This document will delve into the synthesis, physicochemical properties, and the significant therapeutic potential of this compound, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties & Structural Elucidation
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.
Core Chemical Structure
The foundational structure of this compound is a bicyclic heteroaromatic system with the following key features:
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1,5-Naphthyridine Core: Two fused pyridine rings, with nitrogen atoms at positions 1 and 5. This arrangement influences the electron distribution and basicity of the molecule.
-
Chloro Group at C2: The chlorine atom at the 2-position is a key functional handle. It serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents.
-
Methyl Group at C6: The methyl group at the 6-position can influence the molecule's solubility, lipophilicity, and metabolic stability. It can also provide a point for further chemical modification.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 178.62 g/mol | --INVALID-LINK--[1] |
| CAS Number | 764717-61-5 | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK-- |
| Storage | 2-8°C under inert atmosphere | --INVALID-LINK--[1] |
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and the methyl protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions on the electron-deficient heterocyclic system. The methyl group would likely appear as a singlet in the upfield region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The carbon atom attached to the chlorine (C2) would be significantly influenced, and its chemical shift would be a key diagnostic peak. The carbons of the naphthyridine core will appear in the aromatic region, with their specific shifts dependent on the nitrogen atoms' positions and the substituents.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The presence of a chlorine atom would be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the aromatic rings.
Synthesis of this compound: A Step-by-Step Methodology
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common and logical synthetic route involves the construction of the 1,5-naphthyridine core followed by chlorination.
Synthesis of the Precursor: 2-Hydroxy-6-methyl-1,5-naphthyridine
The synthesis of the hydroxy precursor is a critical first step. A plausible and referenced method involves a cyclization reaction starting from a substituted aminopyridine.[2]
Reaction Principle: This synthesis is a variation of the Skraup reaction, a classic method for synthesizing quinolines and related heterocyclic systems. It involves the reaction of an aromatic amine with a carbonyl compound, typically in the presence of an acid catalyst and an oxidizing agent.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methoxy-3-aminopyridine.
-
Reaction Setup: To the flask, add an appropriate carbonyl compound (e.g., acrolein or a suitable equivalent) and an acid catalyst (e.g., sulfuric acid). An oxidizing agent is also typically required.
-
Reaction Execution: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto ice. Neutralize the solution with a base (e.g., sodium hydroxide) until a precipitate forms.
-
Purification: Collect the crude 2-hydroxy-6-methyl-1,5-naphthyridine by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Chlorination of 2-Hydroxy-6-methyl-1,5-naphthyridine
The conversion of the hydroxyl group to a chloro group is a standard transformation in heterocyclic chemistry, often achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[2]
Reaction Principle: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. A series of elimination and substitution steps, driven by the formation of a stable phosphate byproduct, results in the replacement of the hydroxyl group with a chlorine atom.
Experimental Protocol:
-
Reactant Setup: In a fume hood, carefully add 2-hydroxy-6-methyl-1,5-naphthyridine to a flask containing phosphorus oxychloride (POCl₃). This reaction is often performed neat or in a high-boiling inert solvent.
-
Reaction Execution: Heat the reaction mixture to reflux for a specified period. The reaction progress should be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water. This step is highly exothermic and should be performed with caution.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates. Extract the aqueous layer with an organic solvent such as dichloromethane or chloroform.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Diagram of the Synthetic Workflow:
References
An In-depth Technical Guide to 2-Chloro-6-methyl-1,5-naphthyridine: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolding
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-methyl-1,5-naphthyridine, a pivotal heterocyclic building block in contemporary drug discovery and development. The document elucidates the strategic importance of this scaffold, detailing its synthesis, spectroscopic characterization, and critical role as a precursor in the generation of potent kinase inhibitors. A particular focus is placed on its application in the synthesis of the clinical-stage multi-kinase inhibitor, Pamufetinib (TAS-115), highlighting the mechanistic rationale for its use. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both foundational knowledge and actionable protocols.
Introduction: The Strategic Value of the 1,5-Naphthyridine Core
The 1,5-naphthyridine skeleton, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms provide a unique three-dimensional array of hydrogen bond donors and acceptors, as well as sites for further functionalization. These characteristics make 1,5-naphthyridine derivatives ideal candidates for interaction with a wide range of biological targets, including enzymes and receptors.[2]
Among the various substituted 1,5-naphthyridines, this compound (CAS No. 764717-61-5) has emerged as a particularly valuable intermediate.[3] The presence of a chloro group at the 2-position offers a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities. The methyl group at the 6-position can influence the molecule's solubility, metabolic stability, and steric interactions with target proteins. This guide will delve into the essential technical aspects of this important molecule.
Physicochemical and Safety Data
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 764717-61-5 | [3] |
| Molecular Formula | C₉H₇ClN₂ | |
| Molecular Weight | 178.62 g/mol | |
| Physical Form | Solid | [3] |
| Storage | 2-8°C, under inert gas | [3] |
| Purity | ≥95% | |
| InChI Key | DWSSCIABGWUPBY-UHFFFAOYSA-N | [3] |
Safety Information: this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process, commencing with the construction of the corresponding 2-hydroxy-1,5-naphthyridine core, followed by a chlorination reaction. This approach is favored for its reliability and scalability.
Step 1: Synthesis of 6-Methyl-1,5-naphthyridin-2(1H)-one (2-Hydroxy-6-methyl-1,5-naphthyridine)
The construction of the 6-methyl-1,5-naphthyridin-2(1H)-one scaffold can be accomplished via a modified Skraup synthesis or a condensation reaction involving a suitably substituted aminopyridine. A common route involves the reaction of 3-amino-6-methylpyridine with an appropriate three-carbon synthon.
Experimental Protocol: Synthesis of 6-Methyl-1,5-naphthyridin-2(1H)-one
-
Reactants:
-
3-Amino-6-methylpyridine
-
Diethyl malonate
-
Sodium ethoxide
-
Dowtherm A (eutectic mixture of diphenyl ether and biphenyl)
-
-
Procedure:
-
To a solution of sodium ethoxide in ethanol, add 3-amino-6-methylpyridine and diethyl malonate.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the intermediate.
-
Filter, wash the solid with water and ethanol, and dry to obtain the intermediate.
-
Add the intermediate to Dowtherm A and heat to a high temperature (typically 250-260 °C) for 1-2 hours to effect cyclization.
-
Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to yield 6-methyl-1,5-naphthyridin-2(1H)-one.
-
Step 2: Chlorination of 6-Methyl-1,5-naphthyridin-2(1H)-one
The conversion of the 2-hydroxy functionality to a chloro group is a critical step, rendering the molecule susceptible to nucleophilic attack. This transformation is most effectively achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[4]
Experimental Protocol: Synthesis of this compound
-
Reactants:
-
6-Methyl-1,5-naphthyridin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Optional: A catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline)
-
-
Procedure:
-
In a fume hood, carefully add 6-methyl-1,5-naphthyridin-2(1H)-one to an excess of phosphorus oxychloride.
-
If desired, add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed with extreme care.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a basic pH is achieved.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
-
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. Below are the expected characteristic signals.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aromatic Protons: The ¹H NMR spectrum will exhibit distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the naphthyridine core. The coupling patterns (doublets, triplets, or doublets of doublets) and coupling constants (J values) will be indicative of the proton-proton relationships within the two pyridine rings.
-
Methyl Protons: A singlet in the upfield region (typically δ 2.5-3.0 ppm) will correspond to the three protons of the methyl group at the 6-position.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aromatic Carbons: The ¹³C NMR spectrum will show signals for the nine carbon atoms of the naphthyridine ring. The carbon atom attached to the chlorine (C-2) will be significantly deshielded. The quaternary carbons and the protonated carbons will be distinguishable by their chemical shifts and through the use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments.
-
Methyl Carbon: A signal in the aliphatic region (typically δ 20-25 ppm) will correspond to the carbon of the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching (methyl group) |
| ~1600-1450 | C=C and C=N stretching vibrations of the aromatic rings |
| ~1400-1350 | C-H bending (methyl group) |
| ~850-750 | C-Cl stretching |
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 178 and an M+2 peak at m/z 180 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Applications in Drug Development: The Case of Pamufetinib (TAS-115)
The utility of this compound as a strategic building block is exemplified by its use in the synthesis of Pamufetinib (TAS-115), a potent, orally available, dual inhibitor of hepatocyte growth factor receptor (c-MET) and vascular endothelial growth factor receptors (VEGFRs).[3][4]
Rationale for Targeting c-MET and VEGFR
-
c-MET Signaling: The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, invasion, and angiogenesis.[5] Aberrant c-MET signaling is implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[4]
-
VEGFR Signaling: The VEGF/VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of this pathway can starve tumors of their blood supply, thereby impeding their growth.
-
Dual Inhibition Strategy: The simultaneous inhibition of both c-MET and VEGFR pathways offers a synergistic approach to cancer therapy, addressing both tumor cell proliferation and the tumor microenvironment.[4]
Synthesis of Pamufetinib (TAS-115) from this compound
The synthesis of Pamufetinib involves a key nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of this compound is displaced by an appropriate amine-containing side chain.
Caption: Synthesis of Pamufetinib from this compound.
Mechanism of Action of Pamufetinib (TAS-115)
Pamufetinib functions as an ATP-competitive inhibitor of both c-MET and VEGFR kinases.[5] By binding to the ATP-binding pocket of these enzymes, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways.[6] This leads to the inhibition of tumor cell proliferation, survival, and angiogenesis.[6][7] Clinical studies have demonstrated the anti-tumor activity and manageable safety profile of TAS-115 in patients with advanced solid tumors.[5]
Conclusion
This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its well-defined synthesis, amenable reactivity, and the proven success of its derivatives in clinical development underscore its importance for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and a key application, offering a valuable resource for researchers aiming to leverage this versatile scaffold in the design and synthesis of novel therapeutic agents.
References
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile [synapse.patsnap.com]
- 5. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-6-methyl-1,5-naphthyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-methyl-1,5-naphthyridine, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, outlines a plausible synthetic pathway based on established chemical principles, and explores its applications as a crucial intermediate in the development of pharmacologically active agents, particularly kinase inhibitors. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and the synthesis of complex molecular architectures.
Introduction
This compound is a substituted diazanaphthalene derivative that has garnered significant interest in the field of medicinal chemistry. The 1,5-naphthyridine scaffold is recognized as a privileged structure, appearing in a multitude of biologically active compounds. The presence of a chloro substituent at the 2-position provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, making it an exceptionally versatile intermediate for the synthesis of diverse compound libraries. The methyl group at the 6-position can also influence the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets. This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClN₂ | [1] |
| Molecular Weight | 178.62 g/mol | [1] |
| CAS Number | 764717-61-5 | |
| Appearance | Solid | |
| Purity | ≥95% (typical) | [1] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Synthesis of this compound
A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in a single peer-reviewed source. However, based on established synthetic strategies for 1,5-naphthyridine derivatives, a plausible and logical two-step synthesis can be proposed. This process involves the initial formation of a hydroxy-naphthyridine intermediate, followed by a chlorination step.
Plausible Synthetic Pathway
The synthesis likely proceeds via the formation of 2-hydroxy-6-methyl-1,5-naphthyridine from 3-amino-6-methylpyridine, followed by chlorination.
Caption: Plausible two-step synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Hydroxy-6-methyl-1,5-naphthyridine
This step is a variation of the Conrad-Limpach-Knorr quinoline synthesis, adapted for naphthyridines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-6-methylpyridine and a slight excess of diethyl malonate.
-
Heating: Heat the mixture at a temperature sufficient to initiate condensation and cyclization. This is often carried out at high temperatures, potentially using a high-boiling solvent like Dowtherm A (a mixture of diphenyl ether and biphenyl).
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled, and the solid product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts.
-
Purification: The crude 2-hydroxy-6-methyl-1,5-naphthyridine can be purified by recrystallization from an appropriate solvent.
Step 2: Synthesis of this compound
This is a standard chlorination reaction for converting a hydroxyl group on a heteroaromatic ring to a chloro group.
-
Reaction Setup: In a fume hood, suspend 2-hydroxy-6-methyl-1,5-naphthyridine in an excess of phosphorus oxychloride (POCl₃).
-
Heating: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. The acidic solution is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Extraction and Purification: The solid product is collected by filtration, or if it separates as an oil, it is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthyridine core and a singlet for the methyl group protons. The chemical shifts and coupling constants would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule, with the chemical shifts influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 178 and an M+2 peak at m/z 180 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the naphthyridine ring, and a C-Cl stretching vibration.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of target molecules, primarily in the pharmaceutical and agrochemical industries.
Intermediate in Pharmaceutical Synthesis
The primary application of this compound is as a building block for the synthesis of potential drug candidates. The 1,5-naphthyridine core is a key pharmacophore in many kinase inhibitors, which are a major class of drugs used in cancer therapy. The chloro group at the 2-position is readily displaced by nucleophiles, such as amines, in reactions like the Buchwald-Hartwig amination or classical nucleophilic aromatic substitution (SNAr). This allows for the introduction of various side chains, which is a common strategy in drug discovery to optimize the potency and selectivity of a lead compound.
Caption: General scheme for the application of this compound in the synthesis of kinase inhibitors.
Agrochemical Development
The naphthyridine scaffold is also found in some agrochemicals. This compound can be used as a starting material to synthesize novel herbicides and pesticides. The derivatization of the naphthyridine core allows for the fine-tuning of the biological activity and selectivity of the final product.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Storage: Store in a cool, dry place away from incompatible materials, under an inert atmosphere.
Conclusion
References
An In-depth Technical Guide to 2-Chloro-6-methyl-1,5-naphthyridine: Properties, Synthesis, and Applications
Introduction: The 1,5-naphthyridine scaffold is a prominent heterocyclic motif classified as a "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent pharmacophore capable of engaging in various biological interactions. Within this important class of compounds, 2-Chloro-6-methyl-1,5-naphthyridine (CAS No. 764717-61-5) serves as a critical and versatile building block for the synthesis of more complex molecules.[3] The strategic placement of a reactive chlorine atom at the 2-position and a methyl group at the 6-position provides synthetic chemists with a powerful tool for developing novel therapeutic agents and functional materials.[3][4][5]
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, reactivity profile, and key applications, with a focus on its utility for researchers in drug discovery and organic synthesis.
Physicochemical Properties
This compound is typically supplied as a solid. Its fundamental properties are summarized below. Careful handling and storage are essential to maintain its integrity. It should be stored at 2-8°C under an inert atmosphere to prevent degradation.[3]
| Property | Value | Source(s) |
| CAS Number | 764717-61-5 | |
| Molecular Formula | C₉H₇ClN₂ | [3] |
| Molecular Weight | 178.62 g/mol | [3] |
| Physical Form | Solid | |
| Purity | ≥95% | [3] |
| Storage Temperature | 2-8°C, under inert gas | [3] |
| InChI Key | DWSSCIABGWUPBY-UHFFFAOYSA-N |
Molecular Structure
The structure of this compound features a fused bicyclic system of two pyridine rings. The chlorine atom is positioned at C2, an electron-deficient carbon, which is key to its reactivity. The methyl group is at C6.
Caption: Chemical structure of this compound.
Synthesis and Reactivity
The synthetic utility of this compound is primarily derived from the reactivity of the C2-chloro substituent, which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
Representative Synthesis
While various methods exist for constructing the 1,5-naphthyridine core, a common and logical pathway to 2-chloro derivatives involves the chlorination of a corresponding naphthyridinone precursor.[5] This two-step approach ensures regioselective introduction of the chloro group.
Step 1: Skraup-type Cyclization to form 6-methyl-1,5-naphthyridin-2(1H)-one. The synthesis often begins with a Skraup reaction, a classic method for quinoline and naphthyridine synthesis.[4] In this case, an appropriately substituted 3-aminopyridine, such as 3-amino-6-methylpyridine (3-amino-β-picoline), is reacted with a glycerol equivalent in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid to construct the second ring. A related approach involves reacting the aminopyridine with an α,β-unsaturated carbonyl compound.
Step 2: Chlorination of the Naphthyridinone. The resulting 6-methyl-1,5-naphthyridin-2(1H)-one is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the hydroxyl/keto group into the desired chloro group at the 2-position.[5]
Caption: General synthetic workflow for this compound.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the ring nitrogens makes the C2 position highly electrophilic and susceptible to attack by nucleophiles. This allows for the facile displacement of the chloride ion, making it a cornerstone reaction for diversifying the 1,5-naphthyridine scaffold.
Key transformations include:
-
Amination: Reaction with primary or secondary amines, often catalyzed by palladium complexes (e.g., Buchwald-Hartwig amination), yields 2-amino-1,5-naphthyridine derivatives.[5] These are crucial for developing kinase inhibitors and other receptor-targeting molecules.
-
Alkoxylation/Aryloxylation: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides displaces the chlorine to form ethers.[5]
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon bonds, enabling the synthesis of complex biaryl or acetylenic structures.
Caption: Key nucleophilic substitution reactions at the C2 position.
Spectral Characterization Insights
-
¹H NMR: The proton spectrum would show distinct aromatic signals. The protons on the pyridine ring bearing the chlorine atom would be shifted downfield compared to the unsubstituted parent compound due to the electron-withdrawing effect of the halogen. The methyl group would appear as a singlet in the aliphatic region (~2.4-2.6 ppm).
-
¹³C NMR: The carbon spectrum would be highly informative. The carbon directly attached to the chlorine (C2) would be significantly shifted and its intensity might be reduced. The parent 1,5-naphthyridine shows signals around 151, 143, 137, and 124 ppm.[6] The presence of the chloro and methyl groups would cause predictable shifts in the carbon signals of the bicyclic system.
-
Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M⁺) at m/z 178. A prominent M+2 peak at m/z 180 with approximately one-third the intensity of the M⁺ peak would be observed, which is the classic isotopic signature for a molecule containing one chlorine atom.
Applications in Research and Development
This compound is not typically an end-product but rather a high-value intermediate. Its primary application lies in serving as a foundational scaffold for building a diverse library of compounds for screening and development.
-
Pharmaceutical Synthesis: It is a key building block for compounds targeting a range of diseases, including neurological and cardiovascular disorders.[3] The 1,5-naphthyridine core is found in various biologically active molecules, including enzyme inhibitors and receptor modulators.[1][3]
-
Organic and Materials Chemistry: Beyond medicine, this intermediate is used to construct complex heterocyclic frameworks for applications in materials science, such as the development of organic light-emitting diodes (OLEDs) or sensors.[4]
-
Agrochemicals: The naphthyridine core is also explored in the development of next-generation pesticides and herbicides.[3]
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate care in a laboratory setting.
GHS Hazard Classification: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
Handling Recommendations:
-
Use only in a well-ventilated area, preferably a fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.[9]
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,5-Naphthyridine | C8H6N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 9. aaronchem.com [aaronchem.com]
- 10. fishersci.com [fishersci.com]
A Technical Guide to the Spectral Analysis of 2-Chloro-6-methyl-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectral characteristics of 2-Chloro-6-methyl-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available literature, this document leverages established spectroscopic principles and data from analogous structures to offer an in-depth predictive interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-proven experimental protocols for acquiring these spectra are also presented, ensuring this guide serves as a robust resource for researchers working with this and similar molecular scaffolds.
Introduction
The 1,5-naphthyridine core is a significant pharmacophore, and its derivatives are known to possess a wide range of biological activities. The specific compound, this compound (C₉H₇ClN₂), is a valuable intermediate in the synthesis of more complex molecules for drug discovery and materials science applications. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development phases. This guide is designed to bridge the current gap in available spectral data by providing a detailed, predictive analysis grounded in the established principles of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its substitution pattern and electronic properties.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent, as well as the electron-donating nature of the methyl group. By analyzing the known spectrum of the parent compound, 2-methyl-1,5-naphthyridine, we can predict the shifts for the target molecule.
The introduction of a chlorine atom at the C2 position will deshield the adjacent protons, causing a downfield shift in their resonance frequencies. The protons on the other ring will be less affected.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H3 | 7.50 - 7.70 | d | 8.0 - 9.0 | Adjacent to the electron-withdrawing chlorine atom. |
| H4 | 8.10 - 8.30 | d | 8.0 - 9.0 | deshielded by the adjacent nitrogen (N5). |
| H7 | 7.30 - 7.50 | d | 8.0 - 9.0 | Ortho to the methyl group. |
| H8 | 8.60 - 8.80 | d | 8.0 - 9.0 | deshielded by the adjacent nitrogen (N1) and peri to N5. |
| CH₃ | 2.50 - 2.70 | s | - | Typical chemical shift for a methyl group on an aromatic ring. |
Note: Predicted values are based on analogous compounds and substituent effects. Actual values may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon atoms directly attached to the nitrogen and chlorine atoms are expected to be the most deshielded. Based on data for 2-methyl-1,5-naphthyridine, where the C2 carbon appears at approximately 160.1 ppm, the introduction of a chlorine atom at this position will further shift this signal downfield.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 160 - 165 | Attached to both nitrogen and chlorine, highly deshielded. |
| C3 | 122 - 126 | Aromatic CH. |
| C4 | 135 - 140 | Aromatic CH, adjacent to nitrogen. |
| C4a | 145 - 150 | Quaternary carbon at the ring junction. |
| C6 | 158 - 162 | Attached to the methyl group and adjacent to nitrogen. |
| C7 | 120 - 124 | Aromatic CH. |
| C8 | 150 - 155 | Aromatic CH, adjacent to nitrogen. |
| C8a | 148 - 152 | Quaternary carbon at the ring junction. |
| CH₃ | 20 - 25 | Methyl group carbon. |
Note: Predicted values are based on analogous compounds and established substituent effects.
Experimental Protocol: NMR Spectroscopy
A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.[2]
-
Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[4]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum, typically with proton decoupling.
-
For unambiguous assignments, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
Diagram 1: NMR Experimental Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of this compound is predicted based on the known spectral features of 2-chloro-6-methyl pyridine and general correlations for aromatic and heterocyclic compounds.[5]
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 3000 | Medium-Weak | C-H stretching (aromatic) | Characteristic for sp² C-H bonds. |
| 2980 - 2850 | Medium-Weak | C-H stretching (methyl) | Characteristic for sp³ C-H bonds. |
| 1600 - 1550 | Strong | C=C and C=N stretching | Typical for aromatic and heteroaromatic ring systems. |
| 1480 - 1420 | Medium | C-H bending (methyl) | In-plane bending of the methyl group.[6] |
| 1100 - 1000 | Medium-Strong | C-Cl stretching | Characteristic for aryl chlorides. |
| 900 - 675 | Strong | C-H out-of-plane bending | Dependent on the substitution pattern of the aromatic rings. |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
Objective: To obtain a high-quality transmission IR spectrum of the solid sample.
Methodology:
-
Sample Preparation:
-
Grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle.[7]
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[7]
-
Thoroughly mix the sample and KBr by gentle grinding.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[7]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum.
-
Diagram 2: FTIR KBr Pellet Workflow
Caption: Workflow for FTIR analysis using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Predicted Mass Spectrum Data
For this compound (C₉H₇ClN₂), the molecular weight is 178.62 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Ion | Predicted Fragmentation Pathway |
| 178/180 | [M]⁺ | Molecular ion, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 143 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 150/152 | [M - HCN]⁺ | Loss of hydrogen cyanide from the naphthyridine ring. |
| 115 | [M - Cl - HCN]⁺ | Subsequent loss of HCN after the loss of chlorine. |
The fragmentation of chloro-substituted nitrogen heterocycles often involves the loss of the chlorine atom and/or the elimination of small, stable neutral molecules like HCN.[8]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum and confirm the molecular weight of the compound.
Methodology:
-
Sample Preparation:
-
Instrument Setup and Data Acquisition:
-
Set up the GC with an appropriate column (e.g., a non-polar DB-5 column).
-
Define a suitable temperature program for the GC oven to ensure proper separation and elution of the compound.
-
Set the MS to operate in electron ionization (EI) mode, typically at 70 eV.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the mass spectrum of the eluting peak corresponding to the target compound.
-
Diagram 3: GC-MS Experimental Workflow
Caption: Workflow for GC-MS sample preparation and analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document offers a solid foundation for researchers to identify and characterize this important heterocyclic compound. The inclusion of validated experimental protocols further enhances the practical utility of this guide for professionals in drug development and chemical research. While predictive, the data presented herein serves as a robust starting point for the empirical analysis and confirmation of the structure and purity of this compound.
References
- 1. Buy 2-Methyl-1,5-naphthyridine | 7675-32-3 [smolecule.com]
- 2. organomation.com [organomation.com]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 5. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. connectsci.au [connectsci.au]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Sample preparation GC-MS [scioninstruments.com]
Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 2-Chloro-6-methyl-1,5-naphthyridine
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for the diverse and potent biological activities of its derivatives. This technical guide focuses on a key intermediate, 2-Chloro-6-methyl-1,5-naphthyridine , a versatile building block poised for the exploration of novel therapeutic agents. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, reactivity, and, most importantly, its untapped potential in burgeoning research areas. Detailed experimental protocols, mechanistic insights, and data-driven rationales are presented to empower the design and execution of innovative drug discovery campaigns.
Introduction: The Strategic Importance of the 1,5-Naphthyridine Core
The fusion of two pyridine rings to form the naphthyridine isomers has bestowed upon medicinal chemists a rich chemical space for therapeutic intervention. Among the six possible isomers, the 1,5-naphthyridine core has consistently featured in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[1][2] The strategic placement of nitrogen atoms influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall spatial arrangement, making it an ideal framework for targeted drug design.
This compound (CAS 764717-61-5) emerges as a particularly valuable starting material.[3] The chloro-substituent at the 2-position acts as a versatile synthetic handle, readily participating in a variety of cross-coupling and nucleophilic substitution reactions.[1] This allows for the systematic and efficient introduction of diverse chemical functionalities, enabling the construction of extensive compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. The methyl group at the 6-position provides a subtle yet important structural feature that can influence metabolic stability and target engagement.
This guide will illuminate the pathways for leveraging the unique chemical attributes of this compound to explore new frontiers in medicinal chemistry, with a focus on kinase inhibition and other emerging therapeutic areas.
Synthesis and Physicochemical Properties
The accessibility of a starting material is paramount to its utility in research. This compound can be reliably synthesized and is also commercially available.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process starting from a substituted 3-aminopyridine. A common route involves a Skraup-type reaction followed by chlorination.[1]
Diagram 1: Synthesis of this compound
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 2-Hydroxy-6-methyl-1,5-naphthyridine [1]
-
To a solution of 6-methoxy-3-aminopyridine in a suitable high-boiling solvent (e.g., nitrobenzene), add a dehydrating agent such as sulfuric acid.
-
Slowly add acetaldehyde to the reaction mixture while maintaining the temperature.
-
Heat the mixture under reflux for several hours.
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Protocol 2: Synthesis of this compound [1]
-
Suspend 2-hydroxy-6-methyl-1,5-naphthyridine in phosphorus oxychloride (POCl₃).
-
Heat the mixture under reflux for a specified period until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium carbonate) to precipitate the crude product.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 764717-61-5 |
| Molecular Formula | C₉H₇ClN₂ |
| Molecular Weight | 178.62 g/mol |
| Appearance | Solid |
| Storage | 2-8°C, under inert gas |
Core Reactivity and Synthetic Utility
The synthetic versatility of this compound is centered around the reactivity of the C2-chloro substituent. This position is susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing access to a wide array of derivatives.
Diagram 2: Key Reaction Pathways for this compound
Caption: Major synthetic transformations of the title compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the naphthyridine ring system activates the C2-position towards nucleophilic attack. This allows for the direct displacement of the chloride with various nucleophiles.
Protocol 3: General Procedure for SNAr with Amines
-
Dissolve this compound in a suitable solvent (e.g., DMF, NMP, or dioxane).
-
Add the desired amine (1.1-2.0 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 equivalents).
-
Heat the reaction mixture at a temperature ranging from 80°C to 150°C, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. This compound is an excellent substrate for these transformations.
3.2.1. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for introducing aryl or heteroaryl moieties at the 2-position.
Protocol 4: Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.) in a suitable solvent system (e.g., dioxane/water, toluene, or DMF).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%).
-
Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-120°C until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product via column chromatography.
3.2.2. Buchwald-Hartwig Amination for C-N Bond Formation
For the synthesis of a diverse range of 2-amino-6-methyl-1,5-naphthyridine derivatives, the Buchwald-Hartwig amination offers a milder and more general alternative to traditional SNAr.[4]
Protocol 5: Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, RuPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
-
Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Heat the mixture under an inert atmosphere at 80-110°C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Potential Research Areas and Applications
The true value of this compound lies in its potential to generate novel molecules with significant therapeutic promise. Based on the established biological activities of the 1,5-naphthyridine scaffold, several key research areas can be proposed.
Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The 1,5-naphthyridine core has been identified as a promising scaffold for kinase inhibitors.[4]
4.1.1. c-Met Kinase Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in various cancers. Naphthyridine derivatives have been designed as c-Met kinase inhibitors, suggesting that novel derivatives of this compound could exhibit potent and selective inhibitory activity.[4]
4.1.2. p38 MAP Kinase Inhibitors
p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses. Inhibitors of p38 have therapeutic potential in a range of inflammatory conditions. The development of naphthyridinone-based p38 kinase inhibitors highlights the suitability of this scaffold for targeting this kinase family.[5]
Diagram 3: General Structure of a Naphthyridine-Based Kinase Inhibitor
Caption: Pharmacophore model for kinase inhibitors.
Antimalarial Agents
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. 2,8-Disubstituted-1,5-naphthyridines have been identified as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation, demonstrating the potential of this scaffold in combating malaria.[6] this compound is an ideal starting point for the synthesis of analogs with varied substituents at the 2-position to optimize antimalarial activity.
Agents for Neurological and Cardiovascular Disorders
Commercial suppliers note the use of this compound as an intermediate in the development of drugs targeting neurological and cardiovascular disorders.[3] This suggests that proprietary research may have already identified lead compounds based on this scaffold for these indications, making it a fertile ground for further academic and industrial investigation.
Conclusion
This compound is a strategically important and synthetically versatile building block for the discovery of novel therapeutic agents. Its accessible synthesis and the reactivity of the C2-chloro group open up a multitude of possibilities for chemical diversification. The proven track record of the 1,5-naphthyridine scaffold in yielding potent bioactive molecules, particularly in the realm of kinase inhibition, strongly supports the exploration of new derivatives based on this starting material. This guide provides the foundational knowledge and practical protocols to empower researchers to unlock the full potential of this compound in their drug discovery endeavors.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
The 1,5-Naphthyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 1,5-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique electronic properties and rigid, planar structure provide an ideal framework for designing molecules with high affinity and selectivity for a diverse range of biological targets. This technical guide offers a comprehensive exploration of 1,5-naphthyridine derivatives, from their fundamental synthetic strategies to their profound applications in drug discovery. We will delve into the causality behind experimental choices in both synthesis and biological evaluation, providing detailed protocols and structure-activity relationship (SAR) analyses for key therapeutic areas, including oncology and infectious diseases. This document is intended to serve as a practical and authoritative resource for professionals dedicated to the advancement of novel therapeutics.
The 1,5-Naphthyridine Core: A Foundation for Diverse Bioactivity
The 1,5-naphthyridine ring system, one of six possible isomers of pyridopyridine, possesses a distinct electronic landscape characterized by two electron-deficient pyridine rings. This inherent feature influences its reactivity and its ability to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking. The strategic placement of the nitrogen atoms at positions 1 and 5 creates a unique dipole moment and allows for versatile functionalization, enabling the fine-tuning of physicochemical properties and pharmacological profiles of its derivatives.[1][2]
The great interest in 1,5-naphthyridines is fueled by their wide array of biological activities, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties.[3] This versatility has established the 1,5-naphthyridine scaffold as a "privileged structure" in medicinal chemistry – a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.
Foundational Synthetic Strategies: Building the 1,5-Naphthyridine Core
The construction of the 1,5-naphthyridine skeleton can be achieved through several classical and modern synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.
The Skraup Synthesis: A Classic Approach
The Skraup synthesis is a venerable and robust method for the preparation of quinolines and, by extension, naphthyridines.[2] This reaction involves the treatment of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. The glycerol is dehydrated in situ to form acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the aromatic 1,5-naphthyridine ring.
Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine
-
Materials: 3-Aminopyridine, Glycerol, Concentrated Sulfuric Acid, Sodium m-nitrobenzenesulfonate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.
-
To this mixture, add glycerol followed by the oxidizing agent, sodium m-nitrobenzenesulfonate.
-
Heat the mixture gently. The reaction is exothermic and will begin to reflux without external heating.
-
Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Extract the product with a suitable organic solvent (e.g., chloroform or diethyl ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Causality of Experimental Choices: The use of concentrated sulfuric acid is crucial not only as a catalyst but also as a dehydrating agent to generate the reactive acrolein intermediate from glycerol. Sodium m-nitrobenzenesulfonate is a milder oxidizing agent compared to the traditionally used arsenic pentoxide, making the reaction safer and more environmentally benign. The strongly alkaline workup is necessary to deprotonate the naphthyridine nitrogen and facilitate its extraction into the organic phase.
The Gould-Jacobs Reaction: A Versatile Route to 4-Hydroxy-1,5-naphthyridines
The Gould-Jacobs reaction is a highly effective method for synthesizing 4-hydroxy-1,5-naphthyridines, which are key intermediates for further functionalization.[4] This reaction involves the condensation of a 3-aminopyridine with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[4]
Experimental Protocol: Gould-Jacobs Reaction for Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
-
Materials: 3-Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether.
-
Procedure:
-
A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated, typically at 100-130°C, to form the intermediate anilinomethylenemalonate.
-
The intermediate is then added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250°C.
-
This thermal cyclization results in the formation of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration and washed with a suitable solvent like hexane or ether.
-
-
Causality of Experimental Choices: DEEM is an excellent electrophile for the initial condensation with the weakly nucleophilic 3-aminopyridine. The high temperature required for the cyclization step is necessary to overcome the activation energy for the intramolecular aromatic substitution. Diphenyl ether is used as a high-boiling, inert solvent to achieve the required temperature for cyclization.
Therapeutic Applications of 1,5-Naphthyridine Derivatives: A Focus on Oncology
The 1,5-naphthyridine scaffold has been extensively explored in the development of anticancer agents, leading to the discovery of potent inhibitors of various key oncogenic targets.
Topoisomerase I Inhibitors
DNA topoisomerase I (Top1) is a crucial enzyme involved in DNA replication and transcription, making it an attractive target for cancer chemotherapy.[5] Several 1,5-naphthyridine derivatives have been synthesized and evaluated as Top1 inhibitors, demonstrating significant antiproliferative activity.[5][6]
Mechanism of Action: Topoisomerase I Inhibition
1,5-Naphthyridine-based Top1 inhibitors act by stabilizing the covalent complex between the enzyme and DNA, known as the cleavable complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks. During DNA replication, these single-strand breaks are converted into lethal double-strand breaks, ultimately triggering apoptosis in cancer cells.
Workflow for Topoisomerase I Inhibition Assay
Caption: Workflow for Topoisomerase I DNA Relaxation Inhibition Assay.
Structure-Activity Relationship (SAR) of 1,5-Naphthyridine-based Topoisomerase I Inhibitors
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| 9f | 2,4-difluorophenyl | A549 (Lung) | 6.4 ± 0.6 | [6] |
| 10d | 4-nitrophenyl | A549 (Lung) | 5.7 ± 0.6 | [6] |
| 10e | 4-pyridyl | A549 (Lung) | 2.9 ± 0.9 | [6] |
| 10f | 2,4-difluorophenyl | A549 (Lung) | 1.7 ± 0.1 | [6] |
| 10f | 2,4-difluorophenyl | SKOV3 (Ovarian) | 6.4 ± 0.3 | [6] |
| 16c | 2-naphthyl | A549 (Lung) | 0.8 ± 0.02 | [6] |
-
Key Insights: The presence of electron-withdrawing groups, such as fluorine and nitro moieties, on the phenyl ring at the 7-position of the 1,5-naphthyridine core generally enhances cytotoxic activity. The 2-naphthyl substituent in compound 16c resulted in the most potent activity against the A549 lung cancer cell line, suggesting that a bulky, lipophilic group at this position is favorable for Top1 inhibition.[6]
Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 1,5-naphthyridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.
The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Inhibiting the TGF-β type I receptor (also known as ALK5) is a promising therapeutic strategy.
TGF-β Signaling Pathway
Caption: Simplified TGF-β/SMAD Signaling Pathway.
Optimization of a screening hit led to the identification of novel 1,5-naphthyridine aminothiazole and pyrazole derivatives as potent and selective inhibitors of ALK5.[2][7][8][9]
Structure-Activity Relationship (SAR) of 1,5-Naphthyridine-based ALK5 Inhibitors
| Compound ID | Core Structure | R Group | ALK5 IC50 (nM) | Reference |
| 15 | 1,5-Naphthyridine-aminothiazole | 6-methyl-pyridin-2-yl | 6 | [2][7][8][9] |
| 19 | 1,5-Naphthyridine-pyrazole | 6-methyl-pyridin-2-yl | 4 | [2][7][8][9] |
-
Key Insights: The 1,5-naphthyridine scaffold serves as an effective hinge-binding motif. The presence of a 6-methyl-pyridin-2-yl group is crucial for potent inhibitory activity. Both aminothiazole and pyrazole linkers are well-tolerated, with the pyrazole derivative 19 showing slightly higher potency.[2][7][8][9]
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor cell proliferation, survival, and metastasis. Several 1,5-naphthyridine derivatives have been developed as potent c-Met inhibitors.[3][4]
c-Met Signaling Pathway
Caption: Overview of the HGF/c-Met Signaling Pathway.
Structure-Activity Relationship (SAR) of 1,5-Naphthyridine-based c-Met Inhibitors
One study reported a series of 1,5-naphthyridine derivatives based on the scaffold of the known c-Met inhibitor MK-2461. The most active compound, with a cyclopropyl group, showed 74.6% inhibition of c-Met kinase at a concentration of 10 µM.[4] Another study on 1,6-naphthyridine derivatives identified a compound with a c-Met IC50 of 2.6 µM.[10]
Mutations in the KRAS oncogene are prevalent in many aggressive cancers. Targeting KRAS has been a long-standing challenge in drug discovery. Recently, novel naphthyridine derivatives have been identified as potent inhibitors of the KRAS/SOS1 interaction.
KRAS Signaling Pathway
Caption: Simplified KRAS Activation and Signaling Pathway.
A recent study disclosed novel 1,7-naphthyridine derivatives as potent SOS1 inhibitors, which indirectly inhibit KRAS signaling. The lead compound from this series demonstrated significant tumor growth inhibition in a xenograft mouse model.[11]
Beyond Oncology: Antibacterial Applications
While much of the focus on naphthyridines has been in oncology, the 1,5-naphthyridine scaffold also holds promise in the development of novel antibacterial agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Method (Broth Microdilution):
-
Prepare a series of two-fold dilutions of the 1,5-naphthyridine derivative in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound in a well that remains clear (no visible bacterial growth).
-
Workflow for MIC Determination
Caption: Workflow for Broth Microdilution MIC Determination.
Conclusion and Future Directions
The 1,5-naphthyridine scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile platform for the development of novel therapeutics against a multitude of diseases. Its synthetic accessibility, coupled with the diverse and potent biological activities of its derivatives, ensures its continued prominence in drug discovery endeavors.
Future research in this area should focus on:
-
Expansion of Chemical Space: The synthesis and evaluation of novel 1,5-naphthyridine derivatives with diverse substitution patterns to further explore and refine structure-activity relationships.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which these compounds exert their biological effects to facilitate rational drug design.
-
Pharmacokinetic Optimization: Modification of the 1,5-naphthyridine core to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability.
-
Combination Therapies: Exploring the synergistic potential of 1,5-naphthyridine derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance.
As our understanding of the molecular basis of disease continues to evolve, the rational design of 1,5-naphthyridine-based compounds will undoubtedly lead to the discovery of next-generation medicines with improved therapeutic profiles.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. addi.ehu.es [addi.ehu.es]
- 7. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors | CoLab [colab.ws]
- 10. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Chloro-6-methyl-1,5-naphthyridine as a Versatile Building Block in Organic Synthesis
An Application Guide for the Advanced Organic Chemist
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, recognized for its significant role in medicinal chemistry due to the potent and diverse biological activities of its derivatives.[1][2] These compounds have shown promise as antiproliferative, antibacterial, antiviral, and anti-inflammatory agents.[2][3] Within this important class of molecules, 2-chloro-6-methyl-1,5-naphthyridine stands out as a particularly valuable and versatile building block. Its utility stems from the strategically placed chloro substituent at the C2 position—a site highly activated towards both metal-catalyzed cross-coupling and direct nucleophilic substitution.
This guide provides an in-depth exploration of this compound's reactivity. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for methodological choices. The aim is to empower chemists to leverage this building block effectively in the synthesis of complex molecules for pharmaceutical and material science applications.[4]
| Property | Value |
| CAS Number | 764717-61-5 |
| Molecular Formula | C₉H₇ClN₂[4] |
| Molecular Weight | 178.62 g/mol [4] |
| Appearance | Off-white to yellow solid |
| Storage | 2-8°C, under inert gas[4] |
Chapter 1: The Strategic Importance and Reactivity of the 2-Chloro Position
The synthetic power of this compound is centered on the reactivity of the C-Cl bond. The two nitrogen atoms within the fused pyridine rings act as strong electron-withdrawing groups, which significantly lowers the electron density of the aromatic system. This electronic pull makes the carbon atoms, particularly those at the C2, C4, C6, and C8 positions, electrophilic and thus susceptible to nucleophilic attack. The chlorine atom at C2 serves as an excellent leaving group, paving the way for two major classes of transformations.[5]
-
Nucleophilic Aromatic Substitution (SNAr): In this pathway, a nucleophile directly attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate (a Meisenheimer complex), which then expels the chloride ion to restore aromaticity. This reaction is particularly effective with strong nucleophiles like alkoxides, thiolates, and amines under thermal conditions.[6][7]
-
Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most powerful and versatile application of this building block. The C-Cl bond can readily undergo oxidative addition to a low-valent palladium(0) catalyst, initiating a catalytic cycle. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a vast array of coupling partners, including boronic acids (Suzuki), amines (Buchwald-Hartwig), alkynes (Sonogashira), and organostannanes (Stille).[8][9][10]
Chapter 2: Key Synthetic Transformations & Protocols
This section details field-proven protocols for the most critical reactions involving this compound.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
Application: The Suzuki-Miyaura coupling is a premier method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted naphthyridines.[11] These products are common structural motifs in kinase inhibitors and other pharmacologically active molecules.
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand, is essential. For chloro-heteroaromatic substrates, more electron-rich and bulky phosphine ligands can improve catalytic activity.
-
Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from boron to palladium.
-
Solvent: A two-phase solvent system like 1,4-dioxane/water or DMF is typically used to dissolve both the organic starting materials and the inorganic base.[10]
Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-6-methyl-1,5-naphthyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (178.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (414.6 mg, 3.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (57.8 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The mixture should be degassed by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
| Coupling Partner | Catalyst System | Base | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | >90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | ~85 |
| Vinylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | ~88 |
| Note: Yields are representative for similar chloro-heteroaromatic substrates and may vary. |
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
Application: The Buchwald-Hartwig amination is the most reliable and versatile method for synthesizing 2-amino-1,5-naphthyridine derivatives from their chloro precursors.[2] This reaction is fundamental in drug discovery, as the resulting secondary or primary amines are key hydrogen bond donors/acceptors for target engagement (e.g., kinase hinge-binding).
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a specialized, bulky, electron-rich phosphine ligand (e.g., XantPhos, BINAP) paired with a palladium source (e.g., Pd₂(dba)₃). The ligand facilitates the crucial C-N reductive elimination step.[2]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, but it must not compete as a nucleophile.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are essential to prevent quenching of the base and catalyst.
Detailed Protocol: Synthesis of N-benzyl-6-methyl-1,5-naphthyridin-2-amine
-
Reaction Setup: In a glovebox or under a positive flow of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18.3 mg, 0.02 mmol, 2 mol%), XantPhos (34.7 mg, 0.06 mmol, 6 mol%), and sodium tert-butoxide (NaOtBu) (134.5 mg, 1.4 mmol) to an oven-dried reaction vial.
-
Reagent Addition: Add this compound (178.6 mg, 1.0 mmol) and seal the vial.
-
Solvent and Amine: Remove the vial from the glovebox. Add anhydrous toluene (5 mL) followed by benzylamine (131 µL, 1.2 mmol) via syringe.
-
Reaction: Vigorously stir the mixture in a preheated oil bath at 110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.
Chapter 3: Applications in Medicinal Chemistry
The derivatives synthesized from this compound are key intermediates in the development of novel therapeutics. The 1,5-naphthyridine core often serves as a bioisostere for other bicyclic systems like quinoline or purine, while the substituents installed at the C2 position can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
Case Study: Synthesis of a Kinase Inhibitor Scaffold
Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket. The 2-amino-1,5-naphthyridine motif is an excellent hinge-binder. The protocol described in section 2.2 provides a direct route to this critical pharmacophore. Further elaboration, such as amide coupling on a functionalized amine, can lead to potent and selective inhibitors. For instance, 1,5-naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor (ALK5), a key target in fibrosis and cancer.[12]
Conclusion
This compound is a high-value, versatile, and readily functionalizable building block for modern organic synthesis. Its activated C-Cl bond provides a reliable handle for introducing a wide range of substituents through robust and well-understood methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and insights provided in this guide demonstrate its strategic importance and are intended to facilitate its application in the rapid assembly of novel molecular entities for drug discovery and advanced materials research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Cross Coupling Reactions: - American Chemical Society [acs.digitellinc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Suzuki-Miyaura Coupling of 2-Chloro-6-methyl-1,5-naphthyridine for Drug Discovery Scaffolds
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds, exhibiting a wide range of biological activities.[1] The targeted functionalization of this core structure is a cornerstone of modern medicinal chemistry. Among the various C-C bond-forming reactions, the Suzuki-Miyaura coupling has emerged as a powerful and versatile tool due to its broad functional group tolerance, mild reaction conditions, and the vast commercial availability of organoboron reagents.[2][3]
This guide provides an in-depth analysis and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 2-chloro-6-methyl-1,5-naphthyridine. This specific substrate is an important building block for creating diverse molecular libraries for drug discovery programs.[4] However, as a heteroaryl chloride, its reactivity can be challenging compared to the more reactive bromide or iodide analogs, necessitating carefully optimized conditions.[5][6] This document outlines the mechanistic principles, key parameter optimization, and a field-proven protocol for achieving high-yield coupling with various boronic acids.
Mechanistic Considerations: The "Why" Behind the Protocol
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5]
-
Oxidative Addition: The cycle begins with the addition of the this compound to a Pd(0) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[7] The electron-deficient nature of the naphthyridine ring helps to activate the C-Cl bond for this step. The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes the formation of the active monoligated Pd(0) species and stabilizes the resulting Pd(II) complex.[6]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its aryl or heteroaryl group to the Pd(II) complex, displacing the halide.[2]
-
Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond in the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimization of Key Reaction Parameters
Achieving high yields with this compound requires careful selection of the catalyst, ligand, base, and solvent.
-
Catalyst/Ligand System: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern palladium precatalysts paired with bulky, electron-rich phosphine ligands are often superior for activating less reactive aryl chlorides.[8] A highly effective and commercially available choice is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂.[9] The dppf ligand provides both the steric bulk and electron-donating properties needed to facilitate the oxidative addition and subsequent steps efficiently.[10]
-
Base Selection: The choice of base is critical for the transmetalation step. Inorganic bases are typically used. Cesium carbonate (Cs₂CO₃) is often an excellent choice, particularly for challenging couplings, due to its high solubility in organic solvents and its ability to effectively form the reactive boronate species.[10] Other bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be effective and may require optimization for specific boronic acids.[8]
-
Solvent System: A mixture of an organic solvent and water is standard for Suzuki couplings. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate. A common and effective solvent system is a mixture of 1,4-dioxane and water. Other solvents like toluene or DMF can also be employed.[11] It is crucial to use degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids are commercially available. Boronic acids are generally more reactive than their corresponding boronate esters.[7] For the coupling reaction, a slight excess (typically 1.2 to 1.5 equivalents) of the boronic acid is used to ensure complete consumption of the limiting halide.
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl boronic acid with this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 - 0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl boronic acid (1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and Cs₂CO₃ (2.0 eq).
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, to create a 0.1-0.2 M solution with respect to the halide) via syringe.
-
Place the flask in a preheated oil bath and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-aryl-6-methyl-1,5-naphthyridine product.
Data Presentation: Substrate Scope
The described protocol is effective for a range of boronic acids. The following table summarizes representative examples and typical yields that can be expected.
| Entry | Boronic Acid (R-B(OH)₂) | Product (R) | Typical Yield (%) |
| 1 | Phenylboronic acid | Phenyl | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 3-Fluorophenyl | 82-92 |
| 4 | Thiophene-2-boronic acid | 2-Thienyl | 75-85 |
| 5 | Pyridine-3-boronic acid | 3-Pyridyl | 70-80 |
Yields are based on isolated product after chromatography and can vary depending on the specific reaction scale and purification efficiency.
Troubleshooting
-
Low Conversion/No Reaction:
-
Cause: Inactive catalyst.
-
Solution: Ensure all solvents are properly degassed and the reaction is set up under a strictly inert atmosphere. Use a fresh bottle of catalyst.
-
Cause: Insufficiently active base or poor solubility.
-
Solution: Switch to Cs₂CO₃ if using a weaker base. Ensure vigorous stirring to mix the biphasic system.
-
-
Formation of Side Products (e.g., Protodeboronation):
-
Cause: Reaction temperature is too high or reaction time is too long.
-
Solution: Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
-
Cause: Presence of oxygen.
-
Solution: Improve the degassing procedure and ensure a good inert atmosphere is maintained throughout the reaction.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and highly effective method for synthesizing a diverse array of functionalized naphthyridine derivatives. By understanding the underlying mechanism and carefully optimizing the key parameters—particularly the choice of catalyst, ligand, and base—researchers can reliably access these valuable scaffolds for drug discovery and materials science applications. The protocol provided herein serves as a validated starting point for further exploration and library synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of 2-Chloro-6-methyl-1,5-naphthyridine
Introduction: The Significance of the 1,5-Naphthyridine Scaffold in Modern Drug Discovery
The 1,5-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms provide a unique scaffold for designing molecules with diverse biological activities. These compounds have shown promise as kinase inhibitors, anticancer agents, and therapeutics for neurological disorders. The title compound, 2-chloro-6-methyl-1,5-naphthyridine, serves as a versatile intermediate in the synthesis of more complex pharmaceutical candidates. The chloro substituent at the 2-position is a key functional handle, enabling a variety of cross-coupling reactions to introduce further molecular diversity. This document provides a comprehensive guide to the synthesis of this important building block, detailing two common and effective protocols.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the 1,5-naphthyridine core to form 2-hydroxy-6-methyl-1,5-naphthyridine. This is followed by a chlorination reaction to replace the hydroxyl group with a chlorine atom. This strategic approach allows for the efficient assembly of the desired product from readily available starting materials.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Precursor: 2-Hydroxy-6-methyl-1,5-naphthyridine
The formation of the 1,5-naphthyridine ring system can be accomplished via several named reactions, including the Skraup and Friedländer syntheses.[1][2][3][4] For the synthesis of 2-hydroxy-6-methyl-1,5-naphthyridine, a practical approach involves the condensation of 2-amino-5-methylpyridine with a suitable three-carbon electrophile.
Expertise & Experience: Choosing the Right Starting Material
The selection of 2-amino-5-methylpyridine as the starting material is a logical choice based on the desired substitution pattern of the final product. The amino group provides the necessary nucleophilicity for the initial condensation, and the methyl group at the 5-position will ultimately reside at the 6-position of the naphthyridine ring. While 2-amino-5-methylpyridine is commercially available, it can also be synthesized from 3-methylpyridine.[5][6][7][8]
Protocol 1: Cyclization using Diethyl Malonate
This protocol utilizes the reaction of 2-amino-5-methylpyridine with diethyl malonate, followed by a high-temperature cyclization.
Materials:
-
2-Amino-5-methylpyridine
-
Diethyl malonate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methylpyridine (1 equivalent) and diethyl malonate (1.2 equivalents). Heat the mixture at 150-160 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting amine.
-
Cyclization: After the initial condensation, cool the reaction mixture slightly and add polyphosphoric acid (PPA) or Dowtherm A. Heat the mixture to 240-250 °C for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization and formation of the naphthyridine ring.
-
Work-up: Carefully cool the reaction mixture and pour it onto crushed ice. Basify the acidic solution with a concentrated solution of sodium hydroxide until a precipitate forms.
-
Purification: Collect the crude product by filtration and wash it with cold water. The solid can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Trustworthiness: Self-Validating System
The identity and purity of the synthesized 2-hydroxy-6-methyl-1,5-naphthyridine should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values.
Part 2: Chlorination of 2-Hydroxy-6-methyl-1,5-naphthyridine
The conversion of the 2-hydroxy-1,5-naphthyridine to the 2-chloro derivative is a critical step. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][9]
Expertise & Experience: The Role of Phosphorus Oxychloride
Phosphorus oxychloride is a powerful and effective reagent for converting hydroxyl groups on heteroaromatic rings to chlorine atoms. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. It is important to use an excess of POCl₃ to ensure complete conversion and to drive the reaction to completion. The reaction is often performed neat or in a high-boiling inert solvent.
Protocol 2: Chlorination with Phosphorus Oxychloride
Materials:
-
2-Hydroxy-6-methyl-1,5-naphthyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Dichloromethane (DCM) or Chloroform
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2-hydroxy-6-methyl-1,5-naphthyridine (1 equivalent). Carefully add phosphorus oxychloride (5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is no longer visible.
-
Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a mixture of crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extraction: Extract the aqueous mixture with dichloromethane or chloroform (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Trustworthiness: Ensuring Complete Conversion
The success of this step relies on the complete conversion of the hydroxyl group. In-process monitoring by TLC is crucial. The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield | Purity (by HPLC) |
| 1 | 2-Amino-5-methylpyridine | 2-Hydroxy-6-methyl-1,5-naphthyridine | Diethyl malonate, PPA | 60-75% | >95% |
| 2 | 2-Hydroxy-6-methyl-1,5-naphthyridine | This compound | POCl₃ | 80-90% | >98% |
Mandatory Visualization: Reaction Mechanism
Caption: Simplified mechanism for the chlorination of 2-hydroxy-6-methyl-1,5-naphthyridine.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]
- 5. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
- 6. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Friedländer Synthesis of 1,5-Naphthyridines from Aminopyridines
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine framework is a privileged heterocyclic motif in modern drug discovery and materials science. As a bioisostere of quinoline and naphthalene, this nitrogen-containing scaffold is a cornerstone in the development of therapeutic agents with a vast range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The strategic placement of nitrogen atoms within the fused ring system allows for fine-tuning of molecular properties such as basicity, solubility, and hydrogen bonding capacity, making it a highly sought-after structure for medicinal chemists.
Among the various synthetic strategies available, the Friedländer annulation stands out as a powerful and direct method for constructing the 1,5-naphthyridine core.[2][4][5] This classic reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7] This guide provides an in-depth exploration of the Friedländer synthesis for preparing 1,5-naphthyridines, offering detailed mechanistic insights, field-proven experimental protocols, and a comparative analysis of reaction conditions for researchers, scientists, and drug development professionals.
Mechanistic Rationale: Deconstructing the Friedländer Annulation
The versatility of the Friedländer synthesis stems from its ability to proceed under either acidic or basic catalysis, which dictates the initial reactive species. The reaction fundamentally consists of an aldol-type condensation, an intramolecular cyclization via imine formation, and a final dehydration step to yield the aromatic naphthyridine ring. Two primary mechanistic pathways are generally accepted.[6][8]
Pathway A (Aldol-First): Under basic conditions, the α-methylene ketone is deprotonated to form a nucleophilic enolate. This enolate attacks the carbonyl carbon of the aminopyridine derivative in an aldol addition. The resulting aldol adduct then undergoes intramolecular cyclization as the amino group attacks the remaining carbonyl, followed by dehydration to furnish the final product.[6][9]
Pathway B (Schiff Base-First): Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the amino group of the pyridine substrate and the carbonyl of the methylene compound. Following this, an intramolecular, base-catalyzed aldol-type condensation occurs, where the enolate of one part of the molecule attacks the carbonyl of the other, leading to the cyclized intermediate, which then dehydrates.[6]
Caption: Figure 1: Competing Mechanisms of the Friedländer Synthesis.
Comparative Analysis of Synthetic Protocols
The choice of catalyst and reaction conditions significantly impacts the efficiency, yield, and environmental footprint of the Friedländer synthesis. Below is a summary of various approaches, demonstrating the evolution from classical methods to more sustainable, modern protocols.
| Starting Materials | Catalyst / Promoter | Conditions | Yield (%) | Key Advantages | Reference |
| 2-Aminonicotinaldehyde, Acetone | Choline Hydroxide (1 mol%) | Water, 50°C, 6h | 99% | Green solvent, high yield, simple workup | [10][11] |
| 2-Aminonicotinaldehyde, Ethyl Acetoacetate | CeCl₃·7H₂O | Solvent-free, grinding, RT | 95% | Environmentally benign, rapid, high purity | [12] |
| 2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone | [Bmmim][Im] (Ionic Liquid) | Solvent-free, 80°C, 24h | 93% | Recyclable catalyst, good for complex substrates | [13][14] |
| 2-Aminonicotinaldehyde, Acetylacetone | DABCO | Solvent-free, Microwave | 86% | Extremely rapid reaction times | |
| Various | Propylphosphonic Anhydride (T3P®) | Ethyl Acetate, RT | Excellent | Mild conditions, simple workup | [15] |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for both a modern, environmentally friendly synthesis and a robust, catalyst-free grinding method.
Protocol 1: Green Synthesis of 2-Methyl-1,8-Naphthyridine in Aqueous Medium
Principle: This protocol utilizes choline hydroxide, an inexpensive and biocompatible ionic liquid, as a catalyst in water, a green solvent. The method is highly efficient, scalable, and avoids the use of hazardous organic solvents.[10][11]
Materials and Equipment:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline Hydroxide (ChOH) solution
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction
Procedure:
-
Reactant Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminonicotinaldehyde (e.g., 1.22 g, 10 mmol) in 10 mL of deionized water.
-
Reagent Addition: Add an excess of acetone (e.g., 1.45 mL, 20 mmol) to the solution.
-
Catalyst Introduction: Add a catalytic amount of choline hydroxide (1 mol% relative to the aldehyde).
-
Inert Atmosphere: Purge the flask with nitrogen gas for 5 minutes and maintain a gentle nitrogen flow throughout the reaction. The use of an inert atmosphere is a best practice to prevent potential side reactions, although this specific reaction can be robust.
-
Reaction: Heat the mixture to 50°C and stir vigorously. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde spot disappears (typically 6-12 hours).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). The product is significantly more soluble in the organic phase.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity.
-
Characterization: If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) and confirm its identity using NMR spectroscopy and mass spectrometry.
Protocol 2: Solvent-Free Synthesis of 1,8-Naphthyridines via Grinding
Principle: This method leverages a Lewis acid catalyst (CeCl₃·7H₂O) under solvent-free grinding conditions. The mechanical activation and absence of solvent lead to a rapid, efficient, and environmentally friendly transformation with a very simple work-up.[12]
Materials and Equipment:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
Sintered glass funnel for vacuum filtration
-
Standard glassware
Procedure:
-
Reactant Mixing: In a clean, dry mortar, combine 2-aminonicotinaldehyde (e.g., 10 mmol), the active methylene compound (10 mmol), and CeCl₃·7H₂O (10 mol%).
-
Reaction: Grind the mixture vigorously with a pestle at room temperature. The solid mixture will often become pasty or change color as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC by periodically taking a small sample and dissolving it in a suitable solvent (e.g., dichloromethane). The reaction is typically complete within minutes (5-15 min).
-
Work-up: Upon completion, add approximately 20 mL of cold water to the mortar and triturate the solid product.
-
Isolation: Collect the solid product by vacuum filtration using a sintered glass funnel. Wash the solid thoroughly with cold water to remove the catalyst and any water-soluble impurities.
-
Drying and Purification: Dry the collected solid. The product obtained is often pure enough for most applications. For analytical purity, recrystallization from ethanol is recommended. The aqueous filtrate containing the catalyst can be evaporated to recover the CeCl₃·7H₂O for reuse.[12]
General Experimental Workflow
A successful synthesis requires a systematic approach from preparation to final analysis. The following workflow diagram outlines the key stages in the synthesis and characterization of 1,5-naphthyridine derivatives.
Caption: Figure 2: General Synthesis & Analysis Workflow.
Troubleshooting and Expert Considerations
-
Regioselectivity: When using unsymmetrical ketones, two different regioisomers can potentially form. The choice of catalyst can be critical in directing the selectivity. Some catalyst systems, including certain ionic liquids, have been shown to yield single products in excellent yields.[13][14] Careful characterization of the product mixture (e.g., by NOE NMR experiments) is essential to confirm the structure.
-
Low Yields: Poor yields can result from incomplete reactions or side product formation. Ensure starting materials are pure, the reaction is run under an inert atmosphere if substrates are air-sensitive, and reaction times are optimized using TLC monitoring. For thermally driven reactions, ensure the temperature is sufficient for the final dehydration step, which is often rate-limiting.
-
Difficult Purification: If the product is difficult to crystallize or separate by chromatography, consider converting it to a salt (e.g., hydrochloride) to facilitate purification by precipitation, followed by neutralization to recover the free base.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications | MDPI [mdpi.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | MDPI [mdpi.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedlander quinoline synthesis [quimicaorganica.org]
- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. connectjournals.com [connectjournals.com]
- 13. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Skraup Synthesis of the 1,5-Naphthyridine Core
Introduction: The Privileged 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine moiety is a vital heterocyclic scaffold in the landscape of medicinal chemistry and drug development.[1][2] These bicyclic aromatic compounds, containing two fused pyridine rings, are recognized for their diverse and potent biological activities.[1][2] Their structural features allow for versatile interactions with biological targets, leading to applications as kinase inhibitors for anticancer therapies, antimalarial agents, and antibacterial compounds.[1][3] The rigid, planar structure of the 1,5-naphthyridine core provides a robust framework for the design of novel therapeutic agents, making its efficient synthesis a topic of significant interest to researchers.
The Skraup Synthesis: A Classic Approach to 1,5-Naphthyridine Formation
The Skraup synthesis, a venerable name reaction in organic chemistry, offers a direct and effective method for constructing the 1,5-naphthyridine core.[1][3] This acid-catalyzed reaction involves the condensation of a 3-aminopyridine derivative with glycerol in the presence of an oxidizing agent.[1][3][4] The reaction is notoriously exothermic and requires careful control, but it remains a cornerstone for the synthesis of this important heterocyclic system.[5][6][7]
Underlying Mechanism and Rationale for Reagent Selection
The generally accepted mechanism for the Skraup synthesis of 1,5-naphthyridines, while subject to some debate, proceeds through several key steps:[8][9][10][11][12]
-
Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, in situ.[4][8] This obviates the need to handle the volatile and toxic acrolein directly.
-
Michael Addition: The amino group of the 3-aminopyridine performs a nucleophilic conjugate addition to the acrolein.
-
Cyclization: The resulting intermediate undergoes an electrophilic cyclization, facilitated by the acidic medium.
-
Dehydration and Oxidation: Subsequent dehydration and oxidation of the cyclized intermediate lead to the formation of the aromatic 1,5-naphthyridine ring system.[8] A variety of oxidizing agents can be employed, with m-nitrobenzenesulfonic acid sodium salt being a common choice.[8]
The choice of reagents is therefore critical:
-
3-Aminopyridine: The starting material that provides one of the pyridine rings and the nitrogen atom for the second ring.
-
Glycerol: The precursor to the three-carbon backbone required to form the second pyridine ring.
-
Concentrated Sulfuric Acid: Serves as both a catalyst and a dehydrating agent.
-
Oxidizing Agent: Essential for the final aromatization step to yield the stable 1,5-naphthyridine core.
Visualizing the Skraup Synthesis
Reaction Mechanism
Caption: Reaction pathway for the Skraup synthesis of 1,5-naphthyridine.
Detailed Experimental Protocol: Synthesis of 1,5-Naphthyridine
This protocol provides a representative procedure for the synthesis of the parent 1,5-naphthyridine.
Safety Precautions: The Skraup synthesis is a highly exothermic reaction that can become violent if not properly controlled.[5][6][7] It is imperative to conduct this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Concentrated sulfuric acid is extremely corrosive and must be handled with utmost care.
Materials:
-
3-Aminopyridine
-
Glycerol (analytical grade, low water content is preferable)[13]
-
Concentrated Sulfuric Acid
-
m-Nitrobenzenesulfonic acid sodium salt (oxidizing agent)
-
Chloroform or Diethyl ether (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Concentrated Sodium Hydroxide solution (for neutralization)
-
Crushed Ice
Equipment:
-
Round-bottom flask (appropriately sized for the scale of the reaction)
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling the flask in an ice bath.[8]
-
Addition of Reagents: To this cooled and stirring mixture, add glycerol, followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt.[8]
-
Initiation of Reaction: Gently heat the mixture. The reaction is exothermic and will likely begin to reflux without external heating.[6] Be prepared to remove the heat source if the reaction becomes too vigorous.
-
Reaction Maintenance: Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.[8]
-
Work-up - Quenching and Neutralization: Allow the reaction mixture to cool to room temperature and then carefully pour it onto a large amount of crushed ice in a beaker.[8] Cautiously neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10).[8] This step is also exothermic and should be performed with cooling.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent such as chloroform or diethyl ether.[8]
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 1,5-naphthyridine can be purified by distillation or recrystallization to yield the final product.
Quantitative Data Summary
| Reactant/Parameter | Molar Ratio/Condition | Rationale |
| 3-Aminopyridine | 1 equivalent | Starting material |
| Glycerol | 3-5 equivalents | Reactant and solvent |
| Concentrated H₂SO₄ | Sufficient to ensure acidity and dehydration | Catalyst and dehydrating agent |
| Oxidizing Agent | Stoichiometric or slight excess | To ensure complete aromatization |
| Temperature | 140-150°C | To drive the reaction to completion |
| Reaction Time | 4-5 hours | Typical duration for completion |
Experimental Workflow Visualization
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Synthesis of 2-Amino-6-methyl-1,5-naphthyridine: A Detailed Application Note and Protocol for Researchers
This comprehensive guide provides detailed protocols and expert insights for the synthesis of 2-amino-6-methyl-1,5-naphthyridine from its chloro derivative, 2-chloro-6-methyl-1,5-naphthyridine. This application note is designed for researchers, scientists, and professionals in drug development who are interested in the synthesis of novel heterocyclic compounds. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.
Introduction: The Significance of 2-Amino-6-methyl-1,5-naphthyridine
The 1,5-naphthyridine core is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors and anti-cancer agents. The amino group at the 2-position serves as a crucial handle for further functionalization, allowing for the exploration of chemical space and the optimization of lead compounds. The methyl group at the 6-position can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. The controlled and efficient synthesis of 2-amino-6-methyl-1,5-naphthyridine is therefore a critical step in the discovery and development of new therapeutics.
This guide will detail the necessary preceding step of synthesizing the chloro-derivative from its hydroxy precursor, followed by two robust and validated methods for the amination: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern palladium-catalyzed Buchwald-Hartwig amination.
Part 1: Synthesis of the Precursor: this compound
The journey to our target molecule begins with the synthesis of the chloro-substituted precursor. This is typically achieved by the chlorination of the corresponding hydroxy derivative, 6-methyl-1,5-naphthyridin-2(1H)-one.
Expertise & Experience: The "Why" Behind the Chlorination
Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. Its effectiveness lies in its ability to act as both a chlorinating and a dehydrating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The use of a slight excess of POCl₃ ensures the complete conversion of the starting material. The reaction is typically performed at reflux to provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-methyl-1,5-naphthyridin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of 6-methyl-1,5-naphthyridin-2(1H)-one (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Trustworthiness: Self-Validation The identity and purity of the synthesized this compound can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight for C₉H₇ClN₂ is 178.62 g/mol .[1]
Part 2: Amination of this compound
With the chloro-precursor in hand, we can now proceed to the key transformation: the introduction of the amino group at the 2-position. We present two reliable methods to achieve this.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This classical approach relies on the direct displacement of the chloride by an ammonia source under elevated temperature and pressure.
The SNAr reaction on electron-deficient heterocyclic systems like 1,5-naphthyridine is a well-established transformation.[2][3] The electron-withdrawing nature of the ring nitrogen atoms facilitates the nucleophilic attack of ammonia at the C2 position, leading to the formation of a Meisenheimer-like intermediate. The aromaticity is then restored by the expulsion of the chloride leaving group. The use of a sealed tube and high temperature is necessary to overcome the activation energy barrier for the disruption of the aromatic system in the intermediate stage.[2]
Materials:
-
This compound
-
Aqueous ammonium hydroxide (28-30%)
-
1,4-Dioxane (optional, to aid solubility)
-
Heavy-walled sealed tube
-
Standard work-up and purification reagents
Procedure:
-
Place this compound (1.0 eq) in a heavy-walled sealed tube.
-
Add a solution of aqueous ammonium hydroxide (10-20 eq). If the starting material has poor solubility, a co-solvent such as 1,4-dioxane can be added.
-
Seal the tube tightly and heat the reaction mixture to 140-160 °C in an oil bath behind a protective shield for 12-24 hours.
-
After cooling to room temperature, carefully open the sealed tube.
-
Extract the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 2-amino-6-methyl-1,5-naphthyridine.
Caption: Workflow for the Buchwald-Hartwig amination.
Part 3: Product Characterization and Data
The successful synthesis of 2-amino-6-methyl-1,5-naphthyridine must be confirmed through rigorous analytical characterization.
Trustworthiness: Self-Validating Systems
A key aspect of a reliable protocol is the ability for researchers to independently verify their results. The following table summarizes the expected characterization data for the final product. While experimental data for the exact target molecule is not widely available in the public domain, the provided data is based on the analysis of closely related structures and theoretical predictions, offering a strong benchmark for validation.
| Property | Expected Value/Characteristics | Source/Rationale |
| Molecular Formula | C₉H₉N₃ | - |
| Molecular Weight | 159.19 g/mol | - |
| Appearance | Off-white to light yellow solid | Based on similar amino-naphthyridine compounds. |
| Melting Point | Estimated: 150-170 °C | Based on the melting point of related amino-pyridines and -naphthyridines. For example, 2-amino-6-methylpyridine has a melting point of 40-44 °C, and the larger, more rigid naphthyridine core is expected to increase this value. [4] |
| ¹H NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: Aromatic protons between 6.5-8.5 ppm, NH₂ protons as a broad singlet, and a methyl singlet around 2.5 ppm. | Based on spectral data of similar 2-amino-naphthyridine and 2-amino-6-methylpyridine structures. [5][6] |
| ¹³C NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: Aromatic carbons between 110-160 ppm, and a methyl carbon around 20-25 ppm. | Based on spectral data of similar 2-amino-naphthyridine and 2-amino-6-methylpyridine structures. [5][6] |
| Mass Spectrometry | Expected m/z for [M+H]⁺: 160.0818 | Calculated based on the molecular formula. |
Conclusion
This application note provides two robust and well-rationalized protocols for the synthesis of 2-amino-6-methyl-1,5-naphthyridine from its chloro-derivative. The choice between the SNAr and the Buchwald-Hartwig amination will depend on the specific laboratory setup, available reagents, and desired scale of the reaction. The SNAr method is operationally simpler but requires high temperatures and pressures, while the Buchwald-Hartwig amination offers milder conditions and potentially higher yields but requires an inert atmosphere and a palladium catalyst system. By following these detailed procedures and utilizing the provided characterization data for validation, researchers can confidently synthesize this valuable building block for their drug discovery and development programs.
References
- 1. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 5. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthetic Routes to Functionalized 1,5-Naphthyridine Derivatives
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic motif, forming the structural backbone of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and the presence of two nitrogen atoms capable of hydrogen bonding and metal coordination make it an attractive scaffold for the design of therapeutic agents targeting a wide array of biological targets.[1][2] Consequently, the development of efficient and versatile synthetic methodologies to access functionalized 1,5-naphthyridine derivatives is a topic of paramount importance for researchers in drug discovery and development.
This document provides an in-depth guide to the key synthetic strategies for the preparation of functionalized 1,5-naphthyridines. We will delve into the mechanistic underpinnings of classical and modern synthetic approaches, offering expert insights into reaction optimization and substrate scope. Detailed, field-proven protocols for benchmark reactions are provided to enable researchers to readily implement these methodologies in their own laboratories.
I. Core Synthesis of the 1,5-Naphthyridine Ring System: The Friedländer Annulation
The Friedländer annulation is a cornerstone of quinoline and naphthyridine synthesis, offering a direct and reliable method for constructing the bicyclic core.[4][5] The reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration.[4][6] For the synthesis of 1,5-naphthyridines, a substituted 3-aminopyridine-4-carbaldehyde or a related ketone serves as the key starting material.[7]
Causality in Experimental Design: Why the Friedländer Remains Relevant
The enduring utility of the Friedländer synthesis lies in its operational simplicity and the ready availability of diverse starting materials. The choice of catalyst (acid or base) can significantly influence the reaction rate and yield, and is often substrate-dependent. Base-catalyzed conditions, for instance, are effective for activated methylene compounds like β-ketoesters and malonates, while acid catalysis can be more suitable for less reactive ketones.[4][6]
Protocol: Base-Catalyzed Friedländer Synthesis of a Model 1,5-Naphthyridine
This protocol describes a general procedure for the synthesis of a 2-substituted-1,5-naphthyridine derivative.
Materials:
-
3-Aminopyridine-4-carbaldehyde (1.0 eq)
-
Ketone with α-methylene group (e.g., Acetophenone) (1.1 eq)
-
Potassium hydroxide (KOH) (0.2 eq)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminopyridine-4-carbaldehyde and the ketone in ethanol.
-
Add potassium hydroxide to the mixture and stir at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Expert Insights: The choice of base is critical. While KOH is effective, stronger bases like sodium ethoxide can accelerate the reaction but may also promote side reactions. For sensitive substrates, milder bases like piperidine may be preferable.
II. Functionalization via Transition-Metal Catalyzed Cross-Coupling
For the late-stage functionalization of the pre-formed 1,5-naphthyridine core, transition-metal catalyzed cross-coupling reactions are indispensable tools. These methods allow for the introduction of a wide variety of substituents with high precision and functional group tolerance.[1]
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds by reacting a halo-1,5-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][9][10]
Causality in Experimental Design: The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the palladium catalyst, ligand, base, and solvent. The electronic and steric properties of the ligand play a crucial role in the efficiency of the catalytic cycle. For instance, electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination. The choice of base is also critical, as it participates in the transmetalation step.
| Parameter | Common Choices | Rationale/Expert Insight |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is often used for simple substrates, while Pd(dppf)Cl₂ can be more effective for challenging couplings due to the stabilizing effect of the dppf ligand.[8] |
| Ligand | PPh₃, SPhos, XPhos | For hindered substrates or less reactive halides, more sophisticated ligands like SPhos or XPhos may be necessary to promote efficient catalysis. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome. Cs₂CO₃ is often more effective than K₂CO₃ for less reactive boronic acids. K₃PO₄ is a strong base suitable for a wide range of substrates.[8] |
| Solvent | Toluene, Dioxane/H₂O, DMF | A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[8] |
Protocol: Suzuki-Miyaura Coupling of a Bromo-1,5-naphthyridine
Materials:
-
Bromo-1,5-naphthyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1) (solvent)
-
Nitrogen or Argon (inert gas)
Procedure:
-
In a Schlenk flask, combine the bromo-1,5-naphthyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[11][12][13] This reaction has revolutionized the synthesis of arylamines, including those derived from the 1,5-naphthyridine scaffold.[14][15]
Causality in Experimental Design: Similar to the Suzuki coupling, the choice of ligand is paramount in the Buchwald-Hartwig amination. Sterically hindered, electron-rich phosphine ligands are generally required to facilitate the catalytic cycle. The base is also a critical component, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.
| Parameter | Common Choices | Rationale/Expert Insight |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) sources that form the active Pd(0) catalyst in situ. |
| Ligand | BINAP, Xantphos, Josiphos-type ligands | The choice of ligand depends on the nature of the amine and the aryl halide. For challenging couplings, specialized ligands are often necessary. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong base that is highly effective but can be sensitive to moisture. K₃PO₄ and Cs₂CO₃ are milder alternatives. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are essential to prevent catalyst deactivation and unwanted side reactions. |
Protocol: Buchwald-Hartwig Amination of a Chloro-1,5-naphthyridine
Materials:
-
Chloro-1,5-naphthyridine (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene (solvent)
-
Nitrogen or Argon (inert gas)
Procedure:
-
To a glovebox or under a stream of inert gas, add the chloro-1,5-naphthyridine, amine, Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
III. Modern Approaches: Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized arenes and heteroarenes.[16][17][18] This approach avoids the pre-functionalization of the 1,5-naphthyridine core (e.g., halogenation), thereby shortening synthetic sequences and reducing waste.
Causality in Experimental Design: C-H activation reactions are typically catalyzed by transition metals such as palladium, rhodium, or ruthenium.[19][20] The regioselectivity of the C-H functionalization is a key challenge and is often controlled by the inherent electronic properties of the 1,5-naphthyridine ring or by the use of a directing group.
Protocol: Palladium-Catalyzed Direct C-H Arylation of 1,5-Naphthyridine
This protocol provides a general guideline for the direct arylation of the 1,5-naphthyridine core.
Materials:
-
1,5-Naphthyridine (1.0 eq)
-
Aryl bromide (1.5 eq)
-
Pd(OAc)₂ (0.05 eq)
-
P(o-tol)₃ (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylacetamide (DMA) (solvent)
-
Nitrogen or Argon (inert gas)
Procedure:
-
In a sealed tube, combine 1,5-naphthyridine, the aryl bromide, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMA via syringe.
-
Seal the tube and heat the reaction mixture to 130 °C.
-
After the reaction is complete (monitor by GC-MS or LC-MS), cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Expert Insights: The regioselectivity of direct C-H arylation on the 1,5-naphthyridine ring can be influenced by the reaction conditions. Computational studies can be a valuable tool to predict the most likely sites of C-H activation.[21]
Conclusion
The synthesis of functionalized 1,5-naphthyridine derivatives is a dynamic field of research, driven by the significant biological and material properties of this heterocyclic scaffold. This guide has outlined the foundational Friedländer annulation for core synthesis, the workhorse transition-metal catalyzed cross-coupling reactions for late-stage functionalization, and the modern, atom-economical approach of direct C-H activation. By understanding the principles behind these methodologies and adhering to the detailed protocols, researchers can confidently and efficiently access a diverse range of novel 1,5-naphthyridine derivatives for their specific applications.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. connectjournals.com [connectjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. connectjournals.com [connectjournals.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. research.rug.nl [research.rug.nl]
- 16. mdpi.com [mdpi.com]
- 17. Direct C–H Arylation | CHIMIA [chimia.ch]
- 18. zora.uzh.ch [zora.uzh.ch]
- 19. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Palladium-Catalyzed Intramolecular C-H Arylation versus 1,5-Palladium Migration: A Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
2-Chloro-6-methyl-1,5-naphthyridine reaction condition optimization
Technical Support Center: 2-Chloro-6-methyl-1,5-naphthyridine
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a key intermediate in the synthesis of pharmacologically active compounds, particularly enzyme inhibitors and receptor modulators, optimizing its reactions is critical for success.[1] This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, purification, and subsequent functionalization, with a strong focus on palladium-catalyzed cross-coupling reactions.
Part 1: Synthesis and Purification FAQs
This section addresses common hurdles in the preparation and purification of the title compound. The typical synthetic route involves the cyclization of a substituted aminopyridine to form a hydroxynaphthyridine or naphthyridinone intermediate, followed by chlorination.
Q1: My initial cyclization to form the 6-methyl-1,5-naphthyridin-2(1H)-one precursor is low-yielding. What are the common pitfalls?
Low yields in the formation of the naphthyridine core often stem from suboptimal reaction conditions or inappropriate starting materials. Several classical methods like the Skraup, Gould-Jacobs, or Friedländer reactions are employed for this type of cyclization.[2][3]
-
Causality & Optimization:
-
Reaction Type: The Friedländer condensation, for example, involves the reaction of a 3-aminopyridine derivative with a β-keto ester or a similar 1,3-dicarbonyl compound. The reaction is often catalyzed by acid or base and driven by the removal of water.
-
Temperature Control: Thermal cyclization steps, common in methods like the Gould-Jacobs reaction, require precise temperature control.[2] Too low, and the reaction stalls; too high, and decomposition or side-product formation can occur. We recommend careful optimization in 10-15 °C increments.
-
Catalyst Choice: For Skraup-type syntheses, the choice of acid catalyst and oxidizing agent is critical.[3] While traditional methods use harsh conditions, modern variations may employ milder catalysts.
-
Q2: What is the most effective method for chlorinating the 6-methyl-1,5-naphthyridin-2(1H)-one intermediate?
The conversion of the naphthyridinone or its tautomeric hydroxynaphthyridine to the 2-chloro derivative is a crucial activation step.
-
Recommended Protocol: The most common and effective method is treatment with phosphorus oxychloride (POCl₃), sometimes with the addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or in a high-boiling solvent like toluene.[2]
-
Mechanism: The lone pair on the carbonyl oxygen attacks the phosphorus atom of POCl₃, initiating a sequence that ultimately replaces the hydroxyl group with a chlorine atom.
-
Troubleshooting: If the reaction is incomplete, ensure your naphthyridinone starting material is completely dry, as water will rapidly quench POCl₃. Increasing the reaction temperature or time may also be necessary. A common issue is the formation of dark, tarry byproducts, which can be minimized by running the reaction under an inert atmosphere (N₂ or Ar) and adding the POCl₃ slowly at a reduced temperature before heating.
-
Q3: My crude product contains unreacted starting materials and high-boiling solvents. How can I efficiently purify it?
Effective purification is key to success in subsequent high-sensitivity reactions like palladium-catalyzed couplings.
-
Purification Strategy: A multi-step workup and purification process is often most effective.[4]
-
Acidic Wash: If your synthesis started from an aminopyridine derivative, a wash with a dilute aqueous acid (e.g., 1-5% HCl) is highly effective.[4] The basic amine impurity will be protonated and partition into the aqueous layer, while your desired product remains in the organic phase (e.g., DCM or Ethyl Acetate).
-
Solvent Removal: For high-boiling point solvents like DMSO or pyridine, aqueous washes are effective for DMSO extraction. For residual pyridine or DMF, co-evaporation (azeotroping) with toluene under reduced pressure can be very effective at pulling off the final traces.[4]
-
Crystallization/Chromatography: For solid crude products, recrystallization is an excellent first choice for purification.[4] If the product is an oil or contains closely-related impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is the standard method.
-
Part 2: Troubleshooting Palladium Cross-Coupling Reactions
This compound is an electron-deficient aryl chloride, making it a challenging substrate for common cross-coupling reactions. The following FAQs focus on the Suzuki-Miyaura coupling, but the principles apply to other couplings like Buchwald-Hartwig amination.
Q4: My Suzuki coupling reaction is failing or shows only trace product formation. What is the most likely cause?
Failure of a Suzuki coupling with this substrate is common and almost always points to an issue with the catalytic cycle. The two primary reasons are catalyst inhibition and the low reactivity of the C-Cl bond.[5][6]
-
Catalyst Inhibition: The Lewis basic nitrogen atoms on the naphthyridine ring can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[5]
-
Slow Oxidative Addition: The oxidative addition of an aryl chloride to a Pd(0) complex is the rate-limiting step and is significantly slower than for aryl bromides or iodides.[5][6] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[5]
To overcome these issues, a highly active and robust catalyst system is required.
Experimental Workflow: Troubleshooting a Failed Suzuki Coupling
The following diagram outlines a logical workflow for diagnosing and solving issues with low-yielding Suzuki reactions involving this compound.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Q5: What is the best catalyst, ligand, and base combination for this substrate?
There is no single "best" combination, as the optimal choice depends on the specific boronic acid partner. However, for challenging aryl chlorides, systems utilizing bulky, electron-rich phosphine ligands are the gold standard.[5][7]
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (a Pd(0) source) or Pd(OAc)₂ (a Pd(II) precatalyst) | Pd₂(dba)₃ provides the active Pd(0) species directly. Pd(OAc)₂ is air-stable but requires in-situ reduction, which is usually facile.[5] |
| Ligand | SPhos, RuPhos, or XPhos (Buchwald Ligands) | These bulky and electron-rich ligands accelerate the rate-limiting oxidative addition step and stabilize the active catalyst, preventing decomposition and resisting inhibition by the substrate's nitrogen atoms.[5] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | The base is crucial for activating the boronic acid in the transmetalation step. K₃PO₄ is a strong, non-nucleophilic base often used in anhydrous conditions, while Cs₂CO₃ is highly effective but more expensive. |
| Solvent | 1,4-Dioxane, Toluene, or a Toluene/Water mixture | These solvents have high boiling points suitable for coupling aryl chlorides and are relatively non-coordinating. They MUST be rigorously degassed to prevent catalyst oxidation and boronic acid homocoupling.[6][8] |
Q6: I am observing significant byproduct formation. How can I identify and minimize common side reactions?
Byproduct analysis is key to optimizing the reaction. The most common side products in Suzuki couplings are dehalogenation, protodeboronation, and homocoupling.[5]
| Byproduct | Identification (MS/NMR) | Primary Cause | Mitigation Strategy |
| Dehalogenation Product (6-methyl-1,5-naphthyridine) | Mass corresponding to starting material minus Cl plus H. | Reaction of the palladium catalyst with a hydride source (e.g., solvent, base).[5] | Ensure an inert atmosphere. Choose a solvent less prone to acting as a hydride source. |
| Protodeboronation Product (Arene from boronic acid) | Mass corresponding to the boronic acid partner minus the B(OH)₂ group. | Instability of the boronic acid, often exacerbated by water and heat.[5] | Use a fresh batch of boronic acid. Consider converting it to a more stable MIDA or pinacol boronate ester.[6] |
| Homocoupling Product (Biaryl from boronic acid) | Mass corresponding to two boronic acid partners coupled together. | Presence of oxygen, which can oxidize the Pd(0) catalyst and promote homocoupling.[5] | Rigorously degas all solvents and reagents (e.g., three freeze-pump-thaw cycles or sparging with argon for >30 minutes). Maintain a positive pressure of inert gas.[6] |
Protocol: Optimized Suzuki Coupling of an Aryl Chloride
This protocol provides a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 - 2.0 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 eq, finely ground and dried)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 3: Stability and Handling
Q7: How should this compound be stored?
Proper storage is essential to maintain the purity and reactivity of this compound.
-
Recommendations: Commercial suppliers recommend storage at 2-8°C under an inert gas atmosphere.[1] This minimizes potential degradation. While stable, as an activated aryl chloride, it can be susceptible to slow hydrolysis upon prolonged exposure to atmospheric moisture. For long-term storage, sealing the container with paraffin film and storing it in a desiccator within a refrigerator is best practice.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Chloro-6-methyl-1,5-naphthyridine
Prepared by the Gemini Applications Science Team
Welcome to the technical support guide for the purification of 2-chloro-6-methyl-1,5-naphthyridine (Product ID: AMBH2D6FA58E)[1]. This document is intended for researchers, chemists, and drug development professionals who are working with this critical heterocyclic building block. As an important intermediate in the synthesis of pharmaceutical compounds, its purity is paramount for reliable downstream applications.[2]
This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you overcome common challenges encountered during the purification of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a heterocyclic aromatic compound with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol .[2] It is typically a solid at room temperature and should be stored at 2-8°C under an inert gas to ensure stability.[2] Its aromatic nature makes it UV-active, which is advantageous for visualization during thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The presence of two nitrogen atoms in the naphthyridine ring system imparts a degree of polarity and basicity, which can influence its behavior during chromatographic purification.
Q2: What are the most common impurities I should expect in my crude sample?
A2: The impurity profile largely depends on the synthetic route. Common impurities often include:
-
Unreacted Starting Materials: Precursors such as aminopyridine derivatives are common contaminants.[3]
-
Side-Products: Incomplete or alternative cyclization pathways can lead to isomeric or related heterocyclic byproducts.[3]
-
Hydrolysis Product: The 2-chloro group can be susceptible to hydrolysis, especially under basic or prolonged aqueous conditions, leading to the formation of 2-hydroxy-6-methyl-1,5-naphthyridine.
-
Residual Solvents: High-boiling point solvents used in the synthesis, such as DMSO or pyridine, can be difficult to remove.[3]
Q3: Is this compound stable on silica gel?
A3: Nitrogen-containing heterocycles can interact with the acidic silanol groups on the surface of silica gel.[4] This can lead to several issues, including peak tailing, irreversible adsorption, or even decomposition for particularly sensitive compounds.[4][5][6] It is crucial to assess the stability of your compound on silica gel before attempting large-scale column chromatography. A simple 2D-TLC experiment can help determine if degradation is occurring.[7]
Section 2: Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Persistent Streaking or Tailing on TLC and Column Chromatography
Potential Causes:
-
Acidic Silica Interaction: The basic nitrogen atoms in the naphthyridine ring are likely interacting strongly with the acidic silica gel, causing poor chromatographic behavior.[4][8]
-
Sample Overload: Applying too much sample to the TLC plate or column can lead to streaking.[8][9][10]
-
Inappropriate Solvent System: The chosen eluent may not be optimal for the compound, leading to poor solubility on the column or during elution.
Solutions & Methodologies:
-
Neutralize the Stationary Phase:
-
Action: Add a small amount of a basic modifier to your eluent system. A common choice is 0.1-1% triethylamine (Et₃N) or ammonia in methanol.[4][9] This will neutralize the acidic sites on the silica gel, preventing strong interactions with your basic compound.
-
Causality: The triethylamine competes with the naphthyridine for binding to the acidic silanol groups, allowing the desired compound to elute more symmetrically and efficiently.
-
-
Optimize Sample Loading:
-
Action: Ensure your TLC spots are small and not overloaded. For column chromatography, a general rule is to use a ratio of 1:30 to 1:100 of crude material to silica gel by weight.[4] Dissolve your crude product in a minimal amount of solvent for loading.
-
Causality: A concentrated, narrow band at the start of the column leads to better separation and less band broadening during elution.
-
-
Consider an Alternative Stationary Phase:
-
Action: If tailing persists, switch to a less acidic stationary phase. Neutral or basic alumina can be an effective alternative for purifying basic compounds.[4] Alternatively, reversed-phase (C18) silica can be used if the compound and impurities have suitable solubility in common reversed-phase solvents.[11]
-
Issue 2: Poor Separation from a Similarly Polar Impurity
Potential Causes:
-
Isomeric Impurity: The synthesis may have produced an isomer with very similar polarity, making separation difficult with standard solvent systems.
-
Insufficient Selectivity: The chosen eluent system (e.g., hexanes/ethyl acetate) may not provide enough selectivity to resolve the two compounds.
Solutions & Methodologies:
-
Fine-Tune the Mobile Phase:
-
Action: Systematically screen different solvent systems. Instead of just varying the ratio of two solvents, try introducing a third solvent or changing the solvents entirely. For example, replacing ethyl acetate with dichloromethane (DCM) or adding a small amount of methanol can significantly alter the selectivity.
-
Causality: Different solvents interact with the compound and stationary phase in unique ways (e.g., hydrogen bonding, dipole-dipole interactions). Changing the solvent composition modifies these interactions, which can enhance the separation factor between two closely eluting compounds.
-
-
Attempt Recrystallization:
-
Action: If the crude product is a solid, recrystallization can be a highly effective method for removing impurities, especially if they are present in smaller quantities. (See Protocol 1 for a detailed methodology).
-
Causality: Recrystallization relies on differences in solubility between the desired compound and impurities in a given solvent at different temperatures. A well-chosen solvent will dissolve the product when hot but allow it to crystallize in high purity upon cooling, while the impurities remain in the solution.
-
Issue 3: Product is Not Eluting from the Silica Column
Potential Causes:
-
Irreversible Adsorption/Decomposition: The compound may be strongly binding to the silica gel and is not eluting, or it may be decomposing on the column.[5]
-
Eluent is Not Polar Enough: The solvent system is too nonpolar to move the compound down the column.[4]
-
Precipitation on the Column: The compound may have poor solubility in the chosen eluent and has precipitated at the top of the column.
Solutions & Methodologies:
-
Test for Stability:
-
Action: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. Compare this to a freshly spotted lane. If the original spot has diminished or new spots have appeared, your compound is likely unstable on silica.[7]
-
Causality: This simple test mimics the conditions of a column on a smaller, faster scale, providing a quick assessment of stability.
-
-
Increase Eluent Polarity:
-
Action: Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexanes, try increasing to 20%, 50%, or even using a small percentage of methanol in DCM.
-
Causality: A more polar eluent will compete more effectively with the stationary phase for your compound, facilitating its movement down the column.
-
-
Perform a "Flush":
-
Action: If you suspect the compound is stuck, you can try to "flush" it off the column with a very polar solvent, such as 5-10% methanol in DCM. Collect this as a single fraction. While this will likely co-elute other polar impurities, it can recover your product. The resulting mixture can then be subjected to a different purification technique.
-
Causality: This is a recovery method, not a purification method. The highly polar solvent will displace most compounds from the silica gel.
-
Visual Workflow: Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for column chromatography purification issues.
Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds, assuming a suitable solvent can be found.
Step-by-Step Methodology:
-
Solvent Selection:
-
The ideal solvent should dissolve the crude product poorly at room temperature but completely at its boiling point.
-
Test small amounts of your crude product in various solvents (see Table 1) to find the best candidate. Place a few milligrams of crude material in a test tube, add a small amount of solvent, and observe solubility at room temperature and after heating.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to just cover the solid.
-
Heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just dissolves completely. Do not add an excessive amount of solvent, as this will reduce your yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Table 1: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Often a good starting point for polar compounds. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for compounds of intermediate polarity. |
| Toluene | 111 | Nonpolar | Can be effective if the compound is less polar. |
| Acetonitrile | 82 | Polar Aprotic | Can be a good choice for nitrogen-containing heterocycles. |
| Hexanes/EtOAc Mix | Variable | Variable | A solvent pair can be used to fine-tune solubility. |
Protocol 2: Flash Column Chromatography
This is the most common method for purifying organic compounds.
Step-by-Step Methodology:
-
TLC Analysis and Solvent System Selection:
-
Develop an appropriate eluent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf (retention factor) of 0.2-0.3 for the desired product.[4] This Rf value typically provides the best separation.
-
If streaking is observed, add 0.5% triethylamine to the TLC solvent system and see if the spot shape improves.[4][9]
-
-
Column Packing:
-
Choose an appropriately sized column for the amount of crude material.
-
Pack the column with silica gel using the "slurry method." This involves mixing the silica gel with the initial eluent and pouring it into the column, ensuring an even, crack-free packing.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM).
-
Carefully apply the concentrated sample solution to the top of the silica bed.
-
Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system. Apply positive pressure (using air or nitrogen) to achieve a steady flow rate.
-
Collect fractions in an array of test tubes. Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
-
Combine and Evaporate:
-
Once the product has eluted, combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visual Guide: Purification Method Selection
References
- 1. This compound | 764717-61-5 [sigmaaldrich.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chembam.com [chembam.com]
- 9. silicycle.com [silicycle.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2-Chloro-6-methyl-1,5-naphthyridine Reaction Byproduct Analysis
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-chloro-6-methyl-1,5-naphthyridine. This guide is designed to provide in-depth, field-proven insights into the analysis and troubleshooting of byproducts encountered during the synthesis of this critical pharmaceutical intermediate.[1] Our focus is on explaining the causality behind experimental observations and providing robust, self-validating protocols to ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and impurity profile of this compound.
Q1: What is the most common synthetic route to this compound, and what are the mechanistically expected byproducts?
The most prevalent and industrially relevant synthesis involves the chlorination of a hydroxynaphthyridine precursor, typically 6-methyl-1,5-naphthyridin-2(1H)-one. This transformation is most often achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), with or without a catalyst like dimethylformamide (DMF).[2]
Causality: The reaction proceeds via the activation of the lactam oxygen by POCl₃, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the chloride ion. The inherent reactivity of this process, however, paves the way for several predictable byproducts.
Expected Byproducts:
-
Unreacted Starting Material: Incomplete conversion will leave residual 6-methyl-1,5-naphthyridin-2(1H)-one in the crude product.
-
Isomeric Dichloro- byproducts: Aggressive reaction conditions (high temperature, prolonged time, or large excess of POCl₃) can lead to a second chlorination event on the naphthyridine ring. The position of the second chlorine atom is dictated by the electronic properties of the heterocyclic system.[3]
-
Hydrolysis Product: The 2-chloro group is activated towards nucleophilic substitution. During aqueous workup or if moisture is present in the reaction, the product can hydrolyze back to the starting 6-methyl-1,5-naphthyridin-2(1H)-one.
-
Phosphorylated Intermediates: Trace amounts of incompletely reacted phosphorylated intermediates may persist, which can be challenging to remove and may decompose during analysis.
Q2: What are the primary sources of impurities in this reaction beyond the immediate byproducts?
Impurities in the final product are not limited to side reactions. A comprehensive analysis must consider the entire synthetic and purification workflow. According to ICH guidelines, impurities can stem from various stages of the manufacturing process.[4]
Source Analysis:
-
Starting Materials: Impurities present in the initial 6-methyl-1,5-naphthyridin-2(1H)-one will be carried through the reaction. These could include isomers or related substances from its own synthesis.
-
Reagents: Commercial POCl₃ can contain impurities like phosphorus trichloride (PCl₃) or phosphoric acid, which can lead to alternative reaction pathways.
-
Intermediates: As mentioned, stable or semi-stable intermediates formed during the reaction can be carried into the final product if the reaction does not go to completion or if the workup is inadequate.
-
Degradation Products: The product itself, this compound, can degrade under certain conditions (e.g., high heat, presence of nucleophiles), leading to the formation of new impurities.
Part 2: Troubleshooting Guide
This section provides a question-and-answer format for resolving specific experimental issues.
Q3: I see an unexpected peak in my HPLC chromatogram after synthesis. How do I systematically identify it?
An unknown peak requires a logical, stepwise approach for identification. This workflow ensures that you efficiently use analytical resources to move from detection to structural elucidation.
Troubleshooting Workflow:
-
Initial Assessment (HPLC-UV/DAD):
-
Retention Time (RT) Comparison: Does the RT of the unknown peak match your starting material? A simple co-injection (spiking) of the sample with a small amount of starting material can confirm this.
-
UV-Vis Spectrum Analysis: A Diode Array Detector (DAD) is invaluable here. Compare the UV spectrum of the unknown peak to your product. Isomeric impurities will often have very similar λmax and spectral shapes.[5] A significantly different spectrum suggests a structurally distinct byproduct.
-
-
Molecular Weight Determination (LC-MS):
-
The most critical next step is to obtain the molecular weight. Prepare a sample for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
If MW = Product MW: The peak is an isomer.
-
If MW = Starting Material MW: The peak is unreacted starting material or a hydrolysis product.
-
If MW > Product MW: This could indicate an over-chlorinated species (e.g., dichloro-), a dimer, or a reaction with a solvent/reagent fragment.
-
If MW < Product MW: This is less common but could indicate a fragmentation product.
-
-
Structural Elucidation (High-Resolution MS and NMR):
-
For regulatory purposes or to fully understand the reaction, precise identification is necessary.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, allowing for the determination of the elemental formula.[6]
-
NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC or careful column chromatography), ¹H and ¹³C NMR spectroscopy are the gold standard for unambiguous structure determination.[7]
-
Caption: Troubleshooting workflow for an unknown impurity.
Q4: My reaction yield is consistently low, and the crude product is a complex mixture. What are the likely causes related to side reactions?
Low yield coupled with a complex byproduct profile typically points to suboptimal reaction control. The chlorination of hydroxynaphthyridines is an aggressive reaction that requires careful management of conditions.
Causality and Corrective Actions:
-
Excessive Temperature: Overheating the reaction mixture provides the activation energy for undesired pathways, such as over-chlorination and decomposition (tar formation).
-
Action: Maintain the recommended reaction temperature meticulously. Consider a dropwise addition of the starting material to the POCl₃ to better control the exotherm.
-
-
Prolonged Reaction Time: Leaving the reaction for too long can drive the formation of thermodynamically stable but undesired over-chlorinated products.
-
Action: Monitor the reaction progress using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to an acceptable level.
-
-
Reagent Stoichiometry: A large excess of POCl₃ significantly increases the probability of multiple chlorination events.
-
Action: Use the minimum effective excess of POCl₃. A typical range is 2-5 equivalents. Experimentally determine the optimal stoichiometry for your scale.
-
-
Presence of Moisture: Water will rapidly react with POCl₃, consuming the reagent and generating acids that can complicate the reaction and workup.
-
Action: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened or properly stored reagents.
-
Caption: Synthetic pathway and major byproduct formation.
Part 3: Analytical Protocols & Data
This section provides standardized protocols for the analysis of this compound and its related impurities.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This robust reversed-phase HPLC method is designed for the separation and quantification of the main product from its common process-related impurities.[5]
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Protocol 2: Sample Preparation for LC-MS Analysis
For structural elucidation, sample preparation is straightforward but critical to avoid instrument contamination.
-
Prepare the sample as described in the HPLC protocol, but at a lower concentration (e.g., 0.1 mg/mL) to avoid detector saturation.
-
Ensure the diluent is compatible with the MS ionization source (e.g., avoid non-volatile buffers if possible, or use formic acid/ammonium formate).
-
Filter the sample meticulously through a 0.22 µm syringe filter.
-
Run the sample using an ESI (Electrospray Ionization) source in positive ion mode, as the naphthyridine nitrogen atoms are readily protonated.
Table 1: Potential Byproducts and Their Characteristics
This table summarizes the key identifying features of the most common byproducts.
| Impurity Name | Probable Source | Molecular Weight ( g/mol ) | Key Analytical Signature |
| 6-Methyl-1,5-naphthyridin-2(1H)-one | Unreacted Starting Material / Hydrolysis | 160.18 | Lower retention time than product on RPLC; Distinct UV spectrum. |
| 2,X-Dichloro-6-methyl-1,5-naphthyridine | Over-reaction | 213.06 | Higher retention time than product; Similar UV spectrum; M+2 isotope pattern for two chlorines in MS. |
| Dimerized Species | High Temperature / Side Reaction | ~355+ | Significantly higher retention time and molecular weight. |
References
- 1. This compound [myskinrecipes.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cjnmcpu.com [cjnmcpu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Chloro-6-methyl-1,5-naphthyridine
Introduction
Welcome to the technical support guide for 2-Chloro-6-methyl-1,5-naphthyridine (CAS 764717-61-5). This molecule is a key heterocyclic building block used extensively in the synthesis of pharmaceutical compounds and complex organic frameworks.[1] Its utility, however, is contingent on its stability. Degradation of this starting material can lead to failed reactions, impure products, and misleading biological data.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you anticipate, identify, and mitigate stability issues during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage, handling, and use of this compound.
Q1: How should I properly store and handle this compound to ensure its long-term stability?
Answer: Proper storage is the first and most critical step in preventing degradation.
-
Temperature: The compound should be stored in a refrigerator at 2-8°C .[1][2] Higher temperatures significantly accelerate the rate of chemical degradation.[3]
-
Atmosphere: It is crucial to store the compound under an inert gas , such as argon or nitrogen.[1][2] The naphthyridine ring system can be susceptible to oxidation, and the presence of oxygen can lead to the formation of N-oxides or other oxidative degradation products.
-
Moisture and Light: Keep the container tightly sealed in a dry, dark place.[4][5] Moisture can lead to hydrolysis of the reactive chloro group, while exposure to UV or visible light can cause photodegradation.[3] For photosensitive medicines, storage in amber glass vials is recommended to block light.[5]
Pro-Tip: When you receive the compound, if it's not already packaged under inert gas, consider transferring it to a suitable vial in a glovebox or flushing the vial headspace with an inert gas before sealing. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
Q2: I dissolved the compound in DMSO for my experiments and stored the solution. Now my results are inconsistent. What could be the problem?
Answer: While DMSO is a common solvent, long-term storage of reactive compounds in solution is a frequent source of experimental variability. Liquid dosage forms are generally more prone to degradation than solid forms.[5]
-
Causality: The stability of a compound in solution is often much lower than in its solid state. Factors like residual water in the solvent, dissolved oxygen, and interaction with the solvent itself can promote degradation. The chloro group on the naphthyridine ring is an electrophilic site, making it susceptible to nucleophilic attack, even by trace amounts of water, which would lead to hydrolysis.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh for each experiment.
-
Use Anhydrous Solvents: If you must prepare a stock, use high-purity, anhydrous grade DMSO.
-
Inert Atmosphere Storage: Store stock solutions under an inert atmosphere in a tightly sealed vial at -20°C or -80°C to slow down degradation kinetics.
-
Analytical Check: Before use, re-analyze your stock solution using a suitable method like HPLC or LC-MS. Compare the chromatogram to that of a freshly prepared standard to check for the appearance of new peaks, which would indicate degradation products.
-
Q3: Is this compound stable in acidic or basic aqueous solutions?
Answer: It is highly likely to be unstable under both acidic and basic conditions. The stability of many drugs is optimal in a pH range of 4-8, as both hydrogen (H+) and hydroxide (OH-) ions can act as catalysts for degradation reactions.[6]
-
Mechanism: The primary degradation pathway in aqueous acidic or basic media is the hydrolysis of the 2-chloro group to a 2-hydroxy group (which will exist as its tautomer, a naphthyridinone). The C-Cl bond in chloro-substituted nitrogen heterocycles is activated towards nucleophilic substitution.[7][8] This reaction is often catalyzed by acid or base.
-
Experimental Implication: If your reaction is performed in an aqueous medium, you must carefully control the pH. If you observe a byproduct with a mass increase of 18 Da (loss of HCl, gain of H₂O), it is very likely the hydrolyzed product.
Q4: My reaction is giving unexpected byproducts, and I suspect the starting material has degraded. How can I confirm this?
Answer: This is a common challenge. A forced degradation study is the definitive way to identify potential degradation products and confirm if the byproducts in your reaction match them. This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.
-
Why it Works: By creating a "fingerprint" of potential degradation products, you can compare them against the unknown impurities in your reaction mixture using analytical techniques like LC-MS. Forced degradation testing is a standard practice in the pharmaceutical industry to understand stability.[9]
-
Actionable Protocol: We have provided a detailed, step-by-step protocol for a forced degradation study in the "Experimental Protocols" section below. This will allow you to systematically test for degradation under hydrolytic, oxidative, thermal, and photolytic stress.
Potential Degradation Pathways
Understanding the likely chemical transformations is key to troubleshooting. Based on the structure of this compound and the reactivity of related compounds, we can predict several primary degradation pathways.
-
Hydrolysis: The most probable pathway involves the nucleophilic substitution of the chloride atom by water or hydroxide ions, yielding 6-methyl-1,5-naphthyridin-2(1H)-one . This is a common degradation route for chloro-substituted pyridines and naphthyridines.[7][8]
-
Oxidation: The nitrogen atoms in the naphthyridine ring are susceptible to oxidation, which can lead to the formation of N-oxides . Additionally, the methyl group could potentially be oxidized to a hydroxymethyl or even a carboxylic acid group under strong oxidative conditions. Oxidative degradation is a known pathway for related heterocyclic systems.[9]
-
Photodegradation: Exposure to light, particularly UV light, can induce complex degradation pathways. For related 2-chloropyridine compounds, photolysis can lead to ring-opening or the formation of various other photoproducts.[10]
Diagram: Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Data Summary
The following table summarizes the expected stability of this compound under various conditions based on general chemical principles and data for analogous structures.[3][6][11] Users should perform their own studies to obtain quantitative data for their specific experimental context.
| Condition | Stress Agent | Expected Stability | Primary Potential Degradation Product(s) |
| Hydrolytic | 0.1 M HCl (aq) | Low | 6-methyl-1,5-naphthyridin-2(1H)-one |
| Hydrolytic | 0.1 M NaOH (aq) | Low | 6-methyl-1,5-naphthyridin-2(1H)-one |
| Oxidative | 3% H₂O₂ | Low to Moderate | N-oxide(s), products of methyl group oxidation |
| Thermal | 80°C in Solution | Moderate | Dependent on solvent; potential for accelerated hydrolysis |
| Photolytic | UV Light (254/365 nm) | Low to Moderate | Complex mixture of photoproducts |
| Control | Stored at 2-8°C, Solid | High | No significant degradation expected |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework to identify potential degradation products under various stress conditions.
Objective: To generate and identify likely degradation products of this compound.
Materials:
-
This compound
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Aliquot for Stress Testing: Dispense 1 mL of the stock solution into six separate, appropriately labeled amber glass vials.
-
Apply Stress Conditions:
-
Control: Keep one vial at 2-8°C, protected from light.
-
Acid Hydrolysis: To one vial, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: To one vial, add 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours.
-
Oxidation: To one vial, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: To one vial (containing only the methanolic stock), heat at 60°C for 24 hours.
-
Photolytic Stress: Place one vial (containing only the methanolic stock) in a photostability chamber or expose it to direct UV light for 24 hours.
-
-
Neutralization & Dilution: After the incubation period, allow vials to cool to room temperature. Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively. Dilute all samples (including the control) to a final concentration of ~0.1 mg/mL with a 50:50 mixture of water and acetonitrile.
-
Analysis: Analyze all six samples by HPLC or LC-MS. Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the parent peak area and the appearance of new peaks (degradation products). Use the mass spectrometer to obtain mass data for the new peaks to help elucidate their structures.
Workflow Diagram: Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 764717-61-5 [sigmaaldrich.com]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. qbdgroup.com [qbdgroup.com]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chloro-6-methyl-1,5-naphthyridine
Welcome to the technical support center for the synthesis of 2-Chloro-6-methyl-1,5-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and effectively mitigate common side reactions.
I. Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most prevalent and well-established method involves the dehydroxy-chlorination of the corresponding naphthyridinone precursor, 6-methyl-1,5-naphthyridin-2(1H)-one. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often with additives to enhance its reactivity. The naphthyridinone starting material is generally prepared via cyclization reactions, such as the Gould-Jacobs or a modified Skraup reaction, starting from appropriately substituted aminopyridines.[1]
Q2: Why is phosphorus oxychloride (POCl₃) the preferred chlorinating agent? Are there viable alternatives?
A2: POCl₃ is favored for several reasons. It serves as both a reagent and, when used in excess, a solvent, which simplifies the reaction setup.[2] Mechanistically, it converts the lactam (amide) functionality of the naphthyridinone into a highly reactive phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion (from POCl₃ itself or an additive), leading to the desired 2-chloro product.[3][4][5]
While POCl₃ is effective, its reactivity can sometimes be insufficient or lead to side reactions if not properly controlled. Common alternatives or additives include:
-
Phosphorus pentachloride (PCl₅): Often used in conjunction with POCl₃, PCl₅ acts as a powerful dehydrating and chlorinating agent, driving the reaction to completion and reducing the required temperature and time.[6]
-
Thionyl chloride (SOCl₂): Can be used, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF), which forms the reactive Vilsmeier-Haack reagent in situ.
-
Organic Bases (e.g., Pyridine, Triethylamine): These can act as catalysts and acid scavengers, potentially accelerating the reaction and minimizing degradation of acid-sensitive materials.[2]
Q3: How can I effectively monitor the progress of the chlorination reaction?
A3: Real-time reaction monitoring is crucial for maximizing yield and minimizing impurity formation. The most common methods are:
-
Thin-Layer Chromatography (TLC): This is the simplest method. The starting material, 6-methyl-1,5-naphthyridin-2(1H)-one, is significantly more polar than the chlorinated product. A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, higher-Rf spot indicates reaction progression.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, a small aliquot of the reaction mixture can be carefully quenched (e.g., with ice/water and a base like NaHCO₃) and extracted into an organic solvent for LC-MS analysis. This provides definitive confirmation of the product's mass and an accurate assessment of the starting material's consumption.
II. Troubleshooting Guide: Side Reactions & Optimization
This section provides solutions to specific experimental problems.
Problem 1: Low or No Yield of this compound.
-
Q: My reaction has stalled, and I'm recovering mostly unreacted starting material. What is the cause and how can I fix it?
A: This issue typically points to insufficient reactivity or suboptimal reaction conditions.
-
Causality: The conversion of the naphthyridinone to the chloro derivative requires overcoming a significant activation energy. Insufficient temperature, inadequate reaction time, or a chlorinating agent that is not potent enough can lead to an incomplete reaction. Moisture in the reaction vessel can also consume the chlorinating agent, reducing its effective concentration.
-
Solutions & Protocol:
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Reagents like POCl₃ are highly sensitive to moisture.[2]
-
Increase Temperature: The reaction is often performed at reflux in POCl₃ (b.p. 106 °C).[4] If you are running the reaction at a lower temperature, gradually increasing the heat may be necessary. A typical range is 80-110 °C.
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS every 1-2 hours. Some chlorinations can take several hours (4-8 h) to reach completion.[2]
-
Add a Co-reagent: The addition of phosphorus pentachloride (PCl₅) can significantly enhance the chlorinating power of POCl₃.[6] A combination of POCl₃ and PCl₅ often proves more effective than either reagent alone.
-
Experimental Protocol: Enhanced Chlorination
-
To a flame-dried round-bottom flask under N₂, add 6-methyl-1,5-naphthyridin-2(1H)-one (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 5-10 vol eq) and phosphorus pentachloride (PCl₅, 1.1-1.5 eq).
-
Heat the mixture to 100-110 °C with stirring for 4-6 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and carefully remove excess POCl₃ under reduced pressure.
-
Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) to pH 7-8.
-
Extract the product with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Problem 2: Formation of a Dark, Tar-like Substance.
-
Q: My reaction mixture turned black, and the work-up yielded an intractable tar instead of a clean product. Why did this happen?
A: Tar formation is a classic sign of decomposition, often caused by excessive heat or prolonged reaction times.
-
Causality: Naphthyridine rings, especially when activated, can be susceptible to polymerization and other degradation pathways at high temperatures. Exceeding the optimal temperature (typically >120 °C) or heating for an extended period after the reaction has completed can initiate these unwanted side reactions.
-
Solutions:
-
Strict Temperature Control: Use an oil bath with a thermometer and a temperature controller to maintain the reaction temperature within the optimal range (e.g., 100-110 °C). Do not rely on the hotplate's dial setting.
-
Monitor Closely: As the reaction nears completion, monitor it more frequently. Once the starting material is consumed, promptly begin the work-up procedure. Avoid unnecessary heating.
-
Use a Co-solvent: In some cases, using a high-boiling inert solvent like sulfolane can provide better temperature control and prevent localized overheating that can occur when using POCl₃ alone.[2]
-
-
Problem 3: Product is Contaminated with Persistent Impurities.
-
Q: After purification, my product still shows impurities by NMR or LC-MS. What are these likely to be and how can I remove them?
A: The most common impurities are residual starting material, isomers, or over-chlorinated byproducts.
-
Causality & Solutions:
-
Unreacted Starting Material: If the reaction was incomplete, the polar 6-methyl-1,5-naphthyridin-2(1H)-one will contaminate the product.
-
Solution: Purification via column chromatography on silica gel is highly effective. The starting material will have a much lower Rf value than the desired product.
-
-
Over-chlorination: It's possible for chlorination to occur on the methyl group, yielding 2-chloro-6-(chloromethyl)-1,5-naphthyridine, or even on the second pyridine ring under harsh conditions.
-
Solution: Use a stoichiometric amount of the chlorinating agent (e.g., 1.5-2.0 equivalents) rather than a large excess. Avoid excessively high temperatures or prolonged reaction times. Careful column chromatography can often separate these less-polar byproducts.
-
-
Isomeric Impurities: If the initial synthesis of the naphthyridinone precursor was not regioselective, you may have isomeric impurities that are carried through the chlorination step.[7]
-
Solution: This issue must be addressed at the source. Ensure the purity of the starting 6-methyl-1,5-naphthyridin-2(1H)-one before proceeding with the chlorination. If isomers are present, they may require specialized chromatographic techniques (e.g., HPLC) for separation.[7]
-
-
-
Data Summary: Chlorination Conditions
| Reagent System | Typical Temperature (°C) | Typical Time (h) | Advantages | Common Issues |
| POCl₃ (excess) | 100 - 110 | 4 - 8 | Simple setup; reagent acts as solvent. | Can be slow; potential for decomposition. |
| POCl₃ / PCl₅ | 90 - 100 | 2 - 5 | Higher reactivity; shorter reaction times.[6] | More complex handling; vigorous reaction. |
| SOCl₂ / cat. DMF | 70 - 90 | 3 - 6 | Milder conditions may be possible. | Formation of Vilsmeier reagent can be complex. |
III. Visualized Workflows & Mechanisms
General Synthetic Pathway and Critical Control Points
The following diagram illustrates the key transformation and highlights points where side reactions can occur.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 5. POCl3 Mechanism for Activated Chlorine Formation [commonorganicchemistry.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-6-methyl-1,5-naphthyridine
Welcome to the technical support guide for the synthesis of 2-Chloro-6-methyl-1,5-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to help you improve yields and purity. This compound is a crucial heterocyclic building block in medicinal chemistry and materials science, often used as an intermediate in the development of novel therapeutics.[1]
General Synthesis Overview
The most established and reliable route to this compound is a two-step process. First, a cyclization reaction is performed to construct the naphthyridine core, yielding the precursor 2-hydroxy-6-methyl-1,5-naphthyridine (which exists in tautomeric equilibrium with 6-methyl-1,5-naphthyridin-2(1H)-one). This intermediate is subsequently chlorinated to afford the final product.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic pathway for this compound?
The most frequently employed pathway involves the Skraup-Doebner-von Miller synthesis to form the 2-hydroxy-6-methyl-1,5-naphthyridine intermediate, followed by chlorination.[2] The initial cyclization typically starts with 2-amino-5-methylpyridine, which reacts with glycerol in the presence of a strong acid (like sulfuric acid) and an oxidizing agent.[3] The resulting hydroxyl group is then displaced by chlorine using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[2]
Q2: What are the most critical parameters to control during the initial cyclization (Skraup) reaction?
The Skraup reaction is notoriously exothermic and can produce significant charring if not properly controlled. The critical parameters are:
-
Temperature Control: The rate of addition of sulfuric acid to the reaction mixture must be slow and carefully monitored to maintain a manageable temperature. Overheating is a primary cause of polymerization and tar formation, leading to drastically reduced yields.
-
Oxidizing Agent: The choice and amount of the oxidizing agent (e.g., sodium m-nitrobenzenesulfonate) are crucial for the final aromatization step. Insufficient oxidant will result in a mixture of di- and tetrahydro-naphthyridine species, while an excessive amount can lead to unwanted side reactions.[3][4]
-
Purity of Starting Materials: 2-Amino-5-methylpyridine should be of high purity (≥98%) to avoid side reactions.[5][6][7]
Q3: How is the final product, this compound, typically purified and characterized?
Purification is most commonly achieved via column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes. Before chromatography, a thorough aqueous workup is essential to remove inorganic byproducts.
Characterization is confirmed using a combination of standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and positional isomers.
-
Mass Spectrometry (MS): To verify the molecular weight (178.62 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[1]
-
Melting Point: To assess purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Part 1: Synthesis of 2-Hydroxy-6-methyl-1,5-naphthyridine (Precursor)
Q: My cyclization reaction yield is consistently below 30%. What are the likely causes and how can I improve it?
A: Low yields in this step are common and can usually be traced back to one of three areas: reaction conditions, workup procedure, or starting material quality.
| Potential Cause | Explanation & Recommended Solution |
| Poor Temperature Control | The reaction is highly exothermic. If the temperature rises too quickly, especially during the addition of sulfuric acid, the glycerol will decompose and the starting materials will polymerize, forming intractable tar. Solution: Use an ice bath to maintain the temperature below 120-130°C during the initial addition, and then heat the reaction mixture cautiously to the target temperature (typically 140-150°C). |
| Inefficient Oxidation | The final step of the Skraup synthesis is an oxidation to form the aromatic naphthyridine ring.[3] If this step is inefficient, the product will be a mixture of partially hydrogenated species that are difficult to isolate. Solution: Ensure your oxidizing agent (e.g., sodium m-nitrobenzenesulfonate or iodine) is fresh and added in the correct stoichiometric amount. Some protocols suggest iodine as an efficient and reusable catalyst.[2] |
| Product Loss During Workup | The product, 2-hydroxy-6-methyl-1,5-naphthyridine, has some solubility in water, especially under acidic or strongly basic conditions. Solution: After quenching the reaction on ice, carefully neutralize the solution to a pH of 7-8 to precipitate the product. Use a minimal amount of water for washing the crude solid to prevent loss. |
Q: I am observing significant tar formation, making the product difficult to isolate. How can this be minimized?
A: Tar formation is the bane of the Skraup synthesis. It arises from the polymerization of acrolein (formed in situ from glycerol dehydration) and the decomposition of the starting amine at high temperatures.
Caption: Key contributors to tar formation in the Skraup synthesis.
To mitigate this:
-
Control the Rate of Dehydration: The reaction of glycerol with sulfuric acid to form the key acrolein intermediate must be controlled. Adding the aminopyridine starting material only after the glycerol and acid have been pre-mixed and heated can sometimes provide a more controlled reaction.
-
Use a Milder Acid Catalyst: While sulfuric acid is traditional, some success has been reported with Lewis acids, which can promote the reaction under less harsh conditions.[8]
-
Solvent Modification: While often run neat, the use of a high-boiling, inert solvent like Dowtherm A can help to better moderate the reaction temperature and prevent localized overheating.
Part 2: Chlorination of 2-Hydroxy-6-methyl-1,5-naphthyridine
Q: My chlorination with POCl₃ is incomplete, and I recover significant amounts of starting material. How can I drive the reaction to completion?
A: Incomplete conversion is a frequent issue in the deoxychlorination of hydroxynaphthyridines. The key is to ensure the conditions are sufficiently forcing without causing decomposition.
-
Increase Excess of POCl₃: Phosphorus oxychloride often serves as both the reagent and the solvent.[2] Using a larger excess (e.g., 5-10 equivalents) ensures the reaction mixture remains a stirrable slurry and that the concentration of the active chlorinating species is high throughout the reaction.
-
Increase Reaction Temperature and Time: These reactions are typically run at reflux (approx. 105-110°C). If conversion is still low, consider extending the reflux time from 2-3 hours to 4-6 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material spot has disappeared.
-
Add a Catalytic Base: A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction. The base activates the hydroxyl group of the naphthyridinone, making it a better leaving group.
Q: The workup for the POCl₃ reaction is difficult and my yields are poor. What is the best procedure?
A: The workup of a POCl₃ reaction is hazardous and must be performed with extreme caution in a well-ventilated fume hood. The goal is to safely quench the excess POCl₃ and then extract the product.
Optimized Workup Protocol:
-
Cool Down: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove Excess POCl₃: Distill off the bulk of the excess POCl₃ under reduced pressure. This dramatically reduces the violence of the subsequent quenching step.
-
Quenching: Very slowly and carefully, pour the cooled reaction residue onto a large amount of crushed ice with vigorous stirring. This hydrolysis of POCl₃ to phosphoric acid is extremely exothermic.
-
Neutralization: Once the quench is complete, slowly add a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the mixture is basic (pH > 8). This neutralizes the phosphoric and hydrochloric acids and precipitates the crude product.
-
Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent like dichloromethane (DCM) or chloroform. The product has higher solubility in these chlorinated solvents than in ethyl acetate.
-
Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product for purification.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-6-methyl-1,5-naphthyridine
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add 2-amino-5-methylpyridine (1.0 eq) and glycerol (3.0 eq).
-
Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (2.5 eq) via the dropping funnel, ensuring the internal temperature does not exceed 130°C.
-
After the addition is complete, add the oxidizing agent, sodium m-nitrobenzenesulfonate (1.5 eq).
-
Heat the mixture to 145-150°C and maintain for 3-4 hours. The mixture will darken significantly.
-
Allow the reaction to cool to below 100°C and cautiously pour it onto 500g of crushed ice.
-
Neutralize the resulting solution to pH 7-8 with concentrated ammonium hydroxide.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the crude product.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask fitted with a condenser, combine 2-hydroxy-6-methyl-1,5-naphthyridine (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).
-
Heat the mixture to reflux (approx. 110°C) and maintain for 3 hours. Monitor the reaction progress by TLC.
-
Allow the mixture to cool to room temperature. Remove excess POCl₃ under reduced pressure.
-
Carefully pour the residue onto crushed ice.
-
Basify the mixture to pH > 8 with saturated NaHCO₃ solution or solid K₂CO₃.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the pure product.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048 [lobachemie.com]
- 6. 6-氨基-3-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-6-methyl-1,5-naphthyridine
Welcome to the technical support center for 2-Chloro-6-methyl-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound. As a nitrogen-containing heterocyclic molecule, this compound presents a unique set of physicochemical properties that can impact its handling and application in various experimental settings. This document will provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Understanding the Molecule: Why Solubility can be a Hurdle
This compound belongs to the naphthyridine family, a class of compounds known for their diverse biological activities.[1] However, their rigid, aromatic structure often leads to poor aqueous solubility. The presence of nitrogen atoms in the rings suggests that the compound's solubility will be pH-dependent, a critical factor to consider in experimental design.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?
A1: It is expected that this compound will have low solubility in neutral aqueous buffers. The first step is to assess the pH of your buffer. As a basic compound, its solubility is likely to increase in acidic conditions due to the protonation of the nitrogen atoms in the naphthyridine ring. We recommend performing a pH-solubility profile to determine the optimal pH for your experiments.[2]
Q2: What is the pKa of this compound?
Q3: I need to prepare a stock solution. What solvent should I use?
A3: For preparing a high-concentration stock solution, it is highly recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) is an excellent choice as it can dissolve a wide range of compounds.[5] Ethanol can also be a suitable alternative.[6] A general guideline is to prepare a stock solution in the range of 10-50 mM in 100% DMSO.
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A4: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[5] To avoid this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your aqueous solution, and ideally below 0.5%, as higher concentrations can be toxic to cells in culture.[7]
-
Slowly add the stock solution: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid mixing helps to disperse the compound quickly and prevent the formation of localized high concentrations that lead to precipitation.[8]
-
Use a co-solvent system: If simple dilution is still problematic, consider using a co-solvent. Pre-dissolving the compound in a water-miscible organic solvent like ethanol before adding it to the aqueous buffer can improve solubility.[9]
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
If you are encountering solubility problems, this workflow will guide you through a systematic process of identifying and resolving the issue.
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively published, the following table provides an estimated solubility profile based on the properties of similar naphthyridine and chloropyridine compounds. Researchers are strongly advised to determine the precise solubility in their specific experimental systems using the protocols provided below.
| Solvent System | Estimated Solubility | Comments |
| Water (pH 7.4) | < 0.1 mg/mL | Expected to be poorly soluble in neutral aqueous solutions. |
| Aqueous Buffer (pH 4.0) | 1-5 mg/mL | Solubility is expected to increase significantly in acidic conditions. |
| Dimethyl Sulfoxide (DMSO) | > 20 mg/mL | Generally highly soluble in DMSO. |
| Ethanol | 5-10 mg/mL | Moderately soluble in ethanol. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh the compound: Accurately weigh the desired amount of this compound using an analytical balance.
-
Add solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 178.62 g/mol , dissolve 1.786 mg in 1 mL of DMSO).
-
Dissolve: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard".[10]
Materials:
-
This compound (solid)
-
Test solvents (e.g., water, phosphate-buffered saline at various pH values)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm, chemically resistant)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Add excess solid: Add an excess amount of solid this compound to a known volume of the test solvent in a glass vial. The presence of undissolved solid should be visible.
-
Equilibrate: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate solid: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Collect supernatant: Carefully collect the supernatant without disturbing the pellet. For further purification, filter the supernatant through a 0.22 µm syringe filter.
-
Quantify: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method.
-
Calculate solubility: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
References
- 1. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. 2-Chloropyridine price,buy 2-Chloropyridine - chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
Technical Support Center: Purification of 2-Chloro-6-methyl-1,5-naphthyridine by Recrystallization
Introduction
Welcome to the Technical Support Center for the purification of 2-Chloro-6-methyl-1,5-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. As a key intermediate in the synthesis of various pharmaceutical agents, the purity of this compound is paramount to the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API).[1]
This document provides a comprehensive, question-and-answer-based resource for troubleshooting the purification of this compound by recrystallization. It is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is the foundation of a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | [1] |
| Molecular Weight | 178.62 g/mol | [1] |
| Appearance | Typically a crystalline solid | |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most likely impurities in my crude this compound sample?
A1: The most probable impurity is the unreacted starting material, 2-hydroxy-6-methyl-1,5-naphthyridine . The synthesis of this compound often involves the chlorination of 2-hydroxy-6-methyl-1,5-naphthyridine using reagents like phosphorus oxychloride (POCl₃).[2] Incomplete reaction will result in the presence of the starting hydroxynaphthyridine.
Other potential impurities could include:
-
Positional isomers: Depending on the initial synthetic route to the naphthyridine core, minor amounts of positional isomers may be present.
-
Over-chlorinated byproducts: Although less common, harsh reaction conditions could potentially lead to the formation of di-chloro naphthyridine derivatives.
-
Residual solvents and reagents: Solvents used in the reaction and work-up, as well as residual chlorinating agents or their decomposition products, might be present.
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Conversely, the primary impurity, 2-hydroxy-6-methyl-1,5-naphthyridine, should ideally have different solubility characteristics.
Solvent Selection Strategy:
-
Initial Screening: Based on the general solubility of similar heterocyclic compounds, good starting points for single-solvent recrystallization are ethanol, isopropanol, and acetonitrile . For mixed-solvent systems, combinations like ethanol/water, acetone/water, or toluene/heptane are worth investigating.
-
Exploiting Polarity Differences: Your target compound, this compound, is a moderately polar molecule. The key impurity, 2-hydroxy-6-methyl-1,5-naphthyridine, is significantly more polar due to the hydroxyl group and its ability to form hydrogen bonds. This difference is the cornerstone of a successful purification.
-
Single-Solvent Approach: A solvent that readily dissolves the chloro-compound when hot but has limited capacity to dissolve the more polar hydroxy-compound even at elevated temperatures would be ideal.
-
Two-Solvent Approach: A more robust method is to use a solvent pair. The "good" solvent will dissolve both compounds, while the "bad" (anti-solvent) will selectively precipitate the less soluble component.
-
Recommended Solvent Systems to Evaluate:
| Solvent/System | Rationale | Expected Outcome |
| Ethanol or Isopropanol | Good general-purpose polar protic solvents. | The chloro-compound should be soluble in hot alcohol, while the more polar hydroxy-impurity might have lower solubility, allowing for its removal by hot filtration if it's largely insoluble, or it may remain in the mother liquor upon cooling if present in smaller amounts. |
| Ethyl Acetate | A moderately polar aprotic solvent. | May offer good differential solubility. The chloro-compound is expected to be more soluble than the hydroxy-impurity. |
| Toluene | A non-polar aromatic solvent. | The chloro-compound will likely have some solubility in hot toluene, while the hydroxy-impurity should be poorly soluble. |
| Ethanol/Water | A versatile mixed-solvent system. | Dissolve the crude material in a minimal amount of hot ethanol (the "good" solvent). The chloro-compound is less polar and will precipitate upon the careful addition of water (the "bad" solvent) as the solution cools, while the more polar hydroxy-impurity will preferentially remain in the more polar mother liquor. |
| Toluene/Heptane | A non-polar mixed-solvent system. | Dissolve the crude product in a minimal amount of hot toluene. Add heptane as the anti-solvent to induce crystallization of the chloro-compound. The highly polar hydroxy-impurity should have very low solubility in this system and might be removable via hot filtration. |
Q3: I'm not getting any crystals, or the product is "oiling out". What should I do?
A3: The formation of an oil instead of crystals is a common issue in recrystallization, often due to the solution being too concentrated, cooling too rapidly, or the presence of impurities that depress the melting point of the mixture.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: If an oil forms, re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level slightly.
-
Slow Cooling is Crucial: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled, supersaturated solution. This will act as a template for further crystal growth.
-
Consider a Different Solvent System: If oiling out persists, the chosen solvent may not be suitable. Experiment with a different solvent or solvent pair from the table above.
Experimental Protocol: Recrystallization of this compound (Two-Solvent System: Ethanol/Water)
This protocol is a general guideline. The optimal solvent volumes will depend on the purity of your crude material.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and continue to heat until the solution is clear. If there are insoluble impurities (potentially the less soluble 2-hydroxy-6-methyl-1,5-naphthyridine), perform a hot filtration at this stage.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You should observe the formation of crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualization of the Recrystallization Workflow
Caption: Recrystallization workflow for this compound.
Logical Troubleshooting Flowchart
Caption: Troubleshooting flowchart for recrystallization issues.
References
Removal of palladium catalyst from 2-Chloro-6-methyl-1,5-naphthyridine reactions
Technical Support Center: Palladium Catalyst Removal
Topic: Strategies for the Effective Removal of Palladium Catalysts from 2-Chloro-6-methyl-1,5-naphthyridine Reactions
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for drug development professionals and researchers encountering challenges with palladium removal from reactions involving the this compound scaffold. The unique coordinating properties of nitrogen-containing heterocycles like naphthyridines can lead to tenacious palladium-product complexes, making purification a non-trivial step. This document offers a systematic approach to achieving final product purity that meets stringent regulatory standards.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from this compound reactions particularly challenging?
The primary challenge stems from the molecular structure of the naphthyridine core itself. The two nitrogen atoms in the ring system are Lewis basic and can act as effective ligands, forming stable complexes with palladium species (both Pd(0) and Pd(II)). This strong coordination can keep the palladium solubilized in the reaction medium and make it difficult to separate from the desired product, which has a similar chemical affinity for the metal. Traditional purification methods like simple filtration or crystallization may be insufficient to break these complexes.[1]
Q2: What are the primary methods for removing palladium catalysts?
There are four main strategies, often used in combination:
-
Adsorption onto Scavengers: Using solid-supported reagents with functional groups that have a high affinity for palladium. These include silica- or polymer-based scavengers functionalized with thiols, thioureas, amines, or tri-mercaptop-triazine (TMT).[2][3][4]
-
Adsorption onto Activated Carbon: A cost-effective method where palladium species are physically adsorbed onto the high surface area of the carbon.[5][6]
-
Precipitation/Crystallization: Altering solvent systems or adding chelating agents to selectively precipitate either the palladium complex or the final product, leaving the other in the mother liquor.[7]
-
Chromatography: A powerful but often less scalable method for removing palladium along with other process impurities.[8][9]
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products.[7][10] Palladium is considered a moderately toxic element. For oral medications, the permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 grams.[11] Parenteral (injected) drugs have even stricter limits.[12] Therefore, reducing palladium to low ppm levels is a critical process requirement.
Q4: How does the specific palladium species (e.g., Pd(0), Pd(II), ligands) in the reaction mixture affect the choice of removal method?
The speciation of palladium is critical. Pd(0) species, which can form nanoparticles or colloids, are often removed effectively by filtration through Celite or by adsorption onto activated carbon.[8][13] Soluble Pd(II) species, often complexed with phosphine ligands or the naphthyridine product, require a more targeted approach. Thiol-based scavengers, for instance, are particularly effective at binding Pd(II).[3] Scavengers like dimercaptotriazine (DMT) and thiourea are versatile and can be effective for various forms of palladium.[2] Understanding the likely state of your catalyst post-reaction is key to selecting an appropriate scavenger.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the palladium removal process.
Issue 1: Incomplete Palladium Removal (<90% reduction)
-
Plausible Cause: The chosen scavenger has a lower binding affinity for the specific palladium complex than the naphthyridine product does. The reaction solvent may also be hindering the scavenger's performance.
-
Troubleshooting Steps:
-
Screen a Panel of Scavengers: Do not rely on a single scavenger type. Test scavengers with different functional groups (e.g., thiol, thiourea, TMT, diamine) to find the most effective one for your system.[14] Silica-based scavengers with thiol (Si-Thiol) or thiourea (Si-THU) functionalities are excellent starting points for their versatility with palladium.[2][3]
-
Increase Temperature: Scavenging kinetics are often enhanced by moderate heating (e.g., 40-60 °C). Ensure your product is stable at the selected temperature.[15]
-
Optimize Reaction Time: While initial screening can be done over 1-2 hours, some tightly bound complexes may require longer treatment times (up to 18 hours).[4][7]
-
Consider a Binary Scavenging System: A combination of a chelating agent (like N-acetyl cysteine) and an adsorbent (like activated carbon) can have a synergistic effect, proving more effective than either agent alone.[7][16] The chelating agent forms a complex with the palladium in solution, which is then adsorbed onto the carbon.[7]
-
Issue 2: Significant Loss of this compound Product (>10% loss)
-
Plausible Cause: The product is non-specifically adsorbing to the solid support of the scavenger or activated carbon. This is common with highly porous materials.
-
Troubleshooting Steps:
-
Optimize Scavenger Loading: Using a large excess of the scavenger can increase the chances of non-specific binding. Start with a lower equivalent (e.g., 2-5 eq. relative to palladium) and increase only if necessary.[15]
-
Thoroughly Wash the Scavenger: After filtering off the scavenger, wash the filter cake with fresh solvent to recover any adsorbed product. Combine the washings with the main filtrate.[15]
-
Evaluate Different Scavenger Backbones: If product loss is persistent with activated carbon, switch to a silica- or polymer-based scavenger, which may exhibit different non-specific binding properties.
-
Consider Alternative Methods: If adsorption methods consistently lead to high product loss, explore non-adsorptive techniques like selective crystallization or liquid-liquid extraction with an aqueous solution of a chelating agent like EDTA or N-acetyl cysteine.[8][11]
-
Issue 3: Difficulty Filtering the Scavenger or Activated Carbon
-
Plausible Cause: The scavenger or carbon particles are too fine, leading to a clogged filter.
-
Troubleshooting Steps:
-
Use a Filter Aid: Slurry the reaction mixture with a pad of Celite® before filtration. This creates a more porous filter bed and prevents clogging by fine particles.[8][17]
-
Use Cartridge-Based Scavengers: Many scavengers are available in fixed-bed cartridge formats. Flowing the reaction solution through a cartridge is a clean and highly efficient method that eliminates filtration issues and is easily scalable.[4][12]
-
Decision & Experimental Workflows
A systematic approach is crucial for efficiently identifying the optimal palladium removal strategy.
Decision-Making Workflow for Method Selection
The following diagram outlines a logical path for selecting the appropriate purification method.
Caption: Decision tree for selecting a palladium removal method.
General Experimental Workflow for Batch Scavenging
This diagram illustrates the typical steps for removing palladium using a solid-supported scavenger in a batch process.
Caption: Standard workflow for palladium removal via batch scavenging.
Data Summary & Recommended Scavengers
Choosing the right tool is the first step toward success. The table below compares common scavenging methods.
Table 1: Comparison of Common Palladium Removal Methods
| Method | Mechanism | Advantages | Disadvantages | Best For |
| Thiol/Thiourea Scavengers | Chemisorption | High selectivity for Pd, high efficiency, works for various Pd species, easy removal by filtration.[3] | Higher cost than carbon, potential for product loss via non-specific binding. | Broad-spectrum palladium removal, especially for soluble Pd(II) complexes.[2] |
| TMT-Based Scavengers | Chemisorption (Tridentate) | Very strong binding affinity for palladium and other metals like ruthenium.[2] | Can be more expensive; may also bind other metals if present. | Challenging removals where other scavengers fail; hindered Pd complexes.[7] |
| Activated Carbon | Physisorption | Low cost, effective for removing Pd(0) and color impurities.[5][6] | Can be non-selective, leading to significant product loss; fine particles can be difficult to filter.[7][15] | Initial bulk removal of Pd(0) and colored byproducts; cost-sensitive processes.[7] |
| Crystallization | Solubility Differential | Can deliver very high purity product; removes multiple impurities simultaneously. | Can be low-yielding; requires significant process development to find suitable solvent systems. | Late-stage purification where very high purity is required and yield loss is acceptable.[7] |
Experimental Protocols
Protocol 1: Screening of Solid-Supported Scavengers (Small Scale)
-
Preparation: In separate vials, dissolve a known amount of the crude this compound product in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) to create a stock solution.
-
Scavenger Addition: To each vial, add a different scavenger (e.g., SiliaMetS Thiol, SiliaMetS Thiourea, SiliaMetS DMT, Activated Carbon). Use 5-10 weight equivalents of scavenger relative to the estimated weight of palladium in the sample.
-
Agitation: Stir the vials at room temperature or a slightly elevated temperature (e.g., 45 °C) for 2-4 hours.
-
Sampling & Analysis: Withdraw a small aliquot from each suspension, filter it through a syringe filter (0.45 µm), and submit the clear filtrate for residual palladium analysis (e.g., by ICP-MS or a rapid fluorescence-based assay).[18][19]
-
Selection: Compare the results to identify the most effective scavenger for your system.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., THF).
-
Carbon Addition: Add powdered activated carbon (typically 5-20 wt% relative to the crude product).[7]
-
Stirring: Stir the suspension at a controlled temperature (e.g., 45 °C) for 2-18 hours. The optimal time should be determined experimentally.[7]
-
Filtration: Filter the mixture through a pad of Celite to completely remove the fine carbon particles.
-
Washing: Wash the Celite/carbon filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium content.
Analysis of Residual Palladium
Verifying the success of your purification is a mandatory step.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold-standard technique for quantifying trace metals in APIs.[19] It offers high sensitivity and can accurately measure palladium levels down to parts-per-billion (ppb). It is essential for final product validation.
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another common and robust technique for elemental analysis, suitable for quantifying palladium at the ppm level.[18]
-
Rapid Screening Methods: For process development and scavenger screening, rapid, fluorescence-based detection kits are available.[19] These allow for high-throughput analysis without the need for expensive instrumentation, providing a semi-quantitative measure of palladium concentration in minutes.[18][20]
References
- 1. researchgate.net [researchgate.net]
- 2. silicycle.com [silicycle.com]
- 3. silicycle.com [silicycle.com]
- 4. sopachem.com [sopachem.com]
- 5. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. onyxipca.com [onyxipca.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. silicycle.com [silicycle.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
- 19. arborassays.com [arborassays.com]
- 20. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of 2-Chloro-6-methyl-1,5-naphthyridine: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-Chloro-6-methyl-1,5-naphthyridine. As a key intermediate in the development of novel therapeutics, particularly in the realms of neurological and cardiovascular disorders, the ability to reliably synthesize this compound on a larger scale is crucial.[1] This guide, curated by a Senior Application Scientist, provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support you in scaling up your synthesis from the benchtop to multi-gram and beyond. We will delve into the nuances of the synthetic pathway, focusing on practical, field-proven insights to ensure safety, optimize yields, and maintain high purity.
Synthetic Strategy Overview
The most common and scalable synthetic route to this compound is a two-step process. The first step involves the construction of the naphthyridine core to form 2-hydroxy-6-methyl-1,5-naphthyridine. This is followed by a chlorination reaction to yield the final product.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Hydroxy-6-methyl-1,5-naphthyridine
The formation of the 2-hydroxy-6-methyl-1,5-naphthyridine core is a critical step that dictates the overall efficiency of the synthesis. The Doebner-von Miller and Skraup reactions are the most common methods employed for this transformation, both of which involve the reaction of an aminopyridine with an α,β-unsaturated carbonyl compound or its precursor.[2][3]
Frequently Asked Questions (FAQs)
Q1: Which reaction, Doebner-von Miller or Skraup, is more suitable for scaling up the synthesis of 2-hydroxy-6-methyl-1,5-naphthyridine?
A1: For scalability, the Doebner-von Miller reaction is often preferred over the classic Skraup synthesis. The Skraup reaction, which typically uses glycerol and a strong oxidizing agent in concentrated sulfuric acid, is notoriously exothermic and can be difficult to control on a large scale, often leading to significant charring and tar formation.[2][3][4] The Doebner-von Miller reaction, which utilizes a pre-formed α,β-unsaturated aldehyde or ketone (like crotonaldehyde to introduce the methyl group), generally offers better control over the reaction conditions.
Q2: What are the common side reactions and byproducts when synthesizing 2-hydroxy-6-methyl-1,5-naphthyridine using the Doebner-von Miller reaction with 5-methylpyridin-2-amine and crotonaldehyde?
A2: The primary side reactions include:
-
Polymerization: Crotonaldehyde can readily polymerize under acidic conditions, leading to the formation of intractable tars and reducing the yield of the desired product.[3]
-
Formation of regioisomers: Although the reaction with 2-amino-5-methylpyridine is expected to predominantly yield the 1,5-naphthyridine, the formation of other isomers is possible depending on the precise reaction conditions.
-
Incomplete cyclization or oxidation: This can lead to the presence of partially saturated naphthyridine intermediates in the crude product.
Q3: How can I minimize tar formation and improve the yield of the Doebner-von Miller reaction?
A3: To mitigate tar formation and enhance the yield:
-
Controlled addition of reagents: Slowly add the crotonaldehyde to the reaction mixture to maintain a low instantaneous concentration, thus minimizing its self-polymerization.
-
Temperature management: Maintain a consistent and optimized reaction temperature. Overheating can accelerate polymerization. A gentle reflux is often sufficient.
-
Use of a two-phase system: Some studies suggest that a two-phase system can sequester the α,β-unsaturated carbonyl compound in an organic phase, reducing its polymerization in the acidic aqueous phase.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Inactive starting material, incorrect reaction temperature, or insufficient reaction time. | - Confirm the purity of 5-methylpyridin-2-amine. - Ensure the reaction is heated to the appropriate temperature to facilitate cyclization. - Monitor the reaction progress by TLC to determine the optimal reaction time. |
| Excessive tar formation | High reaction temperature, rapid addition of crotonaldehyde, or highly concentrated acid. | - Reduce the reaction temperature. - Add crotonaldehyde dropwise over an extended period. - Consider using a milder acid catalyst or a two-phase reaction system. |
| Difficult product isolation | The product may be soluble in the aqueous acidic mixture or emulsified with tars. | - After basification, ensure the pH is sufficiently high (pH > 9) to precipitate the product. - If an emulsion forms during extraction, try adding brine or filtering through a pad of celite. |
Scaled-Up Experimental Protocol: Doebner-von Miller Synthesis of 2-Hydroxy-6-methyl-1,5-naphthyridine
This protocol is designed for a multi-gram scale synthesis.
Materials:
-
5-Methylpyridin-2-amine
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc Chloride (ZnCl₂) (optional, as a Lewis acid catalyst)
-
Sodium Hydroxide (NaOH) solution
-
Suitable organic solvent for extraction (e.g., Chloroform, Dichloromethane)
Procedure:
-
In a well-ventilated fume hood, equip a multi-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charge the flask with 5-methylpyridin-2-amine and a solution of concentrated HCl in water.
-
Slowly add crotonaldehyde to the stirred mixture via the dropping funnel over a period of 1-2 hours. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully basify with a concentrated NaOH solution until the pH is > 9. The product will precipitate as a solid.
-
Filter the solid product and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Part 2: Chlorination of 2-Hydroxy-6-methyl-1,5-naphthyridine
The conversion of the hydroxyl group to a chloro group is a crucial step for further functionalization of the naphthyridine ring. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation.
Safety First: Handling Phosphorus Oxychloride on a Large Scale
Phosphorus oxychloride is a highly corrosive and water-reactive substance. When scaling up reactions involving POCl₃, safety is paramount.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: All manipulations must be performed in a well-ventilated fume hood.
-
Reaction Setup: Use robust glassware and ensure all connections are secure. A gas outlet connected to a scrubber containing an aqueous base solution is recommended to neutralize the HCl gas evolved during the reaction.
-
Quenching: The quenching of excess POCl₃ is highly exothermic and can be dangerous if not performed correctly. Always add the reaction mixture slowly to a vigorously stirred mixture of ice and a weak base (e.g., sodium bicarbonate or sodium acetate solution). Never add water or alcohol directly to the reaction mixture. [2][6] A "reverse quench" is the standard and safest procedure.
Caption: Safe quenching procedure for large-scale POCl₃ reactions.
Frequently Asked Questions (FAQs)
Q4: Can I perform the chlorination without using a large excess of POCl₃?
A4: Yes, and it is highly recommended for scale-up. Solvent-free chlorination using a near-equimolar amount of POCl₃ in a sealed reactor has been shown to be effective for various hydroxy-heterocycles.[4][7] This approach significantly reduces the amount of hazardous waste and simplifies the work-up. The addition of a base like pyridine can facilitate the reaction.
Q5: My chlorination reaction is incomplete. What can I do to drive it to completion?
A5:
-
Temperature and Reaction Time: Ensure the reaction is heated at a sufficiently high temperature (typically refluxing POCl₃, or 140-160°C for solvent-free conditions) for an adequate amount of time. Monitor the reaction by TLC or HPLC.
-
Purity of Starting Material: The presence of impurities or residual water in the 2-hydroxy-6-methyl-1,5-naphthyridine can consume the chlorinating agent. Ensure the starting material is dry.
-
Addition of PCl₅: In some cases, the addition of a small amount of phosphorus pentachloride (PCl₅) can enhance the reactivity of POCl₃ and drive the reaction to completion.
Q6: How can I purify this compound on a large scale?
A6: For large-scale purification, column chromatography is often impractical. Recrystallization is the preferred method. A common procedure involves dissolving the crude product in a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) and allowing it to cool slowly to form crystals. The choice of solvent will depend on the solubility of the product and its impurities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete chlorination | Insufficient heating, short reaction time, or impure starting material. | - Increase the reaction temperature and/or prolong the reaction time. - Ensure the 2-hydroxy precursor is completely dry. - Consider adding a small amount of PCl₅. |
| Dark-colored product | Formation of colored byproducts due to overheating or side reactions. | - Purify the crude product by treating it with activated carbon before recrystallization. - Optimize the reaction temperature to minimize decomposition. |
| Product hydrolyzes back to the hydroxy compound during work-up | Incomplete quenching of POCl₃, leading to acidic conditions upon addition of water. | - Ensure the quenching is complete and the final pH of the aqueous layer is neutral or slightly basic before extraction. - Work up the reaction as quickly as possible. |
Scaled-Up Experimental Protocol: Chlorination of 2-Hydroxy-6-methyl-1,5-naphthyridine
This protocol is a general guideline for a multi-gram scale synthesis.
Materials:
-
2-Hydroxy-6-methyl-1,5-naphthyridine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate (NaHCO₃) or Sodium acetate (NaOAc)
-
Dichloromethane (DCM) or other suitable extraction solvent
Procedure:
-
In a fume hood, charge a dry, multi-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser with 2-hydroxy-6-methyl-1,5-naphthyridine.
-
Carefully add phosphorus oxychloride (a slight excess, e.g., 1.5-2 equivalents, or use a solvent-free approach with near-equimolar amounts in a sealed vessel).
-
Heat the mixture to reflux (around 105-110°C) and maintain for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Work-up (Reverse Quench): a. In a separate, larger flask equipped with a robust mechanical stirrer, prepare a slurry of crushed ice and a saturated aqueous solution of NaHCO₃ or a solution of NaOAc. b. Cool the reaction mixture to room temperature. c. Slowly and carefully , add the reaction mixture to the vigorously stirred ice/base slurry. Monitor the temperature of the quenching mixture and maintain it below 20°C by controlling the rate of addition. d. Continue stirring until all the POCl₃ is hydrolyzed and the gas evolution (CO₂) ceases. Check that the pH of the aqueous layer is neutral to slightly basic.
-
Extract the aqueous mixture with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: a. Dissolve the crude solid in a minimal amount of a hot suitable solvent (e.g., isopropanol or ethyl acetate/hexanes). b. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. c. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
To ensure the quality of the final product, a thorough analytical characterization is essential.
| Technique | Expected Results for this compound |
| ¹H NMR | The spectrum should show distinct aromatic proton signals consistent with the 1,5-naphthyridine core and a singlet for the methyl group. The chemical shifts and coupling constants should be in agreement with the proposed structure. |
| ¹³C NMR | The spectrum should display the correct number of carbon signals, including those for the chlorinated carbon and the methyl carbon. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₇ClN₂: 178.62 g/mol ), with the characteristic isotopic pattern for a monochlorinated compound.[1] |
| Melting Point | A sharp melting point indicates high purity. |
| HPLC | Purity assessment should show a major peak for the desired product with minimal impurities. |
By following the guidance provided in this technical support center, researchers, scientists, and drug development professionals can confidently and safely scale up the synthesis of this compound, a vital building block for future innovations in medicine.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with 2-Chloro-6-methyl-1,5-naphthyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloro-6-methyl-1,5-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this specific electron-deficient, nitrogen-containing heterocycle. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in mechanistic principles and field-proven strategies.
Introduction: The Challenge of this compound
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry due to its functional group tolerance and the stability of its boronic acid reagents.[1][2] However, applying this reaction to substrates like this compound presents a unique set of obstacles. The presence of two nitrogen atoms in the naphthyridine core can lead to catalyst inhibition or deactivation.[3][4] Furthermore, the chloro substituent is significantly less reactive than its bromo or iodo counterparts, necessitating more active and specialized catalytic systems to facilitate the rate-limiting oxidative addition step.[5][6]
This guide provides a structured approach to overcoming these challenges, enabling you to achieve successful and reproducible couplings.
Troubleshooting Guide & FAQs
Q1: My reaction shows no conversion, or the yield is extremely low. Where should I start troubleshooting?
This is the most common issue when working with less reactive heteroaryl chlorides. The problem often lies in one of three areas: the catalyst system (palladium source and ligand), the reaction conditions (base and solvent), or the integrity of your reagents.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for failed Suzuki couplings.
In-depth Analysis & Solutions:
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ often fail with electron-deficient heteroaryl chlorides. The key is to use a catalytic system that promotes the difficult oxidative addition step.
-
Expertise & Experience: The electron-donating and sterically bulky nature of modern phosphine ligands is crucial. They stabilize the Pd(0) center, increase its electron density to facilitate oxidative addition into the C-Cl bond, and promote the final reductive elimination step.[7]
-
Recommendation: Employ catalyst systems known for their high activity with heteroaryl chlorides. This includes palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands. Alternatively, pre-formed palladium precatalysts can be highly effective.[8]
-
| Parameter | Recommendation for this compound | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts | These are common Pd(0) or Pd(II) sources that are activated in situ. Precatalysts offer better stability and stoichiometry.[8] |
| Ligand | Buchwald-type ligands (e.g., SPhos, XPhos) or Trialkylphosphines (e.g., PCy₃, P(t-Bu)₃) | Bulky, electron-rich ligands are essential to accelerate the oxidative addition of the C-Cl bond and prevent catalyst deactivation.[9][10] |
| Base | Strong, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Stronger bases are needed to facilitate the transmetalation step, especially with less reactive chlorides.[5][6] K₃PO₄ is often a good starting point.[11] |
| Solvent | Anhydrous, polar aprotic solvents (e.g., Dioxane, Toluene, THF), often with a small amount of water | The solvent must solubilize all components. A small amount of water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[10][12] |
-
Reaction Conditions:
-
Base: The base plays a critical role in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[2][13] For a challenging substrate like this naphthyridine, weaker bases (e.g., Na₂CO₃) are often insufficient. Finely powdered K₃PO₄ or Cs₂CO₃ is recommended.
-
Temperature: Due to the inertness of the C-Cl bond, higher reaction temperatures (typically 80-110 °C) are usually required to overcome the activation energy for oxidative addition.[10]
-
Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote the unwanted homocoupling of the boronic acid.[12] It is imperative to thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
-
Q2: I am observing significant formation of side products, mainly homocoupling of my boronic acid and protodeboronation. How can I minimize these?
Side reactions are a clear indicator that the desired cross-coupling pathway is being outcompeted. Understanding the cause is key to suppression.
Common Side Reactions and Mitigation Strategies:
Caption: Competing reaction pathways in Suzuki coupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom from a proton source (like water).[4] Heteroaryl boronic acids are particularly susceptible to this.[10]
-
Causality: This side reaction is often accelerated by high temperatures and strong bases in aqueous media.
-
Solutions:
-
Use Boronic Esters: Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester. These are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[10]
-
Milder Base: If possible, switch to a milder base like KF.[14]
-
Control Water Content: While a small amount of water can be beneficial, excess water can promote this side reaction. Using a biphasic system (e.g., Toluene/Water) or carefully controlling the equivalents of water can help.
-
Use a Slight Excess: Employing a slight excess (1.1-1.2 equivalents) of the boron reagent can help compensate for some decomposition.
-
-
-
Homocoupling: This results in the formation of a biaryl product from two molecules of the boronic acid.
Q3: The two nitrogen atoms in my naphthyridine seem to be inhibiting the catalyst. What is the mechanism and how can I overcome it?
The lone pairs on the pyridine-like nitrogen atoms can coordinate strongly to the palladium center, acting as a ligand. This can poison the catalyst by occupying coordination sites needed for the catalytic cycle to proceed.[3][16]
-
Mechanism of Inhibition: The nitrogen atoms of the naphthyridine substrate compete with the desired phosphine ligand for coordination to the palladium center. If the naphthyridine binds too strongly, it can form a stable, off-cycle complex that is catalytically inactive.
-
Solutions:
-
Bulky Ligands: This is the most effective strategy. Very bulky ligands, such as XPhos or SPhos, create a sterically hindered environment around the palladium atom. This steric shield makes it more difficult for the nitrogen of the naphthyridine to coordinate, while still allowing the smaller aryl halide portion to access the metal for oxidative addition.[4]
-
Precatalysts: Using well-defined palladium precatalysts ensures the efficient generation of the active Pd(0) species in the presence of the substrate, minimizing the opportunity for the substrate to intercept and deactivate a nascent catalytic species.[8]
-
Slow Addition: In particularly challenging cases, slowly adding the this compound to the reaction mixture can maintain its concentration at a low level, reducing the statistical probability of catalyst poisoning.
-
Experimental Protocol: A General Starting Point
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization will be necessary based on the specific boronic acid partner.
Workflow Diagram:
Caption: Step-by-step experimental workflow for Suzuki coupling.
Detailed Procedure:
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Degassing: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane (5 mL) via syringe. Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS by periodically taking small aliquots.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[17]
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Validation & Comparative
Comparative Analysis of HPLC Methods for Purity Determination of 2-Chloro-6-methyl-1,5-naphthyridine
A Senior Application Scientist's Guide to Method Selection and Validation
In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. 2-Chloro-6-methyl-1,5-naphthyridine, a heterocyclic compound, serves as a critical building block in the synthesis of various biologically active molecules. Its purity profile directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of this compound, grounded in fundamental principles and supported by experimental data. We will explore the rationale behind methodological choices, from column chemistry to mobile phase optimization, to equip researchers with the expertise to select and validate the most suitable analytical approach.
The Analytical Challenge: Baseline Separation and Method Specificity
The primary challenge in developing a purity method for a compound like this compound lies in achieving complete separation from its potential process-related impurities and degradation products. These impurities may be structurally similar, differing only by a single functional group, making them difficult to resolve. A successful HPLC method must be specific, sensitive, and robust, capable of quantifying the main component while detecting all relevant impurities at trace levels.
Experimental Design: A Comparative Study of Reversed-Phase HPLC Methods
To address this challenge, we evaluated three distinct reversed-phase HPLC methods, each employing a different stationary phase or elution strategy. The objective was to compare their performance based on critical chromatographic parameters: resolution (Rs), peak symmetry (As), analysis time, and sensitivity.
A stock solution of this compound was spiked with two potential, structurally similar impurities: Impurity A (6-methyl-1,5-naphthyridin-2-ol) , a potential hydrolytic degradant, and Impurity B (2-bromo-6-methyl-1,5-naphthyridine) , a possible process-related impurity from an alternative synthesis route.
Experimental Protocols
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Software: OpenLab CDS ChemStation Edition (or equivalent).
Standard and Sample Preparation:
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Spiked Sample (0.5 mg/mL): Accurately weigh 12.5 mg of the sample, 0.125 mg of Impurity A, and 0.125 mg of Impurity B into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent. This creates a sample with impurities at approximately 1% level relative to the main peak.
Method 1: The Workhorse - C18 Stationary Phase with Gradient Elution
This method utilizes a conventional C18 column, the most widely used stationary phase in reversed-phase chromatography, offering excellent hydrophobic retention and stability. A gradient elution is employed to ensure adequate retention of early-eluting polar impurities while efficiently eluting the main, more hydrophobic, analyte.
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Method 2: Enhanced Aromatic Selectivity - Phenyl-Hexyl Stationary Phase
To improve the resolution of structurally similar aromatic compounds, a phenyl-hexyl phase was evaluated. This phase provides alternative selectivity through π-π interactions between the phenyl ligands and the aromatic rings of the naphthyridine core and its impurities.
Chromatographic Conditions:
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 2.6 µm
-
All other conditions were kept identical to Method 1 to ensure a direct comparison of the stationary phase's impact.
Method 3: Speed and Efficiency - Isocratic Elution on a C18 Phase
For high-throughput quality control environments, a rapid isocratic method is often desirable. This method was developed to determine if adequate separation could be achieved without the complexity and re-equilibration time of a gradient program.
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: 45% Acetonitrile / 55% (0.1% Formic Acid in Water)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Run Time: 8 minutes
Data Analysis and Method Comparison
The performance of each method was evaluated based on its ability to separate the main peak from Impurity A and Impurity B. The results are summarized below.
Table 1: Comparative Chromatographic Performance Data
| Parameter | Method 1 (C18 Gradient) | Method 2 (Phenyl-Hexyl Gradient) | Method 3 (C18 Isocratic) |
| Resolution (Rs) - Impurity A / Main | 2.8 | 3.5 | 1.9 |
| Resolution (Rs) - Main / Impurity B | 3.1 | 3.4 | 2.2 |
| Tailing Factor (As) - Main Peak | 1.1 | 1.2 | 1.3 |
| Retention Time (Main Peak) | 10.2 min | 9.8 min | 5.5 min |
| Total Analysis Time | 20.0 min | 20.0 min | 8.0 min |
Interpretation of Results
-
Method 1 (C18 Gradient) provided good, baseline resolution for both critical pairs, with Rs values well above the generally accepted minimum of 2.0. The peak shape was excellent (As = 1.1). This method stands as a robust and reliable choice for comprehensive purity profiling.
-
Method 2 (Phenyl-Hexyl Gradient) offered a significant improvement in the resolution of Impurity A, the hydrolytic degradant. This is likely due to enhanced π-π interactions between the phenyl-hexyl phase and the aromatic naphthyridine ring system, providing a different selectivity mechanism compared to the purely hydrophobic interactions of the C18 phase. This method is superior when trace-level quantification of closely eluting aromatic impurities is critical.
-
Method 3 (C18 Isocratic) achieved the shortest analysis time, making it suitable for rapid, routine QC checks. However, the resolution for both impurities was lower than the gradient methods, though still acceptable (Rs > 1.5). The later-eluting impurity (Impurity B) exhibited increased peak broadening and a higher tailing factor, a common trade-off in isocratic separations of complex mixtures.
Workflow and Logic Diagrams
The general workflow for HPLC method comparison follows a structured, logical progression from sample preparation to data analysis and final method selection.
Caption: General workflow for comparative HPLC method analysis.
The decision-making process for selecting the optimal method is based on a balance of performance characteristics against the intended application of the analysis.
Caption: Logic diagram for selecting the appropriate HPLC method.
Conclusion and Recommendations
The selection of an optimal HPLC method for the purity analysis of this compound is contingent on the specific analytical objective.
-
For comprehensive stability studies, forced degradation, or initial impurity profiling , Method 2 (Phenyl-Hexyl Gradient) is the recommended choice. Its alternative selectivity provides the highest resolving power, ensuring confident separation and quantification of potentially co-eluting, structurally similar impurities.
-
For routine quality control and release testing where speed is a critical factor and the impurity profile is well-characterized, Method 3 (C18 Isocratic) offers a significant advantage in throughput. However, system suitability parameters must be tightly controlled to ensure the minimum resolution criteria are consistently met.
-
Method 1 (C18 Gradient) serves as an excellent, robust, all-purpose method. It represents a reliable starting point for method development and is suitable for most applications that require a balance between resolution, run time, and reliability.
This comparative guide underscores the importance of evaluating multiple stationary phases and elution modes. A thorough understanding of the underlying chromatographic principles, as outlined in authoritative guides from the USP and ICH, is essential for developing methods that are not only fit for purpose but are also scientifically sound and defensible. The final validated method should be chosen based on a holistic evaluation of its specificity, linearity, accuracy, precision, and robustness, ensuring the reliable assessment of product quality.
A Comparative Guide to the Biological Activities of Naphthyridine Isomers for Drug Discovery Professionals
The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a privileged structure in medicinal chemistry. The positional variation of the two nitrogen atoms gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. Each isomer possesses a unique electronic distribution and steric profile, leading to a diverse array of pharmacological activities. This guide offers a comprehensive comparison of the biological activities of these isomers, supported by experimental data, to aid researchers and drug development professionals in navigating this promising chemical space.
Introduction: The Structural Diversity and Therapeutic Potential of Naphthyridines
Naphthyridines have garnered significant attention due to their presence in numerous natural products and their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The versatility of the naphthyridine core allows for chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the design of novel therapeutics.[5] This guide will delve into a comparative analysis of the key biological activities of the different naphthyridine isomers, highlighting their mechanisms of action and structure-activity relationships.
Anticancer Activity: A Prominent Feature of Naphthyridine Isomers
A significant body of research has focused on the anticancer potential of naphthyridine derivatives. Their mechanisms of action are varied and often involve the inhibition of crucial cellular processes such as DNA replication and cell signaling.
Mechanism of Action: Topoisomerase and Kinase Inhibition
A primary anticancer mechanism for many naphthyridine derivatives is the inhibition of topoisomerases, enzymes that regulate DNA topology and are essential for DNA replication and transcription.[2][6] For instance, certain 1,5-naphthyridine derivatives have been identified as potent inhibitors of topoisomerase I (Top1), inducing DNA damage and leading to apoptosis in cancer cells.[2][6] Similarly, some 1,8-naphthyridine compounds, like vosaroxin, are known topoisomerase II inhibitors.[5]
Another key mechanism is the inhibition of protein kinases, which are often dysregulated in cancer. Several 1,5-naphthyridine derivatives have been developed as potent inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[7] Furthermore, derivatives of 1,5- and 1,7-naphthyridine have shown nanomolar affinity for fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[8] The 1,6-naphthyridine scaffold has also been explored for developing inhibitors of heat shock protein 90 (Hsp90) and FGFR4.[9][10]
Caption: Figure 1: Key anticancer mechanisms of naphthyridine derivatives.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of representative naphthyridine isomers against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). Lower IC50 values indicate higher potency.
| Isomer | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,5-Naphthyridine | 10-methoxycanthin-6-one | DU145 (Prostate) | 1.58 (µg/mL) | [11] |
| 1,6-Naphthyridine | Aaptamine | HeLa (Cervical) | 10.47 (µg/mL) | [12] |
| 1,6-Naphthyridine | 1,3-dioxolo[4,5-d]benzo[de][2][7]naphthyridine | Adult T-cell leukemia | 0.29 | [2] |
| 1,7-Naphthyridine | Bisleuconothine A | HCT116 (Colon) | 3.18 | [2] |
| 1,8-Naphthyridine | Derivative 16 | HL-60 (Leukemia) | 0.1 | [5] |
| 2,6-Naphthyridine | 5-(3-chlorophenylamino)benzo[c][1][2]naphthyridine derivative | (CK2 inhibition) | Potent | [1] |
| 2,7-Naphthyridine | Not specified | Antitumor activity reported | - | [8] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Antimicrobial Activity: A Historical and Ongoing Area of Interest
The antimicrobial properties of naphthyridines, particularly the 1,8-isomer, are well-established, with nalidixic acid being a pioneering antibiotic.[2] The primary mechanism of antibacterial action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[13]
Comparative Antibacterial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various naphthyridine isomers against different bacterial strains. A lower MIC value indicates greater antibacterial potency.
| Isomer | Derivative/Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,5-Naphthyridine | Canthin-6-one | Staphylococcus aureus | 0.49 | [11] |
| 1,5-Naphthyridine | Canthin-6-one | Escherichia coli | 3.91 | [11] |
| 1,8-Naphthyridine | Gemifloxacin | Streptococcus pneumoniae (multidrug-resistant) | Very good activity | [13] |
| 2,7-Naphthyridine | Derivative 10j | Staphylococcus aureus | 8 (mg/L) | [14] |
Anti-inflammatory and Antiviral Activities
Certain naphthyridine isomers have also demonstrated promising anti-inflammatory and antiviral activities.
Anti-inflammatory Properties
Some 1,5-naphthyridine alkaloids, such as canthin-6-one derivatives, have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[11] Additionally, a series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target for inflammatory diseases.[7]
Antiviral Potential
The naphthyridine scaffold has been reported to exhibit activity against a range of viruses, including HIV, cytomegalovirus (HCMV), herpes simplex virus (HSV), human papillomavirus (HPV), and hepatitis C virus (HCV).[15] While comprehensive comparative data across all isomers is limited, specific derivatives have shown potent antiviral effects. For instance, aaptamine, a 1,6-naphthyridine derivative, has displayed activity against HIV-1.[16]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate the biological activities of naphthyridine isomers.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][17]
Caption: Figure 2: Workflow of the MTT assay for cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the naphthyridine derivatives and a vehicle control.
-
MTT Addition: After the desired incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18]
Step-by-Step Protocol (Broth Microdilution):
-
Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the naphthyridine compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16]
Conclusion and Future Perspectives
The family of naphthyridine isomers presents a rich and diverse landscape for the discovery of novel therapeutic agents. While the 1,8- and 1,5-isomers have been extensively studied, this guide highlights the significant, yet less explored, potential of the other isomers. The comparative data presented herein underscores the importance of the nitrogen atom positions in dictating the biological activity profile. Future research should focus on systematic structure-activity relationship studies across all isomers to unlock their full therapeutic potential. The development of more selective and potent derivatives, guided by a deeper understanding of their interactions with biological targets, will undoubtedly lead to the next generation of naphthyridine-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. clyte.tech [clyte.tech]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Cytotoxicity Assays for 2-Chloro-6-methyl-1,5-naphthyridine Derivatives
In the landscape of drug discovery, naphthyridine scaffolds are of significant interest due to their wide-ranging biological activities, including potential anticancer, antimicrobial, and central nervous system effects.[1][2][3] The specific derivative, 2-Chloro-6-methyl-1,5-naphthyridine, serves as a crucial intermediate in synthesizing complex heterocyclic compounds for therapeutic and agricultural applications.[4][5] A critical step in evaluating the therapeutic potential of these novel derivatives is the rigorous assessment of their cytotoxicity. This guide provides a comparative analysis of common cytotoxicity assays, offering the insights needed to select the most appropriate method for your research goals, with a special focus on navigating the potential challenges posed by heterocyclic compounds.
The Foundational Choice: What Are You Measuring?
The first step in selecting an assay is to define the experimental question. Are you interested in metabolic activity, membrane integrity, or a specific cell death pathway like apoptosis? Each assay measures a different hallmark of cellular health, and the choice of endpoint is paramount for generating meaningful data.
dot graph "Assay_Selection_Logic" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];
subgraph "cluster_0" { label="Experimental Goal"; bgcolor="#F1F3F4"; style="rounded"; Start [label="What is the primary question?", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label="Assay Principles"; bgcolor="#F1F3F4"; style="rounded"; Metabolic [label="Metabolic Activity\n(Viability)", fillcolor="#FBBC05", fontcolor="#202124"]; Membrane [label="Membrane Integrity\n(Cytotoxicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Induction", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_2" { label="Specific Assays"; bgcolor="#F1F3F4"; style="rounded"; MTT [label="MTT / MTS"]; LDH [label="LDH Release"]; Caspase [label="Caspase-Glo 3/7"]; }
Start -> Metabolic [label="Screening for general\nviability reduction?"]; Start -> Membrane [label="Measuring acute, lytic\ncell death?"]; Start -> Apoptosis [label="Investigating programmed\ncell death pathway?"];
Metabolic -> MTT; Membrane -> LDH; Apoptosis -> Caspase; } caption { label = "Fig. 1: Decision flowchart for selecting a cytotoxicity assay based on the experimental question."; fontsize = 10; fontname = "Arial"; } }
Comparative Analysis of Key Cytotoxicity Assays
Here, we compare three widely-used assays, highlighting their principles, workflows, and specific considerations for this compound derivatives.
| Assay Type | Principle | Advantages | Disadvantages & Compound Considerations | Throughput |
| MTT / MTS | Colorimetric assay measuring the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[6][7] | Inexpensive, well-established, simple workflow for MTS.[8] | Indirect measure of viability; Naphthyridines, as electron-rich heterocycles, may directly reduce the tetrazolium salt, causing false positives.[9][10] The MTT assay requires a solubilization step for the formazan crystals.[7][11] | High |
| LDH Release | Colorimetric or luminescent assay that quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membranes.[12][13] | Directly measures cytotoxicity (cell death); allows for kinetic analysis by sampling supernatant over time.[14] | Does not distinguish between apoptosis and necrosis[15]; signal can be affected by LDH present in serum-containing media.[15] | High |
| Caspase-Glo® 3/7 | Luminescent "add-mix-measure" assay that quantifies the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[16][17] | Highly sensitive, specific to apoptosis, simple protocol.[16][18] | Only detects apoptosis, may miss other forms of cell death; luminescent signal could be quenched by colored compounds. | High |
In-Depth Experimental Protocols and Causality
MTS Assay: Assessing Metabolic Viability
The MTS assay is often preferred over the older MTT assay because it produces a water-soluble formazan product, eliminating a time-consuming solubilization step and reducing potential errors from cell loss.[8] It serves as an excellent first-pass screening tool.
Workflow Diagram: dot graph "MTS_Workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];
subgraph "cluster_workflow" { label="MTS Assay Workflow"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
} } caption { label = "Fig. 2: A streamlined workflow for the MTS cell viability assay."; fontsize = 10; fontname = "Arial"; }
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., DMSO <0.5%) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTS reagent, in the presence of an electron coupling reagent like phenazine methosulfate (PMS), directly to each well.[7]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
Data Acquisition: Measure the absorbance of the soluble formazan product at ~490 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance (media-only wells). Calculate percent viability relative to the vehicle-treated control cells.
Trustworthiness & Expertise:
-
Causality: We measure metabolic activity because a loss of mitochondrial dehydrogenase function is an early indicator of cellular stress or death.[6]
-
Self-Validation: It is critical to run a "compound-only" control.[19] Add the highest concentration of your naphthyridine derivative to cell-free media with the MTS reagent. A color change indicates direct reduction of the reagent, which would artificially inflate viability readings.[10] If interference is observed, an alternative assay is required.
LDH Release Assay: Quantifying Membrane Damage
This assay directly measures cell death by quantifying the release of LDH from damaged cells. It is particularly useful for confirming cytotoxicity observed in metabolic assays and for studying compounds that induce rapid, necrotic cell death.
Detailed Protocol:
-
Assay Setup: Seed and treat cells with your naphthyridine derivatives as described in the MTS protocol (Steps 1 & 2).
-
Supernatant Transfer: Carefully transfer a small aliquot of the cell culture supernatant from each well to a new 96-well plate. Causality: This step is crucial to separate the released LDH from the intracellular LDH, ensuring you only measure enzyme from dead cells.
-
Lysis Control: Add a lysis buffer to a set of untreated control wells for 15-30 minutes before the supernatant transfer. This creates a "Maximum LDH Release" control.
-
Reaction Setup: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate containing the supernatants.[13]
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at ~490 nm.
-
Data Analysis: After subtracting background values, calculate percent cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
Trustworthiness & Expertise:
-
Causality: Measuring LDH release provides a direct marker of plasma membrane rupture, a definitive hallmark of cytotoxic cell death.[12]
-
Self-Validation: The inclusion of spontaneous release (untreated cells) and maximum release (lysed cells) controls is non-negotiable. These controls establish the dynamic range of the assay and are essential for accurate quantification of compound-induced cytotoxicity.
Caspase-Glo® 3/7 Assay: Specifically Detecting Apoptosis
If the mechanism of action for your naphthyridine derivatives is hypothesized to involve programmed cell death, a caspase activity assay is the most specific choice. The Caspase-Glo® 3/7 assay measures the activity of the primary executioner caspases.[16]
Detailed Protocol:
-
Assay Setup: Seed and treat cells in white-walled 96-well plates suitable for luminescence. Causality: White plates maximize the luminescent signal for detection. Incubate for the desired time.
-
Reagent Equilibration: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.[18]
-
Add-Mix-Measure: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well. The reagent contains a proluminescent substrate (containing the DEVD sequence), luciferase, and a cell lysis agent.[16]
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 30 minutes to 3 hours.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract background (cell-free wells) and express data as fold-change over vehicle control or as a percentage of a positive control (e.g., staurosporine).
Trustworthiness & Expertise:
-
Causality: This assay provides mechanistic insight by directly measuring the activity of key enzymes that execute the apoptotic program. An increase in signal is a direct indicator of apoptosis induction.
-
Self-Validation: Run parallel controls. A positive control like staurosporine validates that the assay system is working.[20] A potential issue with colored naphthyridine derivatives is signal quenching. To test for this, the compound can be added to the lysate from positive control cells; a decrease in luminescence would indicate interference.
Conclusion: A Multi-Assay Approach for Robust Conclusions
For a comprehensive cytotoxicity profile of novel this compound derivatives, a single assay is rarely sufficient. A strategic, multi-assay approach provides the most robust and reliable data.
-
Primary Screen: Use a high-throughput metabolic assay like MTS to quickly identify active compounds and determine initial IC₅₀ values. Always check for compound interference.
-
Confirmation & Orthogonal Validation: Confirm hits with an assay that has a different biological endpoint, such as the LDH release assay. Discordant results between MTS and LDH assays can suggest that a compound is cytostatic rather than cytotoxic, or that it interferes with the MTS chemistry.[9][21]
-
Mechanistic Insight: For promising hits, use a specific assay like Caspase-Glo® 3/7 to determine if the observed cytotoxicity is mediated by apoptosis.
By carefully selecting assays based on the scientific question and incorporating the appropriate controls to ensure data integrity, researchers can confidently and accurately characterize the cytotoxic profile of new this compound derivatives, paving the way for their further development as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 4. This compound [myskinrecipes.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. LDH assay: Significance and symbolism [wisdomlib.org]
- 13. biopioneerinc.com [biopioneerinc.com]
- 14. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 17. Caspase 3/7 Activity [protocols.io]
- 18. promega.com [promega.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Comparative Guide to the Efficacy of 1,5-Naphthyridine Based Inhibitors
The 1,5-naphthyridine ring system, a heterocyclic scaffold composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry.[1] Its rigid, planar geometry and the strategic placement of two nitrogen atoms create a unique electronic and steric profile, making it an ideal core for designing inhibitors that can effectively interact with the active sites of various biological targets.[2] This scaffold's ability to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions has led to its incorporation into a wide array of therapeutic agents, including those with anticancer, antimicrobial, and anti-inflammatory properties.[3] The 2-Chloro-6-methyl-1,5-naphthyridine derivative, in particular, serves as a crucial synthetic intermediate, providing a versatile starting point for the development of more complex and potent molecules targeting disorders ranging from cancer to infectious diseases.[4] This guide provides a comparative analysis of the efficacy of inhibitors derived from this scaffold, focusing on their mechanisms of action, performance against alternative compounds, and the experimental methodologies used for their evaluation.
Mechanism of Action: Targeting Critical Signaling Cascades
Inhibitors based on the 1,5-naphthyridine scaffold have demonstrated remarkable versatility, targeting a range of critical enzymes and receptors. A prominent area of success has been the development of potent kinase inhibitors. Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. One such target is the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[5] The TGF-β/ALK5 signaling pathway plays a dual role in cancer, initially acting as a tumor suppressor but later promoting tumor progression, invasion, and metastasis. Inhibiting ALK5 can therefore disrupt these oncogenic processes.
Below is a diagram illustrating the canonical TGF-β signaling pathway and the point of intervention for 1,5-naphthyridine-based ALK5 inhibitors.
Beyond ALK5, this scaffold has been successfully adapted to target other critical disease mediators, including:
-
Bacterial Topoisomerases : Novel bacterial topoisomerase inhibitors (NBTIs) featuring a 1,5-naphthyridine motif have shown broad-spectrum antibacterial activity by targeting DNA gyrase and topoisomerase IV.[6][7]
-
Viral and Parasitic Kinases : 2,8-disubstituted-1,5-naphthyridines act as dual inhibitors, targeting both Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation, demonstrating efficacy in mouse models of malaria.[8]
-
Oncogenic Kinases : Derivatives have been developed as inhibitors of MASTL for cancer therapy[9], CDK5 for kidney diseases[10], and FGFR4 for colorectal cancer[11], showcasing the scaffold's broad applicability in oncology.
Comparative Efficacy of 1,5-Naphthyridine Based Inhibitors
The true measure of a scaffold's utility lies in the potency and selectivity of the inhibitors derived from it. Optimization of a screening hit led to the identification of novel 1,5-naphthyridine derivatives as highly potent and selective inhibitors of ALK5.[5] The table below compares the in vitro efficacy of two such compounds against a known, structurally distinct ALK5 inhibitor, SB-431542.
| Compound | Scaffold | Target | Assay Type | IC₅₀ (nM) | Selectivity Profile | Reference |
| Compound 15 | 1,5-Naphthyridine Aminothiazole | ALK5 | Autophosphorylation | 6 | Selective over p38 MAP Kinase | [5] |
| Compound 19 | 1,5-Naphthyridine Pyrazole | ALK5 | Autophosphorylation | 4 | Selective over p38 MAP Kinase | [5] |
| SB-431542 | Benzodioxole-Pyridine | ALK5 | Kinase Activity | 94 | Potent inhibitor of ALK4 and ALK7 | N/A |
As the data indicates, the 1,5-naphthyridine-based compounds 15 and 19 exhibit significantly enhanced potency against ALK5 compared to the alternative inhibitor, with IC₅₀ values in the single-digit nanomolar range.[5] This superior performance underscores the effectiveness of the 1,5-naphthyridine core in orienting key functional groups for optimal interaction within the kinase active site. The X-ray crystal structure of compound 19 in complex with human ALK5 confirmed its binding mode, validating the rational design process.[5]
Experimental Protocol: In Vitro ALK5 Autophosphorylation Assay
To quantitatively assess the inhibitory potential of compounds against ALK5, an in vitro autophosphorylation assay is a standard and reliable method. This protocol is a self-validating system where the reduction in signal directly correlates with the inhibitor's efficacy.
Step-by-Step Methodology
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Reconstitute recombinant human ALK5 kinase domain to a working concentration (e.g., 5-10 nM) in kinase buffer.
-
Prepare a stock solution of ATP in water and dilute it in kinase buffer to a working concentration (e.g., 10 µM). A radiolabeled [γ-³²P]ATP is typically included for detection.
-
Serially dilute the test inhibitor (e.g., Compound 19) and a control inhibitor (e.g., SB-431542) in DMSO, followed by a final dilution in kinase buffer.
-
-
Kinase Reaction :
-
In a 96-well plate, add 10 µL of the diluted inhibitor solution to each well.
-
Add 20 µL of the ALK5 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution (containing [γ-³²P]ATP) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination and Detection :
-
Stop the reaction by adding 25 µL of 4X Laemmli sample buffer.
-
Denature the proteins by heating the plate at 95°C for 5 minutes.
-
Separate the phosphorylated proteins using SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis).
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated ALK5.
-
-
Data Analysis :
-
Quantify the band intensity for each inhibitor concentration using densitometry software.
-
Normalize the data to the control wells (containing DMSO vehicle only) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
The workflow for this assay is visualized in the diagram below.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 2-Chloro-6-methyl-1,5-naphthyridine Analogs: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific analog, 2-chloro-6-methyl-1,5-naphthyridine, serves as a valuable synthetic intermediate in the development of pharmaceuticals, particularly for neurological and cardiovascular disorders.[1] While comprehensive structure-activity relationship (SAR) studies focusing exclusively on this starting scaffold are not extensively documented in publicly available literature, a wealth of information exists for the broader class of substituted 1,5-naphthyridine derivatives. This guide provides a comparative analysis of these analogs, with a focus on substitutions at the C2 and C6/C7/C8 positions, to infer potential SAR trends for derivatives of this compound.
The 1,5-Naphthyridine Core: A Versatile Pharmacophore
The 1,5-naphthyridine ring system is a key component in compounds designed to interact with various biological targets, including bacterial topoisomerases and protein kinases.[2][3][4] Its planar structure allows for effective intercalation with DNA and interaction with the ATP-binding sites of kinases. The nitrogen atoms within the bicyclic system can act as hydrogen bond acceptors, further enhancing target binding. The reactivity of halogenated 1,5-naphthyridines, such as the 2-chloro derivative, provides a convenient handle for introducing a diverse range of substituents via nucleophilic aromatic substitution (SNAr) reactions, making it an attractive starting point for creating libraries of analogs for biological screening.[5][6]
Comparative Analysis of Substituted 1,5-Naphthyridine Analogs
Systematic modifications of the 1,5-naphthyridine scaffold have yielded crucial insights into the structural requirements for potent biological activity. The following sections summarize key SAR findings from studies on related 1,5-naphthyridine series, which can serve as a predictive framework for the design of novel this compound derivatives.
Substitutions at the C2-Position
The C2 position of the 1,5-naphthyridine ring is a critical site for modification, directly influencing potency and spectrum of activity, particularly in the context of antibacterial agents targeting DNA gyrase and topoisomerase IV.
| Compound ID | C2-Substituent | Key Biological Activity | Reference |
| Series A | Methoxy | Preferred for optimal antibacterial activity and spectrum. | [2] |
| Cyano | Also a preferred substitution for antibacterial efficacy. | [2] | |
| Series B | Ether analogs (alkyl, cycloalkyl, fluoroalkyl, etc.) | Significant tolerance for ether substitutions observed for S. aureus activity. | |
| Polar groups (amino, carboxyl) on ether linkage | Generally well-tolerated for S. aureus activity. |
Key SAR Observations for C2-Substitutions:
-
Small, Electron-Withdrawing/Donating Groups: The substitution of the chloro group at the C2 position with small groups like methoxy and cyano has been shown to be well-tolerated and can lead to potent antibacterial compounds.[2] This suggests that for the this compound scaffold, displacement of the chlorine with small nucleophiles could be a fruitful avenue for exploration.
-
Ether Linkages: A variety of ether-linked substituents at the C2 position have been explored, demonstrating that this position can accommodate a degree of steric bulk.[1] The introduction of polar functional groups within these ether side chains is also tolerated, which could be leveraged to improve pharmacokinetic properties.
Substitutions at Other Positions (C6, C7, C8)
While the topic focuses on the 6-methyl analog, understanding the impact of substitutions at this and adjacent positions in other 1,5-naphthyridine series provides valuable context.
| Compound ID | Position | Substituent | Key Biological Activity | Reference |
| Series C | C7 | Halogen | Preferred for optimal antibacterial activity. | [2] |
| C7 | Hydroxyl | Also a preferred substitution for antibacterial efficacy. | [2] | |
| Series D | C8 | Basic amines | Led to dual inhibition of Plasmodium PI4K and hemozoin formation in antimalarial studies. |
Key SAR Observations for Other Substitutions:
-
C7-Position: Halogen and hydroxyl groups at the C7 position appear to be favorable for antibacterial activity.[2]
-
General Tolerance: Across the 1,5-naphthyridine scaffold, only a narrow range of substitutions at positions other than C2 and C7 are generally tolerated without a detrimental effect on activity.[2] This implies that the 6-methyl group in the target scaffold likely plays a significant role in the overall activity profile.
-
C8-Position: In the context of antimalarial agents, the introduction of basic amine substituents at the C8-position has been shown to be a successful strategy.
Experimental Methodologies
To ensure the reproducibility and comparability of SAR data, standardized experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of 1,5-naphthyridine analogs.
Synthesis of Substituted 1,5-Naphthyridines
A common synthetic route to functionalize the 2-chloro-1,5-naphthyridine core is through nucleophilic aromatic substitution.
General Procedure for SNAr Reaction:
-
To a solution of the 2-chloro-1,5-naphthyridine derivative in a suitable solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (e.g., an alcohol, amine, or thiol).
-
A base (e.g., NaH, K2CO3, or DIPEA) is often required to facilitate the reaction.
-
The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography on silica gel to yield the desired substituted 1,5-naphthyridine analog.
For a more detailed synthetic scheme, refer to the review by Fuertes et al. (2021) on the synthesis and reactivity of 1,5-naphthyridines.[5][6]
In Vitro Biological Assays
Antibacterial Minimum Inhibitory Concentration (MIC) Assay:
-
Compounds are serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is added to each well.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Kinase Inhibition Assay:
-
The kinase, a specific peptide substrate, and the test compound are incubated in a buffer solution containing ATP and appropriate divalent cations (e.g., Mg2+).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like radioactivity (32P-ATP), fluorescence, or luminescence.
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from a dose-response curve.
Visualizing SAR and Experimental Workflows
Caption: Generalized SAR for substituted 1,5-naphthyridines.
Caption: A typical experimental workflow for SAR studies.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. While direct SAR studies on its analogs are limited, the extensive research on the broader class of 1,5-naphthyridines provides a solid foundation for rational drug design. Future investigations should focus on the systematic exploration of substituents at the C2, C3, C4, C7, and C8 positions of the this compound core. The displacement of the C2-chloro group with a variety of nucleophiles is a particularly promising strategy. By leveraging the existing knowledge base and employing the experimental methodologies outlined in this guide, researchers can efficiently navigate the SAR landscape and unlock the full therapeutic potential of this versatile scaffold.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Elucidation of 2-Chloro-6-methyl-1,5-naphthyridine Derivatives: X-ray Crystallography and Its Alternatives
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potential applications as antimicrobial and anticancer agents.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules is fundamental to their interaction with biological targets, governing their efficacy and selectivity. Therefore, unambiguous structural elucidation is a cornerstone of rational drug design and development.
Single-crystal X-ray crystallography stands as the definitive "gold standard" for determining the absolute three-dimensional structure of a molecule, providing atomic-level resolution of bond lengths, bond angles, and intermolecular interactions.[4] This guide offers an in-depth exploration of the X-ray crystallographic analysis of 2-Chloro-6-methyl-1,5-naphthyridine, a key intermediate in the synthesis of more complex pharmaceutical compounds.[5] It will objectively compare the richness of crystallographic data with that obtained from complementary analytical techniques, providing researchers, scientists, and drug development professionals with a comprehensive framework for molecular structure validation.
PART 1: The Definitive Answer: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's structure as it exists in a crystalline solid. The technique relies on the principle that X-rays are diffracted by the ordered arrangement of atoms in a crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional map of electron density.
The Experimental Journey: From Solution to Structure
The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for a successful outcome. The causality behind each experimental choice is paramount.
1. Crystal Growth: The Art and Science of Molecular Ordering The most significant bottleneck in any crystallographic study is obtaining a single, well-ordered crystal of sufficient size and quality. This process coaxes randomly oriented molecules from a solution into a highly organized, repeating lattice. The choice of crystallization method is dictated by the compound's solubility and stability.
-
Methodology: Slow Evaporation. A solution of this compound is prepared in a suitable solvent system (e.g., a mixture of dichloromethane and hexane) at a concentration just below saturation. The container is loosely covered to allow the solvent to evaporate slowly over several days to weeks.
-
Causality: The gradual increase in concentration as the solvent evaporates allows molecules to deposit onto a nucleation site in an ordered fashion, promoting the growth of a single, defect-free crystal rather than a polycrystalline powder. The solvent choice is critical; it must be one in which the compound is moderately soluble and which evaporates at an appropriate rate.
2. Data Collection: Interrogating the Crystal with X-rays Once a suitable crystal (typically 0.1-0.3 mm) is obtained, it is mounted on a goniometer head and placed within a focused beam of X-rays (commonly from a Mo Kα source, λ = 0.71073 Å) in a diffractometer.[6]
-
Methodology: The crystal is cooled in a stream of liquid nitrogen (100 K) to minimize thermal vibration of the atoms, which sharpens the diffraction data. The crystal is then rotated through a series of angles, and a detector records the intensity and position of the diffracted X-ray beams for each orientation.
-
Causality: Cooling the crystal (cryo-crystallography) is essential for obtaining high-resolution data for organic molecules. The rotation ensures that all planes of atoms within the crystal lattice are brought into the correct orientation to satisfy Bragg's law of diffraction, resulting in a complete dataset.
3. Structure Solution and Refinement: From Pattern to Picture The collected diffraction data is a reciprocal-space representation of the crystal structure. Sophisticated software is used to solve the "phase problem" and convert the diffraction intensities into an electron density map.
-
Methodology: Direct methods are typically used to approximate the initial phases for a small molecule like this.[6] An initial molecular model is built into the resulting electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and the experimentally observed diffraction patterns.
-
Causality: The refinement process is guided by statistical indicators, most notably the R-factor (R1), which quantifies the agreement between the model and the data. A low R-factor (typically < 0.05 or 5%) indicates a well-refined and reliable structure.[7]
Visualizing the Crystallography Workflow
The logical flow from a synthesized compound to a final, validated structure is a critical pathway in chemical research.
Caption: Workflow for Single-Crystal X-ray Crystallography.
PART 2: A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible, and other techniques provide complementary and crucial information.[4] A multi-faceted analytical approach is the hallmark of rigorous chemical science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[8][9]
-
Principle: Based on the absorption of radiofrequency waves by atomic nuclei (like ¹H and ¹³C) when placed in a strong magnetic field. The precise frequency absorbed is highly sensitive to the local electronic environment.
-
Information Gained: NMR confirms the molecular framework by showing which atoms are connected to which. Techniques like COSY and HMBC establish proton-proton and proton-carbon connectivities, respectively, confirming the this compound skeleton. It provides the structure in a solution state, which is often more relevant to biological activity than the solid state.
-
Limitations vs. Crystallography: NMR provides relative stereochemistry but not the precise bond lengths, bond angles, or packing interactions that crystallography defines. The structure is an average of conformations in solution, whereas crystallography provides a static, solid-state structure.
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire standard proton spectra. Peak integrations give the relative number of protons, and splitting patterns (coupling) reveal adjacent protons.
-
¹³C NMR: Acquire proton-decoupled carbon spectra to determine the number of unique carbon environments.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.[10]
-
Principle: The sample is ionized, and the resulting ions are accelerated through a magnetic or electric field, which separates them based on their m/z ratio.
-
Information Gained: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound, a key diagnostic feature is the isotopic pattern of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in two molecular ion peaks in the mass spectrum, [M]⁺ and [M+2]⁺, with a characteristic 3:1 intensity ratio, providing unambiguous evidence for the presence of a single chlorine atom.[11][12]
-
Limitations vs. Crystallography: MS provides no information about the 3D arrangement of atoms or isomerism (e.g., it cannot distinguish between 1,5-naphthyridine and 1,8-naphthyridine). It is a destructive technique.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument will detect the m/z values corresponding to the ions containing ³⁵Cl and ³⁷Cl.
Computational Modeling
Computational chemistry provides a theoretical framework for predicting molecular structure and properties.
-
Principle: Methods like Density Functional Theory (DFT) solve the Schrödinger equation for a molecule to find its lowest-energy (most stable) three-dimensional conformation.
-
Information Gained: Provides optimized geometries with predicted bond lengths and angles. It can be used to predict spectroscopic properties (like NMR shifts) and explore molecular orbitals and electrostatic potential, offering insights into reactivity.[13][14]
-
Limitations vs. Crystallography: The output is a theoretical model of a single molecule in a vacuum, not an experimental measurement of a real sample. It does not account for the intermolecular forces and crystal packing effects that dictate the structure in the solid state. Experimental crystallographic data is essential for validating and benchmarking the accuracy of computational methods.[15]
Data Synthesis: A Head-to-Head Comparison
To illustrate the distinct yet complementary nature of these techniques, the table below summarizes the expected data for a this compound derivative.
| Technique | Parameter | Information Provided for this compound |
| X-ray Crystallography | 3D Structure | Provides precise atomic coordinates, defining absolute stereochemistry and conformation in the solid state. |
| Bond Lengths/Angles | Unambiguously determines C-Cl, C-N, C-C bond lengths (Å) and angles (°). Reveals planarity of the naphthyridine ring. | |
| Intermolecular Forces | Identifies crystal packing, showing potential π-stacking or weak hydrogen bonds involving the nitrogen atoms. | |
| Unit Cell/Space Group | Defines the macroscopic symmetry of the crystal lattice. | |
| NMR Spectroscopy | Connectivity | Confirms the C₉H₇ClN₂ skeleton. ¹H NMR shows distinct signals for the methyl group and aromatic protons. ¹³C NMR shows 9 unique carbon signals. |
| Chemical Environment | Chemical shifts (δ) indicate the electronic environment of each nucleus. | |
| State of Matter | Represents the average structure in a solution. | |
| Mass Spectrometry | Molecular Weight | Confirms the molecular weight (178.62 g/mol ). HRMS confirms the elemental formula C₉H₇ClN₂. |
| Isotopic Pattern | Shows characteristic [M]⁺ and [M+2]⁺ peaks in a ~3:1 ratio, confirming the presence of one chlorine atom.[11] | |
| Fragmentation | Provides clues about structural components (e.g., loss of a methyl or chlorine radical). | |
| Computational Modeling | Predicted Geometry | Calculates theoretical bond lengths and angles for the lowest energy conformation. |
| Electronic Properties | Predicts dipole moment, electrostatic potential map, and frontier molecular orbital energies (HOMO/LUMO). |
Visualizing the Molecule
Caption: Structure of this compound.
Conclusion
For the definitive structural characterization of this compound derivatives, single-crystal X-ray crystallography is the unequivocal gold standard. It delivers an unambiguous, high-resolution three-dimensional model that serves as the bedrock for understanding structure-activity relationships, validating computational models, and confirming synthetic outcomes.
However, a comprehensive analytical strategy relies on a synergistic approach. NMR spectroscopy is indispensable for confirming the molecular structure in solution, while mass spectrometry provides rapid and accurate confirmation of the molecular formula and the presence of key elements like chlorine. Computational modeling offers powerful predictive insights into molecular geometry and electronic properties. Together, these techniques form a self-validating system, providing the rigorous, multi-faceted data required by researchers, scientists, and drug development professionals to advance the field of medicinal chemistry with confidence.
References
- 1. View of Synthesis of some novel pyridine and naphthyridine derivatives [eurjchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine (EVT-3422080) | 81935-22-0 [evitachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. asianpubs.org [asianpubs.org]
- 7. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Guide to the Safe Disposal of 2-Chloro-6-methyl-1,5-naphthyridine: A Procedural Manual for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2-Chloro-6-methyl-1,5-naphthyridine (CAS No. 764717-61-5). This compound, a chlorinated nitrogen heterocycle, is a valuable intermediate in pharmaceutical and agrochemical synthesis.[1] However, its chemical nature necessitates stringent disposal protocols to protect both laboratory personnel and the environment.
This document moves beyond a simple checklist, delving into the causality behind each procedural step to empower researchers with the knowledge to make safe and compliant decisions.
Part 1: Hazard Profile and Risk Assessment
Understanding the "why" is critical to appreciating the importance of the disposal protocol. The hazard profile of this compound is derived from its chemical structure and data from closely related analogs.
Inferred Hazardous Characteristics: Based on Safety Data Sheets (SDS) for structurally similar chlorinated heterocyclic compounds, this compound should be handled as a substance with the following potential hazards:
-
Skin and Eye Irritation: Likely to cause skin irritation (H315) and serious eye irritation (H319).[2]
-
Allergic Skin Reaction: May cause an allergic skin reaction (H317).[2]
-
Carcinogenicity: Suspected of causing cancer (H351).[2]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (H411).[2]
The causality for these hazards lies in its molecular structure. The chlorinated naphthyridine core is an electron-deficient aromatic system, making it reactive. Upon combustion, it can generate highly toxic and corrosive gases, including hydrogen chloride and nitrogen oxides.[3] Its classification as "toxic to aquatic life with long-lasting effects" is a critical consideration, as improper disposal can lead to significant environmental contamination due to the persistence of chlorinated organic compounds.[2][4]
Occupational Exposure Limits
While specific exposure limits for this compound have not been established, the limits for similar chlorinated pyridine compounds provide a valuable benchmark for ensuring a safe laboratory environment. Adherence to these levels minimizes the risk of inhalation exposure.
| Agency | Exposure Limit Type | Value (for Nitrapyrin) |
| OSHA | PEL (8-hr TWA) | 10 mg/m³ (total dust), 5 mg/m³ (respirable) |
| NIOSH | REL (10-hr TWA) | 10 mg/m³ (total dust), 5 mg/m³ (respirable) |
| NIOSH | STEL | 20 mg/m³ |
| ACGIH | TLV (8-hr TWA) | 10 mg/m³ (inhalable fraction and vapor) |
| ACGIH | STEL | 20 mg/m³ (inhalable fraction and vapor) |
| Data for 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin).[5] |
Part 2: Safe Handling and Personal Protective Equipment (PPE)
To prevent exposure and contamination, a strict handling protocol is non-negotiable.
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[6]
-
Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected before use.[7]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[7]
-
Respiratory Protection: All handling of solid material or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is present before starting.
-
Weighing: If handling the solid, minimize dust generation.[3] Use a microbalance within the fume hood or a powder-containment hood.
-
Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated area, preferably between 2-8°C under an inert gas as recommended.[1][7]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
Part 3: Spill and Emergency Procedures
Immediate and correct response to a spill is crucial to mitigate risks.
Methodology for Spill Cleanup
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operating correctly.
-
Don PPE: Before addressing the spill, put on the full PPE described in Part 2.
-
Contain the Spill:
-
Collect Waste: Carefully place the spilled material and all contaminated absorbent materials into a sealable, clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[8]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Part 4: Proper Disposal Pathway
The disposal of this compound must be managed through a designated hazardous waste stream. Under no circumstances should it be disposed of down the drain or in standard municipal trash.
Waste Segregation and Disposal Decision Workflow
The following diagram outlines the decision-making process for segregating different types of waste contaminated with this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. targetmol.com [targetmol.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
